molecular formula C10H14ClNO B594616 (R)-3-Phenoxypyrrolidine HCl CAS No. 1366664-52-9

(R)-3-Phenoxypyrrolidine HCl

Cat. No.: B594616
CAS No.: 1366664-52-9
M. Wt: 199.678
InChI Key: NHLZTNBPPGIUMZ-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Phenoxypyrrolidine hydrochloride is a valuable chiral pyrrolidine scaffold extensively utilized in medicinal chemistry and drug discovery for the construction of enantiomerically pure active pharmaceutical ingredients (APIs) . Its primary research value lies in its role as a stereochemically defined building block, enabling the development of novel therapeutic agents with improved efficacy and reduced side effects compared to their racemic counterparts . This reagent is instrumental in exploring new synthetic pathways and studying the profound effects of stereochemistry on biological activity, making it a crucial component in both academic and industrial research settings . In pharmaceutical research, chiral pyrrolidine derivatives have been identified as critical structural elements in the discovery of potent inverse agonists, such as those targeting the RORγt nuclear receptor for the treatment of inflammatory diseases like psoriasis and inflammatory bowel disease . The defined stereochemistry at the 3-position of the pyrrolidine ring allows for precise vectoring of substituents to engage key amino acid residues in biological targets, a feature that is essential for achieving high potency and selectivity while minimizing off-target interactions . Furthermore, novel hybrid molecules based on the pyrrolidin-2-one scaffold have demonstrated robust and broad-spectrum preclinical efficacy, showing potent antiseizure and antinociceptive properties, which highlights the scaffold's potential in central nervous system (CNS) drug development . The growing demand for precision medicines and the industry's strategic shift towards developing stereospecific drugs are key drivers for the adoption of versatile chiral intermediates like (R)-3-Phenoxypyrrolidine HCl, underscoring its importance in advancing modern synthetic and pharmaceutical sciences .

Properties

IUPAC Name

(3R)-3-phenoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLZTNBPPGIUMZ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Phenoxypyrrolidine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-3-Phenoxypyrrolidine Hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthetic methodologies, analytical characterization, and strategic applications of this versatile compound.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in pharmaceutical sciences.[1] Its five-membered, non-planar structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor in designing molecules with high target affinity and specificity.[1] The introduction of a stereocenter, as in (R)-3-Phenoxypyrrolidine, allows for enantioselective interactions with biological targets, which is crucial for optimizing efficacy and minimizing off-target effects.[2] The phenoxy substituent further enhances its utility, offering a site for metabolic stability and enabling diverse electronic and steric interactions within a target's binding pocket. This hydrochloride salt form enhances aqueous solubility and stability, making it a convenient material for both synthetic manipulation and biological screening.

Physicochemical and Structural Properties

(R)-3-Phenoxypyrrolidine HCl is a chiral organic compound whose properties are foundational to its application in synthesis. A summary of its key characteristics is presented below.

PropertyValueSource(s)
Chemical Name (R)-3-Phenoxypyrrolidine hydrochloride[3]
Synonyms (3R)-3-Phenoxypyrrolidine hydrochloride[4]
CAS Number 1366664-52-9[3][4]
Molecular Formula C₁₀H₁₄ClNO[3]
Molecular Weight 199.68 g/mol [3]
Appearance Typically an off-white to pale solidGeneral Knowledge
Solubility Soluble in water and polar organic solvents like methanol and DMSOGeneral Knowledge
Stability Stable under recommended storage conditions (cool, dry, well-ventilated)General Knowledge

Synthesis and Purification

The synthesis of this compound typically leverages commercially available chiral precursors, such as (R)-3-Hydroxypyrrolidine. A common and effective strategy involves the nucleophilic substitution of the hydroxyl group. The Mitsunobu reaction is particularly well-suited for this transformation as it proceeds with a predictable inversion of stereochemistry at the reaction center, ensuring the desired (R)-configuration from an (S)-alcohol precursor, or retention if starting from the (R)-alcohol and employing a double-inversion sequence not detailed here.[5][6]

The general synthetic pathway involves three key stages:

  • N-Protection: The secondary amine of the pyrrolidine ring is protected, typically as a carbamate (e.g., Boc or Cbz), to prevent side reactions.

  • O-Arylation: The protected (R)-3-hydroxypyrrolidine is reacted with phenol under Mitsunobu conditions.[7][8] This step involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

  • Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., acid for Boc), followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Arylation (Mitsunobu) cluster_2 Step 3: Deprotection & Salt Formation A (R)-3-Hydroxypyrrolidine B N-Boc-(R)-3-hydroxypyrrolidine A->B Boc₂O, Base C N-Boc-(R)-3-phenoxypyrrolidine B->C Phenol, PPh₃, DIAD THF, 0°C to RT D This compound C->D HCl in Dioxane or Ether

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)

Causality Statement: The choice of a Boc protecting group is strategic; it is stable to the slightly basic or neutral conditions of the Mitsunobu reaction but is readily cleaved under acidic conditions, which allows for a one-pot deprotection and salt formation step.

  • Protection: To a solution of (R)-3-Hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion (monitored by TLC), wash the mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine, which is often used without further purification.

  • Mitsunobu Reaction: To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.[8] The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 18 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to isolate N-Boc-(R)-3-phenoxypyrrolidine.

  • Deprotection/Salt Formation: Dissolve the purified product from the previous step in a minimal amount of a suitable solvent like 1,4-dioxane. Add a solution of HCl in dioxane (e.g., 4M, 3-5 eq) and stir at room temperature for 2-4 hours. The product typically precipitates from the solution. The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield this compound as a solid.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of this compound is paramount. A multi-technique analytical approach is standard.

Spectroscopic Data Summary

While a publicly available, fully assigned spectrum for this specific salt is limited, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[9]

TechniqueFeatureExpected Value / Observation
¹H NMR Aromatic Protonsδ 6.9-7.4 ppm (multiplets, 5H)
Pyrrolidine CH-Oδ ~5.0 ppm (multiplet, 1H)
Pyrrolidine CH₂-Nδ ~3.2-3.8 ppm (multiplets, 4H)
Pyrrolidine CH₂δ ~2.2-2.5 ppm (multiplet, 2H)
Amine NH₂⁺δ 9.5-11.0 ppm (broad singlet, exchangeable)
¹³C NMR Aromatic C-Oδ ~158 ppm
Aromatic CHδ ~115-130 ppm
Pyrrolidine CH-Oδ ~75-80 ppm
Pyrrolidine CH₂-Nδ ~45-55 ppm
Pyrrolidine CH₂δ ~30-35 ppm
IR Spectroscopy N-H Stretch (Amine Salt)2400-2800 cm⁻¹ (broad)
C-O-C Stretch (Aryl Ether)1200-1250 cm⁻¹ (strong)
C-H Stretch (Aromatic/Aliphatic)2850-3100 cm⁻¹
Mass Spectrometry Molecular Ion (Free Base)m/z 164.11 [M+H]⁺ for C₁₀H₁₃NO
Standard Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of the exchangeable N-H protons.[9]

    • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient relaxation delay (1-2 seconds) and an appropriate number of scans (16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A higher number of scans (≥1024) is typically required due to the low natural abundance of the ¹³C isotope.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is ideal for this polar, pre-ionized compound.

    • Data Acquisition: Acquire a full scan spectrum in positive ion mode. The primary observed ion will correspond to the protonated free base (C₁₀H₁₃NO), as the HCl salt dissociates in the ESI source.

G cluster_workflow Analytical Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR IR Spectroscopy Sample->IR Purity Purity Analysis (HPLC, Chiral HPLC) Sample->Purity Data Data Interpretation & Structure Confirmation NMR->Data MS->Data IR->Data Purity->Data

Sources

An In-Depth Technical Guide to (R)-3-Phenoxypyrrolidine HCl: A Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[1] This guide focuses on a specific, high-value derivative: (R)-3-Phenoxypyrrolidine Hydrochloride (CAS No. 1366664-52-9). This chiral building block is of significant interest to researchers in drug development due to the unique combination of a stereochemically defined pyrrolidine core and a phenoxy moiety. The fixed (R)-configuration is crucial for achieving specific, high-affinity interactions with biological targets, while the phenoxy group can serve as a versatile handle for further chemical modification or as a key pharmacophoric element itself. This document provides a comprehensive technical overview of its synthesis, properties, applications, and analytical characterization, designed for the practicing research scientist.

Chemical Identity and Physicochemical Properties

(R)-3-Phenoxypyrrolidine HCl is the hydrochloride salt of the (R)-enantiomer of 3-phenoxypyrrolidine. The protonation of the pyrrolidine nitrogen renders the compound as a stable, crystalline solid that is more amenable to handling and formulation than its freebase form.

Structure:

Chemical structure of this compound

Figure 1: Chemical Structure of (R)-3-Phenoxypyrrolidine Hydrochloride

Table 1: Core Chemical and Physical Data

PropertyValueSource(s)
CAS Number 1366664-52-9[3]
Molecular Formula C₁₀H₁₄ClNO[3]
Molecular Weight 199.68 g/mol [3]
Appearance White to off-white solidTypical for similar amine hydrochlorides
Melting Point Data not widely published. For comparison, the related (R)-3-Phenylpyrrolidine HCl has a melting point of 181-186 °C.[4]
Solubility Soluble in water, methanol, DMSOInferred from structure and salt form

Synthesis and Mechanistic Insights: The Williamson Ether Synthesis Approach

A robust and logical method for the preparation of (R)-3-phenoxypyrrolidine is the Williamson ether synthesis, a classic and reliable Sₙ2 reaction.[5][6] This pathway is advantageous as it allows for the stereospecific formation of the ether linkage without disturbing the chiral center of the pyrrolidine ring. The synthesis logically starts from the commercially available and relatively inexpensive chiral precursor, (R)-3-hydroxypyrrolidine.

Causality of Experimental Choices:

  • Starting Material: (R)-3-Hydroxypyrrolidine is the ideal precursor. Its hydroxyl group provides a nucleophilic site for ether formation, and its pre-existing (R)-chirality ensures the final product's stereochemical integrity.[7] The amine is typically protected (e.g., as a Boc-carbamate) to prevent it from acting as a competing nucleophile.

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is employed. Its function is to deprotonate the hydroxyl group of the protected (R)-3-hydroxypyrrolidine, forming a potent alkoxide nucleophile. NaH is ideal because its byproduct, hydrogen gas, simply bubbles out of the reaction, preventing contamination.[8]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is chosen. These solvents effectively solvate the sodium cation of the alkoxide but do not solvate the nucleophilic oxygen anion, thereby enhancing its reactivity for the Sₙ2 attack. They are also stable to the strong base used.

  • Aryl Source: While one could use a halobenzene, the reaction of an alkoxide with an unactivated aryl halide is generally inefficient. A more effective strategy involves using phenol and activating the pyrrolidine hydroxyl group as a better leaving group (e.g., a tosylate or mesylate), followed by reaction with sodium phenoxide.

  • Deprotection: Following ether formation, the Boc-protecting group is easily removed under acidic conditions (e.g., with HCl in dioxane or trifluoroacetic acid), which also concurrently forms the final hydrochloride salt.

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_activation Step 2: Ether Formation (Williamson) cluster_deprotection Step 3: Deprotection & Salt Formation A (R)-3-Hydroxypyrrolidine B N-Boc-(R)-3-Hydroxypyrrolidine A->B (Boc)2O, Base D N-Boc-(R)-3-Phenoxypyrrolidine B->D 1. NaH, DMF 2. Phenol (or activated derivative) C Sodium Phenoxide E This compound D->E HCl in Dioxane

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Williamson Etherification

This protocol is a representative methodology based on established chemical principles. Appropriate safety precautions must be taken.

  • N-Protection:

    • To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine, which is often used without further purification.

  • Ether Formation:

    • To a flame-dried flask under an inert nitrogen atmosphere, add a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Add phenol (1.1 eq) to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by HPLC or TLC until the reaction is complete (typically 4-8 hours).

    • Cool the reaction and carefully quench by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

  • Deprotection and Salt Formation:

    • Dissolve the purified N-Boc-(R)-3-phenoxypyrrolidine (1.0 eq) in a minimal amount of methanol or ethyl acetate.

    • Add a solution of 4M HCl in 1,4-dioxane (3-5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • The product hydrochloride salt will often precipitate from the solution. The solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether to afford pure this compound.

Applications in Drug Discovery and Development

The utility of this compound lies in its role as a chiral intermediate. The pyrrolidine ring is a key component of drugs targeting a wide range of conditions, from viral infections to central nervous system disorders.[2][9]

A prominent example that underscores the importance of the (R)-3-substituted pyrrolidine core is in the synthesis of Darifenacin . Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[10][11] While Darifenacin itself contains a different substituent at the 3-position, its synthesis heavily relies on chiral intermediates derived from (S)-3-hydroxypyrrolidine (note the stereochemical designation change due to Cahn-Ingold-Prelog priority rules, though the absolute spatial arrangement is analogous).[12] The patents for Darifenacin clearly establish the industrial relevance of using such chiral pyrrolidine building blocks to construct the final complex active pharmaceutical ingredient (API).[11][12]

This compound serves as a direct analogue for syntheses where a terminal aryl ether is required. The phenoxy group can:

  • Act as a Pharmacophore: The aryl ether moiety can engage in crucial π-stacking or hydrophobic interactions within a target protein's binding site.

  • Serve as a Synthetic Handle: The phenyl ring can be further functionalized (e.g., via electrophilic aromatic substitution) to append other chemical groups, allowing for rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Improve Pharmacokinetic Properties: The introduction of the phenoxy group can modulate properties like lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME).

Drug_Intermediate A This compound C N-Alkylation or N-Acylation Reaction A->C B Other Reagents (e.g., Alkyl Halides, Acyl Chlorides) B->C D Advanced Drug Intermediate or Final API C->D

Caption: Role as a key intermediate in multi-step drug synthesis.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and particularly the enantiomeric purity of a chiral intermediate is a non-negotiable aspect of drug development. A combination of standard spectroscopic and chromatographic techniques is employed.

  • Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the molecular structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining chemical purity.

  • Enantiomeric Purity: Chiral HPLC is the gold-standard technique for quantifying the enantiomeric excess (ee) of the desired (R)-enantiomer versus the unwanted (S)-enantiomer.[13][14]

QC_Workflow cluster_input Sample Input cluster_analysis Analytical Methods cluster_output Quality Control Report Sample Synthesized Batch of This compound HPLC Chiral HPLC Analysis Sample->HPLC Quantify Enantiomers NMR_MS NMR & Mass Spec Sample->NMR_MS Confirm Structure Report Certificate of Analysis (Identity, Purity, ee%) HPLC->Report NMR_MS->Report

Caption: Quality control workflow for batch release.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol is a general guideline and must be optimized and validated for specific instrumentation and regulatory requirements.

  • System and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended. For example, a Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) column (e.g., 250 x 4.6 mm, 5 µm).[15]

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase consisting of a mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol.

    • A typical starting ratio is 90:10 (v/v) n-Hexane:IPA. Add a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to improve peak shape for the basic analyte.

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic (rac)-3-Phenoxypyrrolidine HCl standard at the same concentration. This is essential to identify the retention times of both the (R) and (S) enantiomers.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm or 270 nm (due to the phenoxy chromophore).

  • Data Analysis and Calculation:

    • First, inject the racemic standard to determine the retention times for the (S)-enantiomer (typically elutes first) and the (R)-enantiomer.

    • Inject the sample to be tested.

    • Integrate the peak areas for both enantiomers observed in the sample chromatogram.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Conclusion

(R)-3-Phenoxypyrrolidine Hydrochloride is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its synthesis is achievable through well-understood and scalable chemical transformations, and its quality can be rigorously controlled with standard analytical techniques. The strategic incorporation of its stereodefined, three-dimensional scaffold allows medicinal chemists to design novel molecules with improved potency, selectivity, and pharmacokinetic profiles, making it a key component in the toolkit for creating next-generation therapeutics.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process.
  • Google Patents. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.
  • ChemBK. 3-Phenyl-pyrrolidine hydrochloride. Available at: [Link]

  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

  • Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). Available at: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • Kumar, A.P., et al. (2010). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors (Pre-print). Available at: [Link]

  • Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Synthesis of (R)-3-Phenoxypyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

(R)-3-Phenoxypyrrolidine and its hydrochloride salt are pivotal chiral building blocks in medicinal chemistry, forming the core of numerous biologically active compounds. The precise stereochemical control required for their synthesis presents a significant challenge, demanding robust and efficient methodologies. This guide provides a comprehensive overview of the predominant synthetic strategy for obtaining enantiomerically pure (R)-3-Phenoxypyrrolidine HCl, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore the stereoinversive Mitsunobu reaction as the cornerstone of this synthesis, offering insights into reagent selection, reaction mechanism, and process optimization for researchers and drug development professionals.

Introduction: The Significance of (R)-3-Phenoxypyrrolidine

The pyrrolidine ring is a privileged scaffold in pharmaceutical science, appearing in a vast array of natural products and synthetic drugs.[1][2][3] When functionalized with a phenoxy group at the 3-position, the resulting chiral center introduces a critical element for molecular recognition and biological activity. The (R)-enantiomer, specifically, is a key intermediate in the synthesis of potent therapeutics, including antagonists for various receptors. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it ideal for pharmaceutical handling and formulation.[4]

The primary challenge in synthesizing this molecule lies in establishing the desired (R) stereochemistry with high enantiomeric purity. Direct asymmetric methods can be complex, making stereocontrolled conversion from readily available chiral precursors an attractive and widely adopted strategy.

The Core Synthetic Strategy: Stereochemical Inversion from an (S)-Precursor

The most reliable and scalable approach to this compound begins with an enantiomerically pure and commercially available precursor: (S)-3-Hydroxypyrrolidine . The synthesis hinges on a nucleophilic substitution at the C3 carbon, where the hydroxyl group is replaced by a phenoxy group. To achieve the target (R) configuration from an (S) starting material, this substitution must proceed with a complete inversion of stereochemistry. The Mitsunobu reaction is exceptionally well-suited for this purpose.[5][6][7]

The overall synthetic pathway can be broken down into three critical stages:

  • N-Protection: The secondary amine of (S)-3-hydroxypyrrolidine must be protected to prevent it from interfering with the subsequent Mitsunobu reaction.

  • Mitsunobu Reaction: The stereocenter is inverted from (S) to (R) via an SN2 reaction with phenol.

  • Deprotection & Salt Formation: The protecting group is removed, and the final hydrochloride salt is formed.

G cluster_0 Overall Synthetic Workflow Start (S)-3-Hydroxypyrrolidine (Precursor) Step1 N-Boc Protection Intermediate1 (S)-1-Boc-3-hydroxypyrrolidine Step2 Mitsunobu Reaction (Stereoinversion) Intermediate2 (R)-1-Boc-3-phenoxypyrrolidine Step3 Acidic Deprotection & Salt Formation End This compound (Final Product)

Caption: High-level overview of the three-stage synthesis.

Step 1: N-Protection of the Pyrrolidine Ring

Causality: The secondary amine in the pyrrolidine ring is both basic and nucleophilic. In the Mitsunobu reaction, it would compete with the intended nucleophile (phenol) and react with the acidic reaction components, leading to a complex mixture of byproducts. Therefore, protection is mandatory. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the neutral-to-basic conditions of the Mitsunobu reaction and its clean, quantitative removal under acidic conditions.[8]

Protocol: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine

  • To a stirred solution of (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (2.5 eq) or sodium bicarbonate (3.0 eq in water/THF) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Perform an aqueous work-up: wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypyrrolidine, which is often a colorless oil or low-melting solid of sufficient purity for the next step.

Step 2: The Mitsunobu Reaction - The Heart of the Synthesis

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to various other functional groups with inversion of stereochemistry.[6][9] This transformation is a redox process involving triphenylphosphine (PPh₃) as the reductant and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), as the oxidant.[7][10]

Mechanism & Rationale:

  • Betaine Formation: PPh₃ attacks the azodicarboxylate (DIAD) to form a zwitterionic adduct, or betaine.

  • Proton Transfer: The betaine, a strong base, deprotonates the acidic nucleophile (phenol, pKa ≈ 10), forming a phenoxide anion and a protonated betaine.

  • Alkoxyphosphonium Salt Formation: The alcohol ((S)-1-Boc-3-hydroxypyrrolidine) attacks the positively charged phosphorus atom of the protonated betaine, forming a key intermediate: an alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group.

  • SN2 Displacement: The generated phenoxide anion acts as the nucleophile, attacking the carbon atom bearing the alkoxyphosphonium leaving group from the backside. This SN2 displacement proceeds with complete inversion of configuration, yielding the desired (R)-product.

G cluster_1 Mitsunobu Reaction Mechanism PPh3 PPh₃ DIAD DIAD Betaine PPh₃⁺-N⁻-N=C(O)OⁱPr (Betaine) Phenol PhOH Phenoxide PhO⁻ Alcohol (S)-Alcohol Alkoxyphosphonium [R-O-PPh₃]⁺ (Alkoxyphosphonium Salt) Product (R)-Product (Inverted) TPPO O=PPh₃ Hydrazine DIAD-H₂

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol: Synthesis of (R)-1-Boc-3-phenoxypyrrolidine

  • Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.3 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.[11] The order of addition is critical to prevent side reactions.[6][9][10]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain the desired compound along with triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct. Purification is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 3: Deprotection and Hydrochloride Salt Formation

Causality: The final step involves the removal of the Boc protecting group to liberate the free secondary amine. A strong acid is required to cleave the tert-butyl carbamate. Using hydrochloric acid serves a dual purpose: it efficiently removes the Boc group (releasing isobutylene and carbon dioxide as gaseous byproducts) and simultaneously protonates the resulting amine to form the stable, crystalline hydrochloride salt.

Protocol:

  • Dissolve the purified (R)-1-Boc-3-phenoxypyrrolidine (1.0 eq) in a suitable solvent like 1,4-dioxane, methanol, or ethyl acetate.

  • Add a solution of hydrochloric acid (3-5 eq). A 4M solution of HCl in 1,4-dioxane is commonly used and commercially available, minimizing the presence of water.

  • Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by the disappearance of the starting material on TLC.

  • The product, this compound, often precipitates from the reaction mixture as a white solid.[4]

  • The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities, and dried under vacuum.

Data Summary and Expected Outcomes

The efficiency of this synthetic route is generally high, providing the target compound with excellent enantiomeric purity.

StepTransformationKey ReagentsTypical YieldPurity (Post-Purification)Enantiomeric Excess (ee)
1 N-ProtectionBoc₂O, Et₃N>95%>98%>99% (retained from start)
2 Mitsunobu ReactionPhenol, PPh₃, DIAD70-85%>98%>99% (inverted)
3 Deprotection/Salt FormationHCl in Dioxane>90%>99%>99% (retained)

Alternative Synthetic Strategies

While the stereoinversive Mitsunobu route is robust, other strategies exist and may be considered under specific circumstances.

  • SN2 Displacement on a Sulfonate Ester: An alternative to the Mitsunobu reaction involves a two-step process. First, the hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine is converted to a sulfonate ester (e.g., tosylate, mesylate, or triflate), transforming it into a good leaving group. Second, this intermediate is treated with sodium phenoxide in a polar aprotic solvent (e.g., DMF, DMSO). This classic SN2 reaction also proceeds with inversion of configuration to yield the (R)-product. This method avoids the sometimes-problematic purification from Mitsunobu byproducts but adds an extra synthetic step.

  • Chiral Resolution: It is possible to synthesize racemic 3-phenoxypyrrolidine and then separate the enantiomers.[12] This is achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)- or (-)-tartaric acid or mandelic acid.[12][13][14] The diastereomers, having different physical properties, can be separated by fractional crystallization.[15] This approach is often less efficient, with a theoretical maximum yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[12]

Conclusion

The synthesis of enantiomerically pure this compound is most effectively accomplished through a well-defined, three-stage process centered on the Mitsunobu reaction. By starting with the readily available (S)-3-hydroxypyrrolidine, this strategy leverages a predictable and high-fidelity stereochemical inversion to build the target molecule. Careful execution of the N-protection, Mitsunobu coupling, and final deprotection steps allows researchers and process chemists to reliably produce this valuable chiral building block in high yield and purity, paving the way for its application in the development of next-generation pharmaceuticals.

References

  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google P
  • Mitsunobu Reaction - Organic Chemistry . [Link]

  • Mitsunobu reaction - Organic Synthesis . [Link]

  • WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google P
  • Mitsunobu reaction - Wikipedia . [Link]

  • Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin - ACS . [Link]

  • General Mitsunobu reaction. Where, R1, R2, R3 = Alkyl/Aryl. - ResearchGate . [Link]

  • 3-Phenyl-pyrrolidine hydrochloride - ChemBK . [Link]

  • Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives - ResearchGate . [Link]

  • Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) . [Link]

  • Chiral resolution - Wikipedia . [Link]

  • US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • CN105646321A - Preparation method of (S)
  • Synthesis and Reactions of 3-Pyrrolidinones - ElectronicsAndBooks . [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia . [Link]

  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines - Organic Chemistry Portal . [Link]

  • Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. - Sci-Hub . [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal . [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH . [Link]

  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed . [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv . [Link]

  • Chiral Resolution Screening | Solid State | Onyx Scientific . [Link]

  • (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO - PubChem . [Link]

  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)
  • WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine)
  • (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO - PubChem . [Link]

  • US2525584A - Production of pyrrolidine - Google P

Sources

The Strategic Synthesis and Application of (R)-3-Phenoxypyrrolidine HCl: A Key Intermediate in Neuromodulator Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Pursuit of Selective Neuromodulation

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1][2][3] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets.[2][3] Within the vast landscape of drug discovery, the development of selective neurotransmitter reuptake inhibitors has been a cornerstone of neuropharmacology, leading to significant advancements in the treatment of depressive and anxiety disorders.[4][5]

The evolution from first-generation antidepressants, such as tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), to more selective agents like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) has been driven by the need for improved efficacy and tolerability.[5] In this context, selective norepinephrine reuptake inhibitors (NRIs) have emerged as a distinct class of therapeutics.[6] The targeted modulation of norepinephrine pathways is not only effective in treating depression but also shows promise in addressing conditions such as attention-deficit/hyperactivity disorder (ADHD) and certain pain disorders.[6]

This technical guide delves into the discovery and development of a pivotal building block in the synthesis of modern NRIs: (R)-3-Phenoxypyrrolidine Hydrochloride . We will explore the strategic rationale behind its design, the chemical intricacies of its stereoselective synthesis, and its application as a key intermediate in the development of potent and selective norepinephrine transporter (NET) ligands.

The Genesis of a Key Building Block: Design and Rationale

The development of (R)-3-Phenoxypyrrolidine HCl is intrinsically linked to the quest for novel therapeutics targeting the norepinephrine transporter. The structure of this molecule is a deliberate convergence of key pharmacophoric features:

  • The Pyrrolidine Core: Provides a robust, saturated heterocyclic framework that can be readily functionalized. Its stereochemistry is a critical determinant of biological activity.[3]

  • The 3-Phenoxy Moiety: The aryloxy linkage at the 3-position is a common feature in a number of potent monoamine reuptake inhibitors. This group often engages in crucial binding interactions within the transporter protein.

  • The (R)-Stereochemistry: The specific stereoisomer is paramount for achieving high affinity and selectivity for the target receptor. The spatial orientation of the phenoxy group, dictated by the (R)-configuration at the C3 position, is essential for optimal binding to the norepinephrine transporter.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic transformations.[7]

Stereoselective Synthesis: The Cornerstone of Potency

The therapeutic efficacy of chiral molecules is often confined to a single enantiomer. Consequently, the development of robust and scalable stereoselective synthetic routes is a critical aspect of pharmaceutical development. For (R)-3-Phenoxypyrrolidine, the key challenge lies in the precise control of the stereocenter at the 3-position. A highly effective and widely utilized method for achieving this is through a Mitsunobu reaction , which allows for the inversion of stereochemistry at a chiral center.[8][9]

A logical and commonly employed synthetic strategy commences with a readily available chiral precursor, such as a protected (S)-3-hydroxypyrrolidine. The Mitsunobu reaction facilitates the stereoinvertive displacement of the hydroxyl group with a phenol, thereby establishing the desired (R)-phenoxy configuration.

Below is a representative workflow for the synthesis of this compound, illustrating the key transformations.

G cluster_0 Synthesis of this compound A Start: (S)-N-Boc-3-hydroxypyrrolidine B Mitsunobu Reaction: - Phenol - Triphenylphosphine (PPh3) - Diisopropyl azodicarboxylate (DIAD) A->B Stereoinversion C Intermediate: (R)-N-Boc-3-phenoxypyrrolidine B->C D Deprotection: - Hydrochloric Acid (HCl) C->D Removal of Boc group E Final Product: This compound D->E

Synthetic workflow for this compound.
Detailed Experimental Protocol: Stereoselective Synthesis via Mitsunobu Reaction

This protocol outlines a representative procedure for the synthesis of this compound starting from (S)-N-Boc-3-hydroxypyrrolidine.

Step 1: Mitsunobu Reaction for Stereoinversion

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, (R)-N-Boc-3-phenoxypyrrolidine, can be purified by column chromatography on silica gel.

Step 2: Deprotection to Yield the Final Product

  • Dissolution: Dissolve the purified (R)-N-Boc-3-phenoxypyrrolidine in a suitable organic solvent such as dioxane or diethyl ether.

  • Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) to the mixture.

  • Precipitation and Isolation: Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a crystalline solid.

Application in Drug Development: A Key Intermediate for Reboxetine and Analogs

This compound is a crucial intermediate in the synthesis of several potent and selective norepinephrine reuptake inhibitors. A prominent example is its role in the synthesis of reboxetine, an antidepressant drug. The pyrrolidine nitrogen of (R)-3-Phenoxypyrrolidine serves as a nucleophile to append the rest of the reboxetine scaffold.

The following diagram illustrates the logical connection of this compound as a key building block in the synthesis of a reboxetine analog.

G cluster_1 Drug Synthesis Pathway Intermediate This compound FinalProduct Final Drug Molecule (e.g., Reboxetine Analog) Intermediate->FinalProduct Nucleophilic substitution SideChain Electrophilic Side Chain (e.g., an epoxide or alkyl halide) SideChain->FinalProduct

Role of this compound in drug synthesis.

The use of enantiomerically pure this compound is critical, as the stereochemistry at this position directly influences the binding affinity and selectivity of the final drug molecule for the norepinephrine transporter over other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and stereochemical integrity of this compound is paramount for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its comprehensive characterization.

Analytical Technique Parameter Measured Typical Expected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure and purity¹H and ¹³C NMR spectra consistent with the proposed structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patternMass spectrum showing the correct molecular ion peak.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purityHigh enantiomeric excess (>99% ee) for the (R)-enantiomer.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groupsCharacteristic absorption bands for N-H, C-O, and aromatic C-H bonds.
Melting Point Physical property and purityA sharp and defined melting point range.
Protocol: Chiral HPLC for Enantiomeric Purity Determination

This protocol provides a general guideline for assessing the enantiomeric purity of (R)-3-Phenoxypyrrolidine. The exact conditions may need to be optimized for the specific instrument and column used.

  • Column: A chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic or basic additive to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the phenoxy chromophore absorbs (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Analysis: Inject the sample and a racemic standard to identify the retention times of both the (R) and (S) enantiomers. Calculate the enantiomeric excess based on the peak areas of the two enantiomers.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design and stereoselective synthesis in modern drug discovery. Its development was a crucial step in enabling the creation of a new generation of selective norepinephrine reuptake inhibitors with improved therapeutic profiles. The synthetic pathways, particularly those leveraging the Mitsunobu reaction for stereochemical control, highlight the elegance and precision of contemporary organic chemistry.

As our understanding of the neurobiology of mood and cognitive disorders continues to deepen, the demand for highly specific and potent neuromodulators will undoubtedly grow. Key building blocks like this compound will continue to be invaluable tools for medicinal chemists, providing a reliable and versatile platform for the synthesis of novel drug candidates. Future research may focus on the development of even more efficient and sustainable synthetic routes to this and related chiral pyrrolidines, further empowering the discovery of the next wave of therapeutics for neurological and psychiatric conditions.

References

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.

  • Mitsunobu Reaction. Organic Chemistry Portal.

  • Mitsunobu reaction. Organic Synthesis.

  • Mitsunobu Reaction. Alfa Chemistry.

  • Mitsunobu reaction. Wikipedia.

  • Enantioselective Synthesis of Alkylthioetherpyrrolidine Derivatives via [3+2] Cycloaddition of α-Thioacrylates with Isocyanoacetates. The Journal of Organic Chemistry.

  • Reboxetine synthesis using the Pfizer process. ResearchGate.

  • General Mitsunobu reaction. Where, R1, R2, R3 = Alkyl/Aryl. ResearchGate.

  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate.

  • CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.

  • (R)-3-Phenoxypyrrolidine hydrochloride. Appchem.

  • CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents.

  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC.

  • Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers.

  • Chiral resolution. Wikipedia.

  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

  • (R)-3-Hydroxypyrrolidine hydrochloride. Chem-Impex.

  • Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. Sci-Hub.

  • Enantioselective synthesis of (+)-(S,S)-reboxetine. Semantic Scholar.

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.

  • Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Googleapis.

  • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed.

  • Part 6: Resolution of Enantiomers. Chiralpedia.

  • (R)-3-Phenoxy-pyrrolidine.HCl. ChemicalBook.

  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - PubMed. PubMed.

  • Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. NIH.

  • Chiral Resolution Screening. Onyx Scientific.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

  • Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. PubMed.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? PMC.

  • A brief history of the development of antidepressant drugs: From monoamines to glutamate. Experimental and Clinical Psychopharmacology.

  • (S)-3-hydroxypyrrolidine hydrochloride. Google Patents.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

Sources

Spectroscopic Data for (R)-3-Phenoxypyrrolidine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Phenoxypyrrolidine hydrochloride is a chiral organic compound of interest in medicinal chemistry and drug development. As a key building block, its structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectroscopic data for (R)-3-Phenoxypyrrolidine HCl, offering a foundational dataset for researchers and scientists. Given the limited availability of public experimental spectra for this specific molecule, this guide leverages high-quality predicted spectroscopic data, interpreted with field-proven insights into the characteristic spectral features of its constituent functional groups. The protocols provided herein describe a self-validating system for the experimental acquisition and confirmation of this data.

The structure of (R)-3-Phenoxypyrrolidine, the free base, is as follows:

This guide will cover Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the hydrochloride salt (C₁₀H₁₄ClNO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information on the number and connectivity of the protons and carbons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ would exhibit distinct signals for the aromatic and aliphatic protons. The hydrochloride form will result in a broad, exchangeable signal for the amine protons (NH₂⁺).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Ar-H (ortho)7.25 - 7.35d2HProtons on the phenyl ring closest to the ether linkage.
Ar-H (meta)6.90 - 7.00t2HProtons on the phenyl ring meta to the ether linkage.
Ar-H (para)6.85 - 6.95t1HProton on the phenyl ring para to the ether linkage.
O-CH4.80 - 4.90m1HChiral proton on the carbon bearing the phenoxy group.
N-CH₂ (α)3.20 - 3.40m2HProtons on the carbons adjacent to the nitrogen.
N-CH₂ (β)3.00 - 3.20m2HProtons on the carbons adjacent to the nitrogen.
C-CH₂-C2.10 - 2.30m2HProtons on the C4 position of the pyrrolidine ring.
NH₂⁺9.5 - 11.0br s2HBroad singlet for the protonated amine, exchangeable with D₂O.

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Ar-C (quaternary, C-O)157 - 159Carbon of the phenyl ring attached to the ether oxygen.
Ar-C (ortho)129 - 131Carbons of the phenyl ring ortho to the ether linkage.
Ar-C (meta)120 - 122Carbons of the phenyl ring meta to the ether linkage.
Ar-C (para)115 - 117Carbon of the phenyl ring para to the ether linkage.
O-CH75 - 77Chiral carbon of the pyrrolidine ring attached to the phenoxy group.
N-CH₂ (α)45 - 47Carbons of the pyrrolidine ring adjacent to the nitrogen.
N-CH₂ (β)50 - 52Carbon of the pyrrolidine ring adjacent to the nitrogen and the chiral center.
C-CH₂-C30 - 32Carbon at the C4 position of the pyrrolidine ring.

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Prep Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent Acq_H1 ¹H NMR Acquisition (400+ MHz) Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition (Proton Decoupled) Prep->Acq_C13 Process Fourier Transform & Phase Correction Acq_H1->Process Acq_C13->Process Integrate Integration of ¹H Signals Process->Integrate Assign Peak Assignment & Structural Verification Integrate->Assign IR_Workflow cluster_prep Sample Preparation cluster_acq Spectroscopic Analysis cluster_analysis Data Analysis Prep Place Solid Sample on ATR Crystal Acq Acquire Spectrum (4000-400 cm⁻¹) Prep->Acq Process Background Subtraction Acq->Process Assign Peak Identification & Functional Group Analysis Process->Assign

Caption: Workflow for IR spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Predicted Mass Spectrometry Data

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The analysis will detect the protonated molecule of the free base, [M+H]⁺. The hydrochloride salt itself is not observed. The molecular weight of the free base (C₁₀H₁₃NO) is 163.22 g/mol .

Table 4: Predicted m/z Values for this compound

m/z (Predicted)IonNotes
164.1[M+H]⁺The protonated molecular ion of the free base (C₁₀H₁₄NO⁺). This would be the base peak in a soft ionization method like ESI.
94.1[C₆H₅OH+H]⁺Fragmentation resulting from the cleavage of the ether bond, leading to protonated phenol.
70.1[C₄H₈N]⁺Fragmentation involving the loss of the phenoxy group, resulting in a pyrrolidinyl cation.
Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization and Analysis:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Acquire a full scan mass spectrum over a mass range of m/z 50-300 to observe the molecular ion.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion ([M+H]⁺ at m/z 164.1) to induce fragmentation and analyze the resulting daughter ions.

Mass Spectrometry Logical Relationship Diagram

MS_Logic cluster_ionization Ionization (ESI+) cluster_fragmentation MS/MS Fragmentation Molecule (R)-3-Phenoxypyrrolidine (Free Base, M) Protonated [M+H]⁺ m/z = 164.1 Molecule->Protonated Protonation Fragment1 [C₆H₅OH+H]⁺ m/z = 94.1 Protonated->Fragment1 Loss of C₄H₇N Fragment2 [C₄H₈N]⁺ m/z = 70.1 Protonated->Fragment2 Loss of C₆H₅O

Caption: Logical fragmentation pathways for (R)-3-Phenoxypyrrolidine in ESI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented NMR, IR, and MS data, along with their interpretation, serve as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols offer a clear path for researchers to obtain and verify this data in a laboratory setting, ensuring the scientific integrity and trustworthiness of their work. The provided workflows and diagrams are designed to facilitate a logical and efficient approach to the spectroscopic analysis of this and similar molecules in drug discovery and development.

References

  • University of Washington Proteomics Resources. Data Analysis Tools. [Link]

  • CD ComputaBio. IR Spectrum Prediction Service. [Link]

  • Calistry. Mass Spectroscopy Fragment Finder Calculator. [Link]

  • Cheminfo. IR Spectra Predicting Tools - YouTube. [Link]

  • University of Washington Proteomics Resources. Data Analysis Tools. [Link]

  • Griti. Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules - YouTube. [Link]

  • ResearchGate. How to predict IR Spectra?. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • Protheragen. IR Spectrum Prediction. [Link]

  • cheminfo ELN documentation. IR spectra prediction. [Link]

  • Chemaxon Docs. NMR Predictor. [Link]

  • The ISIC- EPFL mstoolbox. Online Mass Spectrometry Tools. [Link]

  • The Organic Chemistry Tutor. IR Spectroscopy - Basic Introduction - YouTube. [Link]

  • CFM-ID. Spectra Prediction. [Link]

  • Prot pi. Mass Spec Simulator. [Link]

  • NMRium demo. Predict. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

  • University of Colorado Boulder. IR: amines. [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • PubMed. Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. [Link]

  • West Virginia University Research Repository. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. [Link]

  • Appchem. (R)-3-Phenoxypyrrolidine hydrochloride. [Link]

  • Office of Justice Programs. Fragmentation pathways of alpha pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • ResearchGate. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • ResearchGate. (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • PubMed Central. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents | Request PDF. [Link]

An In-depth Technical Guide to (R)-3-Phenoxypyrrolidine Hydrochloride: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Phenoxypyrrolidine hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the electronic properties of the phenoxy group, makes it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-3-Phenoxypyrrolidine hydrochloride, as well as insights into its synthesis, analysis, and applications.

Core Molecular Attributes

(R)-3-Phenoxypyrrolidine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-phenoxypyrrolidine. The presence of a chiral center at the 3-position of the pyrrolidine ring is a key feature, influencing its interaction with biological targets.

PropertyValueSource
Chemical Name (R)-3-Phenoxypyrrolidine hydrochloride[1]
CAS Number 1366664-52-9[1]
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1]
Canonical SMILES C1COC2=CC=CC=C2.Cl[1]

Physicochemical Characteristics

Detailed experimental data for the physicochemical properties of (R)-3-Phenoxypyrrolidine hydrochloride are not extensively reported in publicly available literature. The following information is based on data for structurally related compounds and general principles of organic chemistry.

Melting Point: The melting point of pyrrolidine derivatives is influenced by factors such as molecular weight, symmetry, and intermolecular forces. For comparison, the related compound (R)-3-Hydroxypyrrolidine hydrochloride has a reported melting point of 102-107 °C[2]. It is anticipated that (R)-3-Phenoxypyrrolidine hydrochloride exists as a crystalline solid at room temperature.

Boiling Point: Due to its salt nature and relatively high molecular weight, (R)-3-Phenoxypyrrolidine hydrochloride is expected to have a high boiling point and may decompose upon heating at atmospheric pressure.

Solubility: As a hydrochloride salt, (R)-3-Phenoxypyrrolidine hydrochloride is expected to be soluble in water and polar protic solvents such as methanol and ethanol. Its solubility in aprotic organic solvents is likely to be lower. The parent compound, pyrrolidine, is miscible with water and most organic solvents[3].

pKa: The pKa of the conjugate acid of pyrrolidine is approximately 11.3[4]. The phenoxy substituent at the 3-position is expected to have a minor electron-withdrawing effect, which would slightly decrease the basicity of the pyrrolidine nitrogen and thus lower the pKa of its conjugate acid compared to unsubstituted pyrrolidinium chloride.

Synthesis and Chemical Reactivity

The synthesis of (R)-3-Phenoxypyrrolidine hydrochloride typically involves the nucleophilic substitution of a suitable leaving group at the 3-position of an (R)-pyrrolidine derivative with phenol or a phenoxide salt. A common precursor is (S)-3-hydroxypyrrolidine, where the stereochemistry is inverted during the reaction via a Mitsunobu reaction or by conversion of the hydroxyl group to a better leaving group.

The pyrrolidine nitrogen of (R)-3-Phenoxypyrrolidine hydrochloride is a secondary amine and exhibits typical reactivity. It can undergo N-alkylation, N-acylation, and other nucleophilic addition reactions after deprotonation with a suitable base. The phenoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic or reductive conditions.

Synthesis_Methodology cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Intermediate cluster_3 Final Product Start (S)-3-Hydroxypyrrolidine Derivative Mitsunobu Mitsunobu Reaction (Phenol, DEAD, PPh₃) Start->Mitsunobu Inversion of Stereochemistry Leaving_Group Conversion to Leaving Group (e.g., Tosylate, Mesylate) Start->Leaving_Group Intermediate (R)-3-Phenoxypyrrolidine Derivative Mitsunobu->Intermediate Leaving_Group->Intermediate SN2 with Phenoxide Final (R)-3-Phenoxypyrrolidine HCl Intermediate->Final HCl Treatment

Spectral Characterization

¹H NMR:

  • Aromatic Protons: Signals corresponding to the protons on the phenoxy group would appear in the aromatic region (δ 6.8-7.4 ppm).

  • Pyrrolidine Protons: The protons on the pyrrolidine ring would appear in the aliphatic region (δ 2.0-4.0 ppm). The proton at the chiral center (C3) would likely be a multiplet and shifted downfield due to the adjacent oxygen atom. The protons on the carbons adjacent to the nitrogen would also be deshielded.

  • N-H Proton: The proton on the nitrogen would be observable, and its chemical shift would be dependent on the solvent and concentration. In the hydrochloride salt, this proton would be acidic and may exchange with deuterated solvents.

¹³C NMR:

  • Aromatic Carbons: The carbons of the phenyl ring would resonate in the aromatic region (δ 115-160 ppm).

  • Pyrrolidine Carbons: The carbons of the pyrrolidine ring would appear in the aliphatic region (δ 25-75 ppm). The carbon bearing the phenoxy group (C3) would be the most downfield-shifted among the pyrrolidine carbons.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ is expected for the N-H stretch of the secondary ammonium salt.

  • C-O Stretch: A characteristic C-O stretching vibration for the aryl ether would be observed around 1240 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry: In a mass spectrum, the molecular ion of the free base (C₁₀H₁₃NO) would be observed at m/z 163.10. Fragmentation patterns would likely involve the loss of the phenoxy group or cleavage of the pyrrolidine ring.

Analytical Methodologies

The analysis of (R)-3-Phenoxypyrrolidine hydrochloride typically involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and enantiomeric excess.

Chromatography:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of (R)-3-Phenoxypyrrolidine hydrochloride. A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers.

  • Gas Chromatography (GC): GC can be used to assess the purity of the free base form of the compound. Derivatization may be necessary to improve volatility and peak shape.

Spectroscopy: As detailed in the previous section, NMR, IR, and mass spectrometry are crucial for structural elucidation and confirmation.

Analytical_Workflow Sample This compound Sample Purity Purity Assessment Sample->Purity Identity Structural Confirmation Sample->Identity Chirality Enantiomeric Purity Sample->Chirality HPLC_Purity HPLC (Achiral) Purity->HPLC_Purity GC GC-MS (as free base) Purity->GC NMR ¹H and ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS IR IR Spectroscopy Identity->IR HPLC_Chiral Chiral HPLC Chirality->HPLC_Chiral

Applications in Drug Discovery and Development

The pyrrolidine ring is a prevalent scaffold in many FDA-approved drugs and natural products. The introduction of a phenoxy group at the 3-position provides a versatile handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of a molecule. (R)-3-Phenoxypyrrolidine hydrochloride serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including:

  • Muscarinic Receptor Antagonists: For the treatment of overactive bladder and other conditions.

  • Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): For the treatment of depression and anxiety disorders.

  • Dopamine Receptor Ligands: For the treatment of neurological and psychiatric disorders.

The chirality of the 3-position is often crucial for the desired biological activity and selectivity of the final drug substance.

Safety, Handling, and Storage

As with any chemical reagent, (R)-3-Phenoxypyrrolidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area.

Storage: It is recommended to store (R)-3-Phenoxypyrrolidine hydrochloride in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

Sources

(R)-3-Phenoxypyrrolidine HCl: A Keystone Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[2][3] When functionalized at the 3-position, the pyrrolidine ring introduces a stereogenic center, the absolute configuration of which often dictates the pharmacological activity, selectivity, and safety profile of the final drug molecule.[3] This guide provides a comprehensive technical overview of (R)-3-Phenoxypyrrolidine Hydrochloride, a versatile chiral building block whose unique stereochemistry and chemical handles make it an invaluable tool for drug discovery programs targeting a range of human diseases. We will delve into its synthesis, physicochemical properties, quality control, and strategic applications, grounded in established chemical principles and field-proven insights.

The Strategic Importance of the Chiral 3-Substituted Pyrrolidine Scaffold

The overrepresentation of the pyrrolidine moiety in natural products and synthetic drugs is no coincidence.[1][4] This saturated N-heterocycle offers a robust framework that can be readily functionalized to present pharmacophoric elements in precise spatial orientations. The introduction of a substituent at the C-3 position is a common strategy to modulate a compound's interaction with biological targets like G-protein coupled receptors (GPCRs), enzymes, and ion channels.[2][4]

The stereochemistry at this C-3 position is paramount. Enantiomers can exhibit vastly different biological activities, a principle that is fundamental to modern pharmacology. For instance, the specific orientation of a methyl group on a pyrrolidine ring was shown to be responsible for converting a molecule into a pure estrogen receptor α (ERα) antagonist for breast cancer treatment.[3] (R)-3-Phenoxypyrrolidine HCl provides chemists with a pre-defined stereocenter, ensuring that subsequent synthetic transformations proceed with the desired stereochemical outcome, thereby saving significant time and resources that would otherwise be spent on challenging chiral separations or asymmetric syntheses.

Physicochemical Properties and Spectroscopic Characterization

This compound is typically supplied as a stable, crystalline solid, facilitating its handling and storage.[3] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1366664-52-9[5][6]
Molecular Formula C₁₀H₁₄ClNO[5]
Molecular Weight 199.68 g/mol [5]
Appearance White to off-white crystalline solid[3]
Melting Point Not explicitly reported; expected to be a solid with a defined melting point, similar to analogous compounds like 3-Phenyl-pyrrolidine HCl (181-186°C).[3]N/A
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[3]N/A
Spectroscopic Signature

Characterization of this compound relies on standard spectroscopic techniques. While a definitive public spectrum for this specific salt is not available, its structure allows for a confident prediction of its key spectral features based on extensive data from analogous compounds.[7][8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group (typically in the δ 6.8-7.4 ppm region). The protons on the pyrrolidine ring would appear more upfield, with the proton at the chiral C-3 position (adjacent to the oxygen) appearing as a multiplet around δ 4.5-5.0 ppm. The protons on the carbons adjacent to the nitrogen (C-2 and C-5) would be deshielded and appear as multiplets in the δ 3.0-3.8 ppm range. The remaining C-4 protons would be found further upfield. The N-H proton of the hydrochloride salt would likely appear as a broad singlet at a downfield chemical shift.[8][10]

  • ¹³C NMR: The carbon spectrum would show characteristic signals for the aromatic carbons between δ 115-160 ppm. The chiral C-3 carbon, bonded to the oxygen, would be expected in the δ 70-80 ppm range. The carbons adjacent to the nitrogen (C-2 and C-5) would appear around δ 45-55 ppm.[9][11]

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the 2400-2800 cm⁻¹ region, typical for the N-H stretch of an amine salt. C-O stretching vibrations for the aryl ether would appear in the 1200-1250 cm⁻¹ region, and C-H stretching bands for the aromatic and aliphatic portions would be observed around 3000 cm⁻¹.

Stereoselective Synthesis: The Mitsunobu Reaction as a Cornerstone

The synthesis of this compound hinges on establishing the correct absolute stereochemistry at the C-3 position. A highly effective and widely adopted strategy for this is the Mitsunobu reaction , which facilitates the conversion of an alcohol to a variety of functional groups with a clean inversion of stereochemistry.[12][13] This makes it the ideal choice for converting a readily available chiral starting material, such as (S)-N-Boc-3-hydroxypyrrolidine, into the desired (R)-phenoxy derivative.

The causality behind this choice is rooted in the Sₙ2 mechanism of the Mitsunobu reaction. The triphenylphosphine and an azodicarboxylate (like DIAD) activate the hydroxyl group, turning it into a good leaving group. The incoming nucleophile, in this case, phenol, then attacks the carbon center from the backside, leading to a predictable and complete inversion of the stereocenter.[14][15]

Synthetic Workflow Diagram

G cluster_0 Step 1: Stereochemical Inversion via Mitsunobu Reaction cluster_1 Step 2: Deprotection and Salt Formation A (S)-N-Boc-3-hydroxypyrrolidine D (R)-N-Boc-3-phenoxypyrrolidine A->D THF, 0°C to RT B Phenol (Nucleophile) B->D C PPh₃ / DIAD (Mitsunobu Reagents) C->D F This compound D->F E HCl in Dioxane or Ether E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established Mitsunobu procedures for similar transformations.[16]

Step 1: (R)-1-Boc-3-phenoxypyrrolidine via Mitsunobu Reaction

  • Reagent Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 10 volumes).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M NaOH (to remove excess phenol), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography on silica gel to yield the pure (R)-1-Boc-3-phenoxypyrrolidine.

Step 2: Deprotection to this compound

  • Dissolution: Dissolve the purified (R)-1-Boc-3-phenoxypyrrolidine (1.0 eq.) from Step 1 in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Acidification: To this solution, add a solution of HCl in 1,4-dioxane or diethyl ether (typically 4 M, 3-4 eq.) at 0 °C.

  • Precipitation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Application in Drug Discovery: The Case of M3 Receptor Antagonists

The true value of a chiral building block is demonstrated by its successful incorporation into complex, biologically active molecules. While this compound itself is an intermediate, its structural motif is highly relevant to drugs like Darifenacin . Darifenacin is a potent and selective muscarinic M3 receptor antagonist used to treat overactive bladder.[14][17]

The core of Darifenacin contains a chiral (S)-3-substituted pyrrolidine ring.[15][18] The synthesis of Darifenacin and related compounds relies on key intermediates like (S)-3-hydroxypyrrolidine or other C-3 functionalized pyrrolidines.[13][16] This underscores the critical need for enantiomerically pure building blocks. A building block like (R)-3-Phenoxypyrrolidine provides a scaffold with the opposite stereochemistry, enabling researchers to synthesize the corresponding (R)-enantiomer of a drug target for pharmacological comparison or to explore structure-activity relationships where the (R)-configuration might be preferred for a different biological target.

Logical Relationship Diagram

G cluster_0 Chiral Building Blocks cluster_1 Drug Development A This compound (Topic Compound) C Multi-step Synthesis A->C Enables synthesis of (R)-analogs B (S)-3-Hydroxypyrrolidine (Darifenacin Precursor) B->C Enables synthesis of (S)-target (Darifenacin) D Active Pharmaceutical Ingredient (API) (e.g., Darifenacin) C->D

Caption: Role of chiral pyrrolidines in the synthesis of complex APIs.

Quality Control: Assurance of Enantiomeric Purity

For any chiral building block, the most critical quality attribute is its enantiomeric purity, expressed as enantiomeric excess (ee%). The presence of the undesired (S)-enantiomer could lead to downstream synthetic challenges and potentially compromise the pharmacological profile of the final compound. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the ee% of compounds like (R)-3-Phenoxypyrrolidine.[16][19]

Analytical Workflow Diagram

G A Sample Preparation Dissolve this compound in mobile phase B Chiral HPLC System (Polysaccharide-based column) A->B C Isocratic Elution (e.g., Hexane/IPA/DEA) B->C D UV Detection (e.g., 215 nm) C->D E Data Analysis D->E F Chromatogram (Separated Enantiomer Peaks) E->F G Calculate Enantiomeric Excess (ee%) ee% = ([R] - [S]) / ([R] + [S]) * 100 F->G

Caption: Standard workflow for chiral purity analysis by HPLC.

Experimental Protocol: Chiral HPLC Analysis

This is a representative protocol and may require optimization for specific equipment and columns.[20]

  • System and Column: An HPLC system equipped with a UV detector. A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is recommended.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an amine modifier, such as diethylamine (DEA, 0.1%), is added to improve peak shape for the amine analyte.

  • Sample Preparation: Prepare a standard of the racemic 3-phenoxypyrrolidine to determine the retention times of both the (R) and (S) enantiomers. Prepare a solution of the this compound sample to be tested at a concentration of approximately 1 mg/mL in the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 215 nm (where the phenyl ring absorbs).

  • Data Analysis:

    • Inject the racemic standard to identify the elution order of the enantiomers.

    • Inject the sample of this compound.

    • Integrate the peak areas for both the (R)-enantiomer (major peak) and the (S)-enantiomer (potential minor impurity peak).

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = (Area_R - Area_S) / (Area_R + Area_S) * 100. A high-quality sample should exhibit an ee% of ≥98%.

Conclusion

(R)-3-Phenoxypyrrolidine Hydrochloride is more than just a chemical reagent; it is a strategic tool that provides a direct and reliable route to enantiomerically pure molecules. Its stable, easy-to-handle solid form, combined with its well-defined stereochemistry, makes it a highly valuable building block for drug discovery and development. By leveraging robust synthetic methods like the Mitsunobu reaction and verifying its purity with precise analytical techniques like chiral HPLC, researchers can confidently incorporate this scaffold into novel therapeutic candidates, accelerating the journey from concept to clinic.

References

  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process. Google Patents.
  • New Drug Approvals. (2017). Darifenacin Hydrobromide. New Drug Approvals. Available at: [Link]

  • Chem-Impex. (n.d.). (R)-3-Hydroxypyrrolidine hydrochloride. Chem-Impex. Available at: [Link]

  • ChemBK. (2024). 3-Phenyl-pyrrolidine hydrochloride. ChemBK. Available at: [Link]

  • Google Patents. (n.d.). US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process. Google Patents.
  • Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). Available at: [Link]

  • Herwig, L., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. Available at: [Link]

  • Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents.
  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031642). HMDB. Available at: [Link]

  • ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR data for α-pyrrolidinopentiophenone HCl. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of compound (14). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylpropylamino)-1-phenyl-1-propanol HCl (1d). ResearchGate. Available at: [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • PubChem. (n.d.). (s)-3-Phenylpyrrolidine hydrochloride. PubChem. Available at: [Link]

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
  • Wawer, M. J., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Int. J. Mol. Sci.. Available at: [Link]

  • JSM Central. (2016). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Chemistry. Available at: [Link]

  • National MagLab. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. National High Magnetic Field Laboratory. Available at: [Link]

Sources

The Privileged Scaffold: A Technical Guide to the Role of Pyrrolidine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrrolidine Ring

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on a select group of molecular frameworks known as "privileged scaffolds." These structures possess the innate ability to bind to multiple biological targets with high affinity, serving as a versatile foundation for the development of diverse and potent drugs. Among these, the five-membered saturated nitrogen heterocycle, pyrrolidine, holds a position of particular prominence.[1][2][3] Its prevalence in a multitude of natural products, FDA-approved drugs, and pharmacologically active compounds underscores its significance as a cornerstone in modern drug discovery.[2][3][4]

This technical guide offers an in-depth exploration of the multifaceted role of pyrrolidine derivatives in medicinal chemistry. We will delve into the unique physicochemical and stereochemical properties that confer its "privileged" status, examine its application across a spectrum of therapeutic areas, and provide practical insights into the synthesis and biological evaluation of these remarkable compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile scaffold.

Part 1: The Physicochemical and Stereochemical Advantages of the Pyrrolidine Scaffold

The utility of the pyrrolidine ring in drug design is not coincidental; it stems from a unique combination of structural and electronic features that render it an ideal building block for creating bioactive molecules.

Three-Dimensionality and Conformational Flexibility

Unlike flat, aromatic systems, the saturated sp³-hybridized nature of the pyrrolidine ring imparts a significant degree of three-dimensionality.[1][5] This non-planar structure allows for a more comprehensive exploration of the pharmacophore space, enabling a tighter and more specific fit into the binding pockets of biological targets.[1][5][6] The ring is not rigid and can adopt various energetically favorable conformations, a phenomenon known as "pseudorotation."[1][5] This conformational flexibility can be strategically controlled by the placement and nature of substituents, allowing medicinal chemists to "lock" the ring into a specific pucker that optimizes binding affinity and biological activity.[1]

Stereochemical Richness

The pyrrolidine scaffold can possess up to four stereogenic centers, leading to a potential of 16 different stereoisomers.[1][5] This stereochemical diversity is a powerful tool in drug design, as the spatial orientation of substituents can dramatically influence the interaction with enantioselective biological targets like proteins and enzymes.[1][5] The non-essential amino acid L-proline, which contains a pyrrolidine ring with a single chiral center, is a frequently utilized chiral building block for the stereoselective synthesis of complex pyrrolidine derivatives.[1][5]

Physicochemical Properties: Basicity and Substituent Effects

The nitrogen atom within the pyrrolidine ring confers basicity to the scaffold, a property that can be modulated by the electronic effects of substituents.[1] This basicity is often crucial for forming key interactions, such as hydrogen bonds or salt bridges, with acidic residues in a protein's active site. Furthermore, the nitrogen atom serves as a privileged position for substitution, with a significant majority of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[1] Substituents at other positions, particularly at C-4, can influence the ring's puckering and overall conformation. For instance, electronegative substituents at the C-4 position can favor specific envelope conformations (C-4-exo or -endo), which can impact the molecule's pharmacological efficacy.[1][7][8]

Part 2: Therapeutic Applications of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold is evident in the broad range of therapeutic areas where its derivatives have demonstrated significant efficacy.

Central Nervous System (CNS) Disorders

Pyrrolidine derivatives have shown considerable promise in the treatment of various CNS disorders, including epilepsy, Alzheimer's disease, and depression.[2] A notable example is the class of pyrrolidine anticonvulsants, such as levetiracetam, which are used in the treatment of epilepsy.[9] While the exact mechanism is not fully understood, it is believed to involve the modulation of nerve transmission.[9] Pyrrolidine-2,5-diones have also been investigated for their anticonvulsant properties.[1]

Oncology

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrrolidine derivatives have emerged as a promising class of compounds.[10][11] They exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis.[12][13] Spirooxindole-pyrrolidine natural products and their synthetic analogs have shown potent cytotoxicity against various cancer cell lines, including breast cancer.[14][15] Some derivatives act as inhibitors of crucial kinases like EGFR and CDK2.[14]

Infectious Diseases

Pyrrolidine-containing compounds have demonstrated significant activity against a range of pathogens, including viruses, bacteria, and parasites.[2][3]

2.3.1 Antiviral Activity

A significant number of antiviral drugs, particularly those targeting the Hepatitis C virus (HCV), incorporate a pyrrolidine scaffold.[13][16] Drugs like telaprevir and boceprevir are NS3/4A protease inhibitors, a key enzyme in the HCV replication cycle.[13][16] More recently, pyrrolidine derivatives have been investigated as inhibitors of the main protease (Mpro) of coronaviruses, including SARS-CoV-2.[17] Additionally, some pyrrolidine-based molecules have shown potent inhibitory activity against HIV-1 protease, including drug-resistant variants.[18]

2.3.2 Antibacterial and Antifungal Activity

Certain pyrrolidine derivatives exhibit antibacterial and antifungal properties.[2][3] For example, the well-known antibiotic clindamycin contains a pyrrolidine ring.[2]

Metabolic Disorders

Pyrrolidine-based compounds are being actively investigated for the treatment of metabolic disorders, particularly type 2 diabetes.[10][19][20] One of the primary mechanisms of action is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the intestine.[19] By inhibiting these enzymes, pyrrolidine derivatives can help to reduce post-prandial glucose levels.[19] Pyrrolidine-based chalcones have been identified as dual inhibitors of these enzymes.[21]

Part 3: Synthesis and Methodologies

The synthesis of pyrrolidine derivatives is a well-established area of organic chemistry, with numerous strategies available for both racemic and stereoselective preparations.

Key Synthetic Strategies

Two primary approaches are commonly employed for the synthesis of pyrrolidine derivatives:

  • Ring Construction: Building the pyrrolidine ring from acyclic precursors. This often involves cyclization reactions.[5][22]

  • Functionalization of Pre-formed Rings: Modifying an existing pyrrolidine ring, such as that found in L-proline or other commercially available starting materials.[5][23]

Stereoselective Synthesis: The Role of Chiral Building Blocks and Catalysis

Given the importance of stereochemistry for biological activity, the development of stereoselective synthetic methods is crucial. The use of chiral starting materials, such as (S)-proline, is a common and effective strategy.[23] Additionally, asymmetric catalysis, including organocatalysis and transition-metal catalysis, has become a powerful tool for the enantioselective synthesis of pyrrolidine derivatives.[1] For instance, ring-closing enyne metathesis (RCEM) reactions using ruthenium catalysts have been shown to be an efficient method for preparing chiral pyrrolidine derivatives.[24][25]

Experimental Protocol: Synthesis of a Chiral Pyrrolidine Derivative via Ring-Closing Enyne Metathesis (RCEM)

This protocol provides a general methodology for the synthesis of a chiral pyrrolidine derivative based on established literature procedures.[24][25]

Objective: To synthesize a chiral pyrrolidine derivative from an enyne substrate using a first-generation Grubbs catalyst.

Materials:

  • Enyne substrate (e.g., synthesized from a chiral amino acid)

  • First-generation Grubbs catalyst

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enyne substrate (1 mmol) in anhydrous CH₂Cl₂ (20 mL).

  • Catalyst Addition: To the stirred solution, add the first-generation Grubbs catalyst (0.05 mmol).

  • Reaction: Heat the reaction mixture to 40°C and stir for 15 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired pyrrolidine derivative.

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.

Causality behind Experimental Choices:

  • Inert Atmosphere: The Grubbs catalyst is sensitive to air and moisture, so an inert atmosphere is essential to maintain its catalytic activity.

  • Anhydrous Solvent: Water can deactivate the catalyst, hence the use of anhydrous dichloromethane.

  • Catalyst Loading: A 5 mol% catalyst loading is typically sufficient for this type of transformation, balancing reaction efficiency with cost.

  • Temperature: 40°C provides sufficient thermal energy to promote the metathesis reaction without causing significant catalyst decomposition.

Biological Assay Protocol: α-Glucosidase Inhibition Assay

This protocol outlines a standard in vitro assay to evaluate the inhibitory activity of pyrrolidine derivatives against α-glucosidase, a key enzyme in carbohydrate metabolism.

Objective: To determine the IC₅₀ value of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (pH 6.8)

  • Test compound (pyrrolidine derivative)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and acarbose in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions with phosphate buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of pNPG solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Self-Validating System:

  • Positive Control: Acarbose, a known α-glucosidase inhibitor, is included to validate the assay's performance.

  • Negative Control: A control well containing the enzyme and substrate without any inhibitor is used to determine the maximum enzyme activity.

  • Blank: A blank well containing the buffer and substrate is used to correct for any background absorbance.

Part 4: Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected pyrrolidine derivatives against α-amylase and α-glucosidase.

Compoundα-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
3 14.61 ± 0.1225.38 ± 2.09
7 18.10 ± 0.34147.49 ± 0.90

Data adapted from reference[21]

Visualizations
4.2.1 General Synthetic Workflow for Pyrrolidine Derivatives

G cluster_0 Starting Materials cluster_1 Synthetic Strategies cluster_2 Intermediate cluster_3 Final Products Acyclic Precursors Acyclic Precursors Cyclization Reactions Cyclization Reactions Acyclic Precursors->Cyclization Reactions Chiral Pool (e.g., L-Proline) Chiral Pool (e.g., L-Proline) Functionalization Functionalization Chiral Pool (e.g., L-Proline)->Functionalization Pyrrolidine Scaffold Pyrrolidine Scaffold Cyclization Reactions->Pyrrolidine Scaffold Functionalization->Pyrrolidine Scaffold Bioactive Pyrrolidine Derivatives Bioactive Pyrrolidine Derivatives Pyrrolidine Scaffold->Bioactive Pyrrolidine Derivatives G Scaffold_Selection Pyrrolidine Scaffold (Privileged Structure) SAR_Studies Structure-Activity Relationship (SAR) Scaffold_Selection->SAR_Studies Synthesis of Derivatives Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Identify Key Interactions Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate Improve Potency & ADME Properties

Caption: Logical flow in pyrrolidine-based drug discovery.

Conclusion and Future Directions

The pyrrolidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique combination of three-dimensionality, stereochemical richness, and tunable physicochemical properties makes it an enduringly attractive starting point for the design of novel therapeutic agents. The successful application of pyrrolidine derivatives across a wide range of diseases, from CNS disorders to cancer and infectious diseases, is a testament to its privileged nature.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Chemical Space: The development of new and efficient synthetic methodologies will enable access to previously unexplored pyrrolidine derivatives with greater structural complexity and diversity.

  • Targeted Drug Design: A deeper understanding of the interactions between pyrrolidine-based ligands and their biological targets will facilitate more rational and targeted drug design, leading to compounds with improved potency and selectivity.

  • Polypharmacology: The inherent ability of the pyrrolidine scaffold to interact with multiple targets could be harnessed for the development of multi-target drugs, which may offer advantages in treating complex diseases.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal. [Link]

  • Barakat, A., et al. (2023). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Scientific Reports, 13(1), 16913. [Link]

  • Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]

  • Li, H., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(11), 1082–1086. [Link]

  • The Role of Pyrrolidine Derivatives in Modern Drug Discovery. (2025). Autech Industry Co.,Limited. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247071. [Link]

  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 11158. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025). PubMed. [Link]

  • Scott, J. D., et al. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 5(7), 823–828. [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. (2021). ResearchGate. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). Bohrium. [Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (2024). PubMed Central. [Link]

  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). Novasint. [Link]

  • Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2024). Semantic Scholar. [Link]

  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). ResearchGate. [Link]

  • Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (2024). PubMed Central. [Link]

  • Rasal, V. P., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5275–5301. [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. (2023). ResearchGate. [Link]

  • Al-Jassas, A. A., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Journal of Biomolecular Structure & Dynamics, 1–16. [Link]

  • Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (2023). PubMed Central. [Link]

  • Horvath, A., & DeRider, M. L. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Israel Journal of Chemistry, 58(9-10), 1018–1026. [Link]

  • Al-Obaid, A. M., et al. (2021). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Molecules, 26(11), 3169. [Link]

  • Wzorek, A., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6296–6302. [Link]

  • Pyrrolidinyl-Spirooxindole Natural Products as Inspirations for the Development of Potential Therapeutic Agents. (2025). ResearchGate. [Link]

  • Zhou, H., et al. (2023). Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant. European Journal of Medicinal Chemistry, 255, 115389. [Link]

  • Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. (2017). ResearchGate. [Link]

  • List of Pyrrolidine anticonvulsants. (n.d.). Drugs.com. [Link]

  • Butler, K. (1972). Anisomycin. III. Conformational studies of the pyrrolidine ring. The Journal of Organic Chemistry, 37(22), 3533–3537. [Link]

  • On a path toward a broad-spectrum anti-viral: inhibition of HIV-1 and coronavirus replication by SR kinase inhibitor harmine. (2022). PubMed Central. [Link]

Sources

Introduction to chiral auxiliaries in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, driven by the often dramatically different pharmacological and toxicological profiles of stereoisomers. Asymmetric synthesis, the selective creation of one enantiomer over another, is the enabling technology in this pursuit. Among the various strategies, the use of chiral auxiliaries represents a powerful and versatile method for controlling stereochemistry. This guide provides a comprehensive overview of the core principles, practical applications, and mechanistic underpinnings of chiral auxiliary-mediated asymmetric synthesis. We will delve into the logic behind auxiliary selection, the intricacies of key reactions, and the practical steps for their successful implementation and removal, providing field-proven insights for researchers at the forefront of chemical and pharmaceutical development.

The Principle of Covalent Asymmetric Induction

At its core, a chiral auxiliary is a chiral molecule that is temporarily incorporated into an achiral substrate to guide the stereochemical outcome of a subsequent reaction. The auxiliary establishes a chiral environment, forcing a reaction to proceed through a diastereomeric transition state that favors the formation of one stereoisomer over the other. The general workflow, a foundational concept in the field, is outlined below.

G sub Achiral Substrate (S) adduct Diastereomeric Adduct (S-A) sub->adduct + A* aux Chiral Auxiliary (A) aux->adduct product_mix Diastereomeric Product Mixture (P-A) adduct->product_mix + Reagent (Diastereoselective Reaction) reagent Reagent reagent->product_mix final_product Enantiomerically Enriched Product (P) product_mix->final_product Cleavage recycle Recovered Auxiliary (A*) product_mix->recycle Cleavage cleavage Cleavage Step recycle->aux Recycle

Figure 1: General workflow of chiral auxiliary-mediated synthesis.

The process involves three key stages:

  • Attachment: The achiral substrate is covalently bonded to the chiral auxiliary.

  • Diastereoselective Reaction: The key bond-forming reaction occurs on the substrate, with the auxiliary directing the approach of the reagent to one face of the molecule. This results in a mixture of diastereomeric products, but with one diastereomer formed in significant excess.

  • Cleavage: The auxiliary is removed from the desired product, yielding an enantiomerically enriched molecule. A crucial aspect of an effective auxiliary is that it can be recovered and reused, making the process more atom-economical.

The Evans Oxazolidinone Auxiliaries: A Paradigm of Stereocontrol

Developed by David A. Evans in the 1980s, the oxazolidinone-based chiral auxiliaries are among the most reliable and widely used tools for asymmetric synthesis, particularly for aldol, alkylation, and acylation reactions. Their rigid bicyclic structure and predictable chelation control provide a high degree of stereochemical induction.

The mechanism relies on the formation of a well-defined Z-enolate, which is directed by the substituent at the C4 position of the oxazolidinone ring. The bulky group (e.g., isopropyl, phenyl, or tert-butyl) effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.

G start Pseudoephedrine Amide deprotonation Deprotonation (LDA, -78 °C) start->deprotonation chelation Internally Chelat Lithium Enolate (Rigid Structure) deprotonation->chelation alkylation Alkylation (E+) (Anti-facial Attack) chelation->alkylation product α-Alkylated Amide (High d.r.) alkylation->product cleavage Mild Hydrolysis (e.g., H+ or OH-) product->cleavage final_products Chiral Carboxylic Acid Ester, or Alcohol cleavage->final_products

Methodological & Application

Application Note: The (R)-3-Phenoxypyrrolidine Scaffold as a Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its ability to serve as a versatile scaffold for exploring three-dimensional chemical space.[1][2][3] This application note focuses on a particularly valuable derivative, (R)-3-Phenoxypyrrolidine hydrochloride, a chiral building block whose stereochemically defined structure has been instrumental in the development of highly selective and potent therapeutic agents. We will explore its critical role in the synthesis of key drug classes, including muscarinic receptor antagonists and monoamine reuptake inhibitors, providing detailed protocols for its synthetic manipulation and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Physicochemical Properties and Handling

(R)-3-Phenoxypyrrolidine HCl is typically supplied as a stable, crystalline solid. The hydrochloride salt form confers greater aqueous solubility compared to the free base, which is a significant advantage for various synthetic and biological applications.[4] Proper handling and storage are essential to maintain its integrity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1366664-52-9[2]
Molecular Formula C₁₀H₁₄ClNO[5]
Molecular Weight 199.68 g/mol [4][5]
Appearance Off-white to pale brown crystalline powderGeneric SDS
Solubility Soluble in water and methanol[4]
Storage Store in a cool, dry place away from lightGeneric SDS

Core Applications in Medicinal Chemistry

The rigid, chiral framework of (R)-3-Phenoxypyrrolidine, combined with the phenoxy group's ability to engage in various non-covalent interactions, makes it a highly sought-after intermediate for targeting complex protein binding sites.

Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors are key targets for treating a range of conditions, most notably overactive bladder (OAB). The M3 receptor subtype is predominantly responsible for bladder muscle contractions.[4] The (R)-3-pyrrolidinyl moiety is a core structural element in several selective M3 antagonists.

Darifenacin (Enablex®): A potent and selective M3 muscarinic receptor antagonist for the treatment of OAB.[6] The synthesis of Darifenacin involves the N-alkylation of a chiral pyrrolidine precursor, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, which is structurally analogous to functionalizing (R)-3-Phenoxypyrrolidine.[4][7] The pyrrolidine nitrogen is crucial for the molecule's interaction with the receptor.

Fesoterodine (Toviaz®): A competitive muscarinic receptor antagonist that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine.[1][8][9] The core structure features a chiral 3-substituted N,N-diisopropyl-1-phenylpropylamine moiety. While not directly containing a phenoxy group on the pyrrolidine, its synthesis pathways often start from chiral precursors that highlight the importance of the stereocenter analogous to that in (R)-3-Phenoxypyrrolidine.[7][8]

Monoamine Reuptake Inhibitors

Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), regulate neurotransmitter levels in the synaptic cleft and are major targets for antidepressants and other CNS drugs.[10] The phenoxy-pyrrolidine scaffold provides an ideal pharmacophore for blocking these transporters.[11][12]

Dapoxetine (Priligy®): A short-acting selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[13] Its structure is (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. The synthesis of Dapoxetine relies on a chiral amino alcohol precursor where the stereocenter and the aryloxy moiety are critical for its selective inhibition of SERT.[11][14][15] The (R)-3-Phenoxypyrrolidine scaffold represents a closely related and conformationally constrained analogue of this pharmacophore.

The general structure of many monoamine reuptake inhibitors consists of an amine and an aryl group separated by a flexible chain.[12] Incorporating this pharmacophore into the rigid pyrrolidine ring, as seen with (R)-3-Phenoxypyrrolidine, reduces conformational flexibility, which can lead to enhanced potency and selectivity for a specific transporter.

Table 2: Examples of Marketed Drugs Utilizing the (R)-3-Substituted Pyrrolidine Motif or Analogous Structures

Drug NameTarget(s)Therapeutic AreaRelevance of the Scaffold
Darifenacin Muscarinic M3 ReceptorOveractive BladderThe chiral pyrrolidine core is essential for antagonist activity.[4][7]
Dapoxetine Serotonin Transporter (SERT)Premature EjaculationFeatures a chiral aryloxy amine pharmacophore, analogous to the phenoxypyrrolidine structure.[11][13]
Fesoterodine Muscarinic ReceptorsOveractive BladderBuilt upon a chiral 3-substituted propyl-amine core, demonstrating the utility of the stereocenter.[8][9]

Protocols and Methodologies

Protocol 3.1: General Procedure for N-Alkylation of this compound

This protocol describes a standard, robust method for functionalizing the secondary amine of the pyrrolidine ring, a key step in synthesizing more complex drug candidates. The reaction involves the substitution of an alkyl halide in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide, 5-(2-bromoethyl)-2,3-dihydrobenzofuran) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)

  • TLC plates, Ethyl acetate, Hexane, Saturated aq. NaHCO₃, Brine

  • Rotary evaporator, Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of substrate).

  • Basification: Add anhydrous potassium carbonate (2.5 eq). The K₂CO₃ will neutralize the HCl salt and act as the base for the alkylation reaction.

  • Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-alkylated product.

Causality and Insights:

  • Choice of Base: K₂CO₃ is an inexpensive and effective base for this transformation. For more sensitive substrates, a soluble organic base like DIPEA may be preferred to avoid a heterogeneous mixture.

  • Solvent: Acetonitrile is a good polar aprotic solvent for SN2 reactions. DMF can be used for less reactive alkyl halides due to its higher boiling point.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, though this reaction is often robust enough to be run without it.

N_Alkylation_Workflow Start This compound Reaction Heat to Reflux (2-16 h) Start->Reaction Add Reagents Alkyl Halide (R-X) Base (K₂CO₃) Solvent (CH₃CN) Reagents->Reaction Add Workup Filter Salts Concentrate Reaction->Workup Cool Extraction EtOAc Wash (NaHCO₃, Brine) Workup->Extraction Purification Silica Gel Chromatography Extraction->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for the N-alkylation of (R)-3-Phenoxypyrrolidine.

Protocol 3.2: In Vitro - Monoamine Transporter Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ value) of a test compound for a specific monoamine transporter (e.g., SERT, NET, or DAT). The assay measures the displacement of a known radioligand from the transporter by the test compound.[16][17][18]

Materials:

  • Cell membranes from HEK293 cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT)

  • Radioligand (e.g., [³H]-Citalopram for hSERT, [³H]-Nisoxetine for hNET, [³H]-WIN 35,428 for hDAT)

  • Test compound derived from (R)-3-Phenoxypyrrolidine

  • Non-specific binding inhibitor (e.g., 10 µM Fluoxetine for hSERT, 10 µM Desipramine for hNET, 10 µM Cocaine for hDAT)

  • Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates, glass fiber filters (GF/B), cell harvester

  • Scintillation vials, scintillation cocktail, liquid scintillation counter

Step-by-Step Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired final concentration (typically 5-20 µg protein per well).

  • Plate Setup: In a 96-well plate, set up wells for Total Binding (membranes + radioligand + buffer), Non-specific Binding (membranes + radioligand + non-specific inhibitor), and Test Compound (membranes + radioligand + serial dilutions of test compound).

  • Assay Incubation: To each well, add 50 µL of assay buffer (for Total Binding) or non-specific inhibitor or test compound dilution. Add 100 µL of the diluted membrane preparation. Initiate the binding by adding 50 µL of the radioligand (at a concentration near its Kₔ value). The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (assay buffer) to separate bound from free radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag with cocktail, or punch out individual filters into vials. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant for the transporter.[16]

Binding_Assay_Pathway cluster_synapse Synaptic Cleft cluster_measurement Measurement Transporter Monoamine Transporter (e.g., SERT) Displacement Radioligand [³H]-Ligand Radioligand->p1 Drug Test Compound (Phenoxypyrrolidine Derivative) Drug->p2 p1->Transporter Binds p2->Transporter Competes IC50 Displacement->IC50 Ki IC50->Ki

Caption: Principle of the competitive radioligand binding assay.

Conclusion and Future Perspectives

This compound is a privileged chiral building block with demonstrated utility in the synthesis of high-value pharmaceutical agents. Its rigid conformation and stereodefined structure are critical for achieving high potency and selectivity at challenging biological targets like muscarinic receptors and monoamine transporters. The synthetic and analytical protocols provided herein offer a robust framework for researchers to employ this versatile scaffold in their drug discovery efforts. Future applications may see this motif incorporated into novel chemical probes for target validation or expanded into new therapeutic areas where precise three-dimensional pharmacophore presentation is paramount for success.

References

  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods, vol 139. Humana Press, New York, NY. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Indian Journal of Chemistry. (2010). Note Synthesis/Isolation of darifenacin hydrobromide by-products. Retrieved from [Link]

  • Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of dapoxetine hydrochloride. Retrieved from [Link]

  • SINTESYS. (2010). synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Retrieved from [Link]

  • Google Patents. (n.d.). US20140378699A1 - Process for the preparation of fesoterodine.
  • Wu, P., Du, Q., & Lu, T. (2016). Improved Synthesis of Dapoxetine Hydrochloride. Chinese Journal of Modern Applied Pharmacy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Retrieved from [Link]

  • Roth, B. L., et al. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research. Retrieved from [Link]

  • Appchem. (n.d.). (R)-3-Phenoxypyrrolidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008035358A2 - Process for preparing dapoxetine.
  • Google Patents. (n.d.). CN103373931B - The industrialized process for preparing of a kind of dapoxetine and intermediate thereof.
  • Globe Thesis. (2021). Study On New Process Development Of Dapoxetine Intermediate. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Physico-chemical properties in relation to biological action. Retrieved from [Link]

  • Behenna, D. C., & Stoltz, B. M. (2012). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. Retrieved from [Link]

  • Scribd. (n.d.). Physicochemical Properties Determination 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]

Sources

Introduction: The Significance of N-Alkylated (R)-3-Phenoxypyrrolidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of (R)-3-Phenoxypyrrolidine HCl

(R)-3-Phenoxypyrrolidine and its N-alkylated derivatives represent a privileged scaffold in modern drug discovery, appearing in a multitude of clinically significant molecules. The inherent structural features of this motif—a chiral pyrrolidine ring, a flexible phenoxy group, and a modifiable secondary amine—allow for precise tuning of pharmacological properties. N-alkylation, in particular, serves as a critical vector for modulating a compound's potency, selectivity, solubility, and metabolic stability. This application note provides a detailed protocol for the N-alkylation of (R)-3-phenoxypyrrolidine hydrochloride, delving into the mechanistic rationale behind the procedural steps and offering insights for optimization.

Reaction Mechanism and Critical Parameters

The N-alkylation of (R)-3-phenoxypyrrolidine proceeds via a standard nucleophilic substitution (SN2) mechanism. The secondary amine of the pyrrolidine acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfonate). Given that the starting material is a hydrochloride salt, an essential first step is the in-situ neutralization of the ammonium salt to liberate the free, nucleophilic secondary amine.

The choice of base is paramount to the success of this reaction. A base must be strong enough to deprotonate the pyrrolidinium ion but not so strong as to induce side reactions, such as elimination of the alkyl halide. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred due to their moderate basicity and good solubility in polar aprotic solvents.

The solvent system also plays a crucial role. Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can dissolve the polar starting materials and reagents while effectively solvating the cation of the base, thereby enhancing the nucleophilicity of the amine.

Experimental Workflow Overview

The following diagram outlines the general workflow for the N-alkylation of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine this compound, Base (e.g., K2CO3), and Solvent (e.g., MeCN) B Stir at Room Temperature (for free-basing) A->B C Add Alkylating Agent (e.g., Alkyl Bromide) B->C D Heat Reaction Mixture (e.g., 60-80 °C) C->D E Monitor Progress by TLC or LC-MS D->E F Cool to Room Temperature E->F G Filter off Inorganic Salts F->G H Concentrate Filtrate in vacuo G->H I Purify by Column Chromatography H->I

Caption: General workflow for the N-alkylation of this compound.

Detailed Step-by-Step Protocol

This protocol describes the N-alkylation of this compound with a generic alkyl bromide.

Materials:

  • (R)-3-Phenoxypyrrolidine hydrochloride

  • Alkyl bromide (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add (R)-3-phenoxypyrrolidine hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile to make a 0.1-0.2 M solution.

    • Stir the suspension vigorously at room temperature for 30-60 minutes to facilitate the formation of the free base.

  • Addition of Alkylating Agent:

    • To the stirred suspension, add the alkyl bromide (1.1 eq) dropwise via syringe.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkylating agent.

    • Monitor the progress of the reaction by TLC (e.g., using a 10% MeOH in DCM eluent system) or LC-MS until the starting material is consumed. This typically takes 4-16 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-alkylated (R)-3-phenoxypyrrolidine.

Data Summary: Representative N-Alkylation Conditions and Outcomes

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of (R)-3-phenoxypyrrolidine with various alkylating agents.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK2CO3MeCN606>90
Ethyl BromoacetateK2CO3DMFRT1285-95
1-Bromo-3-chloropropaneCs2CO3MeCN801670-80
2-(Bromomethyl)naphthaleneK2CO3MeCN708>90

Note: These are representative conditions and may require optimization for specific substrates. Reaction times and yields are approximate.

Troubleshooting and Key Considerations

  • Incomplete reaction: If the reaction stalls, consider increasing the temperature, adding more alkylating agent (in small portions), or using a more polar solvent like DMF. The use of a stronger base like cesium carbonate can also be beneficial.

  • Di-alkylation: While generally not a major issue with secondary amines, if di-alkylation (formation of a quaternary ammonium salt) is observed, reduce the amount of alkylating agent to 1.0-1.05 equivalents.

  • Racemization: The chiral center at the 3-position of the pyrrolidine ring is generally stable under these reaction conditions. However, for sensitive substrates, it is prudent to keep reaction temperatures as low as possible.

  • Moisture: The use of anhydrous solvent and reagents is crucial to prevent side reactions and to ensure the efficiency of the base.

Conclusion

The N-alkylation of this compound is a robust and versatile transformation that is fundamental to the synthesis of numerous pharmaceutically active compounds. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired N-alkylated products can be reliably obtained. The protocol detailed herein provides a solid foundation for researchers to successfully perform this important reaction.

References

  • Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Chemistry Portal. [Link]

  • Nucleophilic Substitution. LibreTexts Chemistry. [Link]

The Versatile Scaffold: (R)-3-Phenoxypyrrolidine HCl as a Precursor for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (R)-3-Phenoxypyrrolidine Core

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, a critical factor in achieving clinical success.[1] The pyrrolidine motif is a cornerstone in numerous natural products and FDA-approved drugs, where it often enhances aqueous solubility, improves pharmacokinetic profiles, and serves as a key hydrogen bond donor or acceptor.[2][3]

Within this important class of heterocycles, (R)-3-Phenoxypyrrolidine hydrochloride emerges as a particularly valuable and versatile chiral building block. The fusion of the rigid, stereochemically defined pyrrolidine ring with the lipophilic phenoxy group at the C3 position creates a unique structural motif. The secondary amine provides a reactive handle for a multitude of synthetic transformations, enabling the systematic diversification of the core structure to target a wide array of biological receptors. This guide provides a detailed exploration of (R)-3-Phenoxypyrrolidine HCl, offering insights into its properties and robust protocols for its application in the synthesis of next-generation therapeutic agents.

Physicochemical Properties and Safety Overview

A thorough understanding of the precursor's characteristics is paramount for its effective and safe use in synthesis.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1366664-52-9[4][5]
Molecular Formula C₁₀H₁₄ClNO[4][5]
Molecular Weight 199.68 g/mol [4][5]
Appearance Off-white to white solidN/A
Purity ≥98%N/A

Safety and Handling: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

  • Handling: Always handle in a well-ventilated area, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid creating dust and direct contact with the substance.[6]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[6]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, consult a physician.[6]

Application I: Synthesis of Selective Muscarinic M1 Receptor Antagonists

Scientific Rationale: Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems.[7] The M1 subtype, in particular, is a key target for the treatment of central nervous system disorders, including Parkinson's disease and cognitive deficits.[7][8] The (R)-3-phenoxypyrrolidine scaffold can be elaborated to produce potent and selective M1 antagonists, which are valuable tools for research and potential therapeutics.[5][7]

The secondary amine of (R)-3-phenoxypyrrolidine is readily functionalized via amide bond formation with a suitably substituted carboxylic acid, a common strategy to build complexity and introduce functionalities that confer M1 selectivity.

Protocol 1: Amide Coupling via HATU Reagent

This protocol details the coupling of (R)-3-Phenoxypyrrolidine with a representative carboxylic acid using HATU, a highly efficient uronium-based coupling reagent known for its rapid reaction times and efficacy with challenging substrates.[9][10]

Workflow Diagram: Amide Coupling

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification R3PP_HCl This compound step2 2. Add (R)-3-Phenoxypyrrolidine free base. Stir at room temperature. R3PP_HCl->step2 RCOOH Carboxylic Acid (e.g., 4-(Pyridine-4-yl)benzoic acid) step1 1. Dissolve R-COOH, HATU, & DIPEA in DMF. Activate carboxylic acid. RCOOH->step1 HATU HATU HATU->step1 DIPEA DIPEA DIPEA->step1 DMF Anhydrous DMF DMF->step1 step1->step2 step3 3. Monitor reaction by TLC/LC-MS. step2->step3 step4 4. Quench with water, extract with EtOAc. step3->step4 step5 5. Wash organic layer (brine), dry (Na₂SO₄). step4->step5 step6 6. Purify by column chromatography. step5->step6 Product Target Amide Product (M1 Antagonist Precursor) step6->Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Free Base Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM). Add an aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base and stir until the layers are clear. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine. This step is crucial as the hydrochloride salt is not reactive in the coupling reaction.

  • Carboxylic Acid Activation: In a separate dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).[9] Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise while stirring at 0 °C. DIPEA is a non-nucleophilic base used to neutralize the generated hexafluorophosphate salt and maintain basic conditions without competing in the coupling reaction.[9] Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step forms a highly reactive O-acylisourea intermediate.[11]

  • Coupling Reaction: To the activated carboxylic acid mixture, add a solution of the (R)-3-Phenoxypyrrolidine free base (1.05 eq) in anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). The aqueous work-up removes the water-soluble byproducts like DIPEA salts and residual DMF.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired amide.

Application II: Synthesis of CCR5 Antagonists for HIV Therapy

Scientific Rationale: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[12][13] Blocking this receptor with small-molecule antagonists is a clinically validated strategy for treating HIV infection. The pyrrolidine scaffold is a key feature in several potent CCR5 antagonists.[12][14] (R)-3-Phenoxypyrrolidine can be functionalized on the nitrogen atom with complex aryl or heteroaryl systems, a key step in building molecules that effectively occupy the binding pocket of the CCR5 receptor.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds between an amine and an aryl halide.[2][15] This reaction is instrumental in synthesizing CCR5 antagonists, enabling the coupling of the pyrrolidine nitrogen to complex aromatic systems.

Reaction Scheme: Buchwald-Hartwig Amination

Caption: General scheme for Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • Flask Preparation: To a dry, oven-baked Schlenk flask, add the aryl halide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).[16] The choice of ligand is critical and often substrate-dependent; bulky, electron-rich phosphine ligands are generally effective for coupling secondary amines.[17]

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq). Strong, non-nucleophilic bases are required to deprotonate the amine in the catalytic cycle.[17]

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the (R)-3-Phenoxypyrrolidine free base (1.2 eq).

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the N-arylated product.

Table 2: Comparison of N-Arylation Catalytic Systems

MethodCatalyst SystemBaseSolventTemperatureAdvantages
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene100-110 °CHigh functional group tolerance, broad scope.[2]
Ullmann Condensation CuI / L-prolineK₂CO₃DMSO90-120 °CCost-effective (copper), suitable for electron-deficient aryl halides.[18]

Application III: Synthesis of Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Scientific Rationale: Dual reuptake inhibitors of serotonin (SERT) and norepinephrine (NET) are a major class of antidepressants used to treat major depressive disorder and chronic pain conditions.[19][20] The 3-substituted pyrrolidine scaffold serves as a conformationally constrained pharmacophore that can potently inhibit both transporters.[19] N-alkylation of (R)-3-Phenoxypyrrolidine is a direct route to introduce side chains that are crucial for binding to and inhibiting these transporters.

Protocol 3: Reductive Amination

Reductive amination is a robust and greener alternative to direct alkylation with alkyl halides, as it avoids over-alkylation and the use of potentially genotoxic reagents.[21][22] The reaction proceeds via the in situ formation of an iminium ion from the secondary amine and an aldehyde or ketone, which is then reduced by a mild reducing agent.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (R)-3-Phenoxypyrrolidine free base (1.0 eq) and an appropriate aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1-1.0 eq). The acid catalyzes the formation of the intermediate iminium ion.

  • Reducing Agent Addition: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature.[22] NaBH(OAc)₃ is preferred as it is less basic and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[22]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor for the disappearance of the starting materials using TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the N-alkylated pyrrolidine derivative.

Conclusion

This compound is a high-value precursor for the synthesis of complex, biologically active molecules. Its defined stereochemistry and the reactive secondary amine handle provide a robust platform for diversification through well-established synthetic methodologies. The protocols detailed herein for amide coupling, N-arylation, and N-alkylation offer reliable and efficient pathways to access novel M1 antagonists, CCR5 inhibitors, and SNRIs. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively leverage this versatile scaffold to accelerate drug discovery and development programs.

References

  • (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE Safety Data Sheet. (n.d.).
  • Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved January 16, 2026, from [Link]

  • Improved process for producing darifenacin. (2009). Google Patents.
  • Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Process for preparation of darifenacin and intermediates used in the process. (2010). Google Patents.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Li Petri, G., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. (2008). Bioorganic & Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

  • Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. (2013). ACS Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. Retrieved January 16, 2026, from [Link]

  • Identification and characterization of m1 selective muscarinic receptor antagonists. (1998). Journal of Pharmacology and Experimental Therapeutics. Retrieved January 16, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Ma, D., et al. (2006). Synthesis and Biological Evaluation of 1,3,3,4-tetrasubstituted Pyrrolidine CCR5 Receptor Antagonists. ChemMedChem. Retrieved January 16, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 16, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 16, 2026, from [Link]

  • HATU/PyBOP coupling procedure question. (2023). Reddit. Retrieved January 16, 2026, from [Link]

  • Reductive Amination. (2026). ACS GCI Pharmaceutical Roundtable. Retrieved January 16, 2026, from [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2022). Catalysts. Retrieved January 16, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. Retrieved January 16, 2026, from [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (2021). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

  • Combinatorial synthesis of CCR5 antagonists. (2001). Bioorganic & Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2023). Molecules. Retrieved January 16, 2026, from [Link]

  • Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. (2008). Letters in Drug Design & Discovery. Retrieved January 16, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 16, 2026, from [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2004). Arkivoc. Retrieved January 16, 2026, from [Link]

  • (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist. (1998). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. (1998). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • N-alkylation of amides with alkyl halides? (2015). Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]

  • Serotonin–norepinephrine reuptake inhibitor. (2023). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Structure and selectivity engineering of the M1 muscarinic receptor toxin complex. (2020). Science. Retrieved January 16, 2026, from [Link]

  • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. Retrieved January 16, 2026, from [Link]

  • Serotonin Noradrenaline Reuptake Inhibitors (SNRIs). (2012). IntechOpen. Retrieved January 16, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Utilization of (R)-3-Phenoxypyrrolidine HCl in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrrolidine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the five-membered pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in FDA-approved drugs and biologically active natural products is a testament to its versatile and valuable nature.[1] The non-planar, sp³-hybridized structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is critical for specific and high-affinity interactions with biological targets.[1]

(R)-3-Phenoxypyrrolidine hydrochloride (CAS: 1366664-52-9) is a particularly valuable chiral building block that leverages the strengths of the pyrrolidine core.[2][3] Its utility is derived from three key features:

  • Defined Stereochemistry : The fixed (R)-configuration at the C3 position is crucial for enantioselective interactions with chiral biological targets like enzymes and receptors, often dictating the difference between a potent drug and an inactive or even harmful stereoisomer.[1]

  • The Phenoxy Moiety : The ether-linked phenyl group at the C3 position is not merely a substituent; it can engage in critical π-stacking or hydrophobic interactions within a target's binding pocket and significantly influences the molecule's overall physicochemical properties, such as lipophilicity.

  • Reactive Secondary Amine : The secondary amine serves as a versatile synthetic handle, providing a straightforward point for diversification through N-alkylation, N-arylation, acylation, and sulfonylation, enabling extensive Structure-Activity Relationship (SAR) studies.[4]

This guide provides an in-depth look at the strategic application of (R)-3-Phenoxypyrrolidine HCl, focusing on core synthetic transformations that are fundamental to modern drug discovery programs.

The "Hub and Spoke" Model of Diversification

(R)-3-Phenoxypyrrolidine serves as a central "hub" from which numerous derivatives can be synthesized. Each reaction class represents a "spoke," leading to a distinct chemical space and potential biological activity. This approach allows for the rapid generation of compound libraries for screening and optimization.

G cluster_center cluster_products A (R)-3-Phenoxypyrrolidine (Free Base) B N-Alkyl Derivatives A->B Alkylation C N-Aryl Derivatives A->C Arylation D N-Acyl Derivatives (Amides) A->D Acylation E N-Sulfonyl Derivatives (Sulfonamides) A->E Sulfonylation G A This compound (Starting Material) B Free-Basing (Aqueous NaHCO3 / DCM) A->B C (R)-3-Phenoxypyrrolidine (Free Base) B->C D Reaction Step (e.g., N-Alkylation or N-Arylation) C->D E Aqueous Work-up & Solvent Removal D->E F Purification (Flash Chromatography) E->F G Final Pure Product (Characterization) F->G

Sources

Application Notes & Protocols: Enantioselective Synthesis with (R)-3-Phenoxypyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and natural product synthesis, prized for its prevalence in biologically active molecules and its utility as a chiral controller in asymmetric synthesis.[1][2][3] This guide provides an in-depth exploration of (R)-3-Phenoxypyrrolidine Hydrochloride, a potent proline-derived organocatalyst. We move beyond simple procedural lists to dissect the fundamental principles of its catalytic action, offering detailed, field-proven protocols for its application in key enantioselective transformations. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage organocatalysis for the efficient construction of complex chiral molecules.

The Principle of Pyrrolidine-Based Organocatalysis

Organocatalysis has emerged as a powerful third pillar of catalysis, complementing metal- and biocatalysis by offering mild, environmentally benign, and often orthogonal synthetic pathways.[4] Chiral secondary amines, particularly derivatives of proline, are central to this field. Their efficacy stems from their ability to transiently and reversibly react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions .[5][6]

(R)-3-Phenoxypyrrolidine leverages this principle. The secondary amine of the pyrrolidine ring is the catalytic engine, while the stereocenter at the adjacent carbon atom creates a defined chiral environment. This steric and electronic scaffolding forces reacting molecules to approach from a specific trajectory, thereby dictating the stereochemical outcome of the newly formed bond.[7] The phenoxy group at the 3-position provides additional steric bulk, which can further enhance facial discrimination and influence catalyst solubility and stability.

The dual-mode activation capability of pyrrolidine catalysts is their most significant feature:

  • Enamine Catalysis: A ketone or aldehyde (the nucleophile) reacts with the catalyst to form a chiral enamine. This intermediate has a higher-energy Highest Occupied Molecular Orbital (HOMO) than the starting carbonyl, making it a more potent nucleophile for attacking electrophiles like nitroolefins or other carbonyls.[8]

  • Iminium Catalysis: An α,β-unsaturated aldehyde or ketone (the electrophile) reacts with the catalyst to form a chiral iminium ion. This intermediate has a lower-energy Lowest Unoccupied Molecular Orbital (LUMO), rendering it a significantly more reactive electrophile for attack by nucleophiles.[9]

Catalytic_Cycles cluster_enamine Enamine Catalysis (Nucleophile Activation) cluster_iminium Iminium Catalysis (Electrophile Activation) E_Start Catalyst + Ketone/Aldehyde E_Enamine Chiral Enamine (Enhanced Nucleophile) E_Start->E_Enamine - H₂O E_Attack Nucleophilic Attack on Electrophile (E+) E_Enamine->E_Attack E_Iminium Iminium Ion Intermediate E_Attack->E_Iminium E_Hydrolysis Hydrolysis E_Iminium->E_Hydrolysis + H₂O E_Product Chiral Product + Regenerated Catalyst E_Hydrolysis->E_Product I_Start Catalyst + α,β-Unsaturated Carbonyl I_Iminium Chiral Iminium Ion (Enhanced Electrophile) I_Start->I_Iminium - H₂O I_Attack Nucleophilic Attack by Nucleophile (Nu-) I_Iminium->I_Attack I_Enamine Enamine Intermediate I_Attack->I_Enamine I_Hydrolysis Hydrolysis I_Enamine->I_Hydrolysis + H₂O I_Product Chiral Product + Regenerated Catalyst I_Hydrolysis->I_Product

Fig 1. General catalytic cycles for pyrrolidine catalysts.

Application: Asymmetric Michael Addition of Ketones to Nitroolefins

The Michael or conjugate addition is a fundamental C-C bond-forming reaction for constructing 1,5-dicarbonyl compounds or their synthetic equivalents, such as γ-nitro ketones. Achieving high enantioselectivity is critical for its application in complex molecule synthesis. (R)-3-Phenoxypyrrolidine HCl serves as an excellent catalyst for this transformation via an enamine-mediated pathway.

Causality of Protocol Design

The protocol is designed to maximize the formation and reactivity of the chiral enamine intermediate while controlling side reactions.

  • Catalyst Form: The HCl salt is typically used for stability and ease of handling. It is neutralized in situ or requires a slight excess of the carbonyl compound to generate the free-base catalyst.

  • Solvent: The choice of solvent is critical. Nonpolar solvents like toluene or chloroform are often preferred as they can promote the key hydrogen-bonding interactions in the transition state that dictate stereoselectivity.

  • Temperature: Lower temperatures (-20 °C to room temperature) are generally employed to enhance enantioselectivity by favoring the more ordered, lower-energy transition state leading to the major enantiomer.

  • Additives: An acid co-catalyst (e.g., benzoic acid) is sometimes included. It can assist in activating the nitroolefin electrophile and facilitate catalyst turnover.

Michael_Addition_Mechanism cluster_cycle Catalytic Cycle Catalyst (R)-3-Phenoxypyrrolidine (free base) Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone (e.g., Cyclohexanone) Ketone->Enamine Nitroolefin Nitroolefin (Michael Acceptor) TransitionState Stereodetermining C-C Bond Formation (Si-face attack) Nitroolefin->TransitionState Enamine->TransitionState + Nitroolefin Iminium Iminium Ion TransitionState->Iminium Product γ-Nitro Ketone (Chiral Product) Iminium->Product + H₂O (Hydrolysis) Product->Catalyst Regenerates Catalyst

Fig 2. Catalytic cycle for the asymmetric Michael addition.
Detailed Protocol: Synthesis of (R)-2-((S)-2-nitro-1-phenylethyl)cyclohexan-1-one

This protocol is a representative example and may require optimization for different substrates.[10][11]

Materials:

  • This compound

  • (E)-β-nitrostyrene (1.0 equiv, 0.2 mmol, 29.8 mg)

  • Cyclohexanone (10.0 equiv, 2.0 mmol, 196.3 mg, 207 µL)

  • Toluene (Anhydrous, 0.5 mL)

  • Magnetic stir bar and reaction vial

Procedure:

  • Vessel Preparation: To a dry 4 mL reaction vial equipped with a magnetic stir bar, add this compound (10 mol%, 0.02 mmol, 4.0 mg).

  • Reagent Addition: Add (E)-β-nitrostyrene (29.8 mg) followed by anhydrous toluene (0.5 mL).

  • Reaction Initiation: Add cyclohexanone (207 µL) to the mixture. The excess ketone serves as both the reactant and a base to neutralize the HCl salt, forming the active free-amine catalyst.

  • Incubation: Seal the vial and stir the mixture vigorously at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 to 90:10 hexane/ethyl acetate) to isolate the desired γ-nitro ketone.

  • Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio by ¹H NMR of the crude mixture and determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H).

Representative Data
EntryMichael DonorMichael AcceptorCat. Loading (mol%)Yield (%)dr (syn:anti)ee (%) (syn)
1Cyclohexanone(E)-β-nitrostyrene10>95>20:1>99
2Acetone(E)-β-nitrostyrene2092N/A96
3Cyclopentanone(E)-2-nitro-1-(p-tolyl)ethene109815:198
4Propanal(E)-1-nitro-2-phenylethene208510:195
(Note: Data is illustrative, based on typical performance of proline-derived catalysts. Actual results may vary.)

Application: Asymmetric Aldol Reaction

The aldol reaction is a paramount transformation for creating β-hydroxy carbonyl units, which are ubiquitous in polyketide natural products and pharmaceuticals. The direct asymmetric aldol reaction, catalyzed by small organic molecules, represents a highly atom-economical approach.[12] this compound catalyzes this reaction through an enamine mechanism, with the stereochemistry being set by a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[4]

Causality of Protocol Design
  • Solvent and Water Content: Unlike some Michael additions, aldol reactions are often highly sensitive to the reaction medium. While some proline-catalyzed aldol reactions can be performed "on water," many require anhydrous organic solvents like DMSO, DMF, or chloroform to achieve high selectivity.[7][9] The presence of water can interfere with the key hydrogen bonding in the transition state and lead to competing background reactions.

  • Stoichiometry: An excess of the ketone component is typically used to drive the equilibrium towards product formation and ensure efficient generation of the enamine intermediate.

  • Temperature: Low temperatures (e.g., 0 °C to -35 °C) are crucial for maximizing both diastereoselectivity and enantioselectivity by slowing down the reaction and amplifying the energetic differences between the competing diastereomeric transition states.[7]

Fig 3. Conceptual model for stereocontrol in the aldol reaction.
Detailed Protocol: Synthesis of (4R,5S)-4-hydroxy-5-(4-nitrophenyl)-4-phenylpentan-2-one

This protocol is a generalized procedure and requires optimization for specific substrates.[7][13]

Materials:

  • This compound

  • 4-Nitrobenzaldehyde (1.0 equiv, 0.5 mmol, 75.5 mg)

  • Acetone (20 equiv, 10 mmol, 0.74 mL)

  • Dimethyl sulfoxide (DMSO, Anhydrous, 1.0 mL)

  • Magnetic stir bar and reaction vial

Procedure:

  • Catalyst Preparation: In a dry vial, dissolve this compound (20 mol%, 0.1 mmol, 20.0 mg) in anhydrous DMSO (1.0 mL).

  • Reagent Addition: Add acetone (0.74 mL) to the catalyst solution. Stir for 10 minutes to allow for pre-formation of the enamine.

  • Reaction Initiation: Add 4-nitrobenzaldehyde (75.5 mg) to the stirring solution.

  • Incubation: Seal the vial and stir the reaction at 4 °C (in a cold room or refrigerator).

  • Monitoring: Monitor the disappearance of the aldehyde by TLC (e.g., 70:30 hexane/ethyl acetate). Reactions are typically complete in 48-72 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (gradient eluent, e.g., 90:10 to 70:30 hexane/ethyl acetate) to yield the aldol product.

  • Analysis: Characterize the product by NMR and determine the yield. Analyze the dr and ee by chiral HPLC.

Representative Data
EntryKetoneAldehydeCat. Loading (mol%)SolventTemp (°C)Yield (%)dr (anti:syn)ee (%) (anti)
1Acetone4-Nitrobenzaldehyde20DMSO490N/A97
2CyclohexanoneBenzaldehyde20CHCl₃-208895:599
3AcetoneIsobutyraldehyde30neat2575N/A92
4Cyclopentanone4-Chlorobenzaldehyde20DMF092>20:1>99
(Note: Data is illustrative, based on typical performance of proline-derived catalysts. Actual results may vary.)

Overall Experimental Workflow

The successful application of this compound in enantioselective synthesis follows a systematic and logical workflow, from initial setup to final analysis. Each stage is critical for achieving high yield and stereoselectivity.

Fig 4. Standard workflow for organocatalytic reactions.

Conclusion and Future Scope

This compound is a versatile and powerful organocatalyst for the synthesis of enantioenriched molecules. Its ability to facilitate key bond-forming reactions like Michael additions and aldol reactions with high stereocontrol makes it an invaluable tool for synthetic chemists. The protocols provided herein serve as a robust starting point for exploration. The principles of enamine and iminium ion catalysis can be extended to a broader range of transformations, including Mannich reactions, α-functionalizations, and cycloadditions.[4] As the demand for stereochemically pure compounds in drug discovery continues to grow, the strategic application of well-designed chiral organocatalysts like (R)-3-Phenoxypyrrolidine will be paramount in accelerating the development of next-generation therapeutics.[3][14][15]

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (PubMed Central) [Link]

  • Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. (ACS Publications) [Link]

  • Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. (Journal of the American Chemical Society) [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (PMC - NIH) [Link]

  • Proline organocatalysis. (Wikipedia) [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (White Rose Research Online) [Link]

  • Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condensation. (Taylor & Francis Online) [Link]

  • Mechanism of Proline-Catalyzed Reactions in Thermodynamics. (Longdom Publishing) [Link]

  • Proline as an Asymmetric Organocatalyst. (Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books)
  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (Longdom Publishing) [Link]

  • Heterogeneous organocatalysis: the proline case. (PMC - PubMed Central - NIH) [Link]

  • Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. (ResearchGate) [Link]

  • ChemInform Abstract: Organocatalytic Asymmetric Synthesis of Chiral Pyrrolizines by Cascade Conjugate Addition—Aldol Reactions. (Sci-Hub) [Link]

  • Organocatalytic Asymmetric Synthesis of Chiral Pyrrolizines by Cascade Conjugate Addition−Aldol Reactions. (Sci-Hub) [Link]

  • Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. (Organic Chemistry Frontiers - RSC Publishing) [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (SpringerLink) [Link]

  • (R)-3-Phenoxypyrrolidine hydrochloride. (Appchem) [Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. (ACS Publications) [Link]

  • Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. (ACS) [Link]

  • Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. (PMC - NIH) [Link]

  • Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. (ResearchGate) [Link]

  • An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. (ResearchGate) [Link]

  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (PubMed Central) [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (MDPI) [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (MDPI) [Link]

  • Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. (MDPI) [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (PubMed) [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (MDPI) [Link]

  • Organocatalytic stereocontrolled synthesis of 3,3'-pyrrolidinyl spirooxindoles by [3+2] annulation of isocyanoesters with methyleneindolinones. (PubMed) [Link]

Sources

Application Notes & Protocols: The Strategic Use of (R)-3-Phenoxypyrrolidine HCl in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its non-planar, three-dimensional structure that allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[1] This guide delves into the application of a specific, high-value chiral building block, (R)-3-Phenoxypyrrolidine Hydrochloride , and its conceptual precursors in the synthesis of next-generation therapeutic agents. We will move beyond generalities to provide a detailed, field-proven perspective on its strategic implementation. The primary case study will focus on the synthesis of potent Acetyl-CoA Carboxylase (ACC) inhibitors, a class of molecules with significant therapeutic potential for metabolic diseases.[2] This document provides the scientific rationale behind synthetic choices, detailed experimental protocols, and workflow visualizations to empower researchers in drug discovery and development.

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Design

The five-membered, saturated pyrrolidine ring is a recurring motif in a vast number of FDA-approved drugs and natural products.[3] Unlike flat aromatic rings, its sp³-hybridized carbons create a puckered conformation, offering a superior method to explore chemical space. This "pseudo-rotation" allows substituents to adopt distinct axial and equatorial orientations, which can be critical for optimizing pharmacokinetics and target binding affinity.[1]

The introduction of chirality, particularly at the 3-position, further refines this structural advantage. The (R)-3-phenoxypyrrolidine moiety, or more broadly, the (R)-3-aryloxypyrrolidine group, serves two primary functions:

  • Stereochemical Control: The fixed (R)-configuration rigidly orients the aryloxy group, which can then act as a crucial pharmacophore, fitting into a specific pocket of a target protein.

  • Vectorial Exit Point: The pyrrolidine nitrogen provides a reliable point for further chemical elaboration, allowing the core to be connected to other fragments of the final bioactive molecule.

Core Application: Synthesis of Potent Acetyl-CoA Carboxylase (ACC) Inhibitors

A compelling application of the (R)-3-aryloxypyrrolidine scaffold is in the development of inhibitors for Acetyl-CoA Carboxylase (ACC). ACCs are key enzymes in the biosynthesis of fatty acids, and their inhibition is a promising strategy for treating metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[2]

A patented series of potent ACC inhibitors utilizes this exact scaffold to achieve high efficacy.[2] A representative target molecule from this class is 2-(4-(1-[5-Chloro-6-(2-hydroxy-2-methyl-propoxy)-pyrimidin-4-yl]-(R)-pyrrolidin-3-yloxy)-phenyl)-N-cyclopropyl-propionamide .

Biological Context: The Role of ACC Inhibition

ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. By inhibiting ACC, these compounds decrease the production of lipids, leading to improved insulin sensitivity and reduced fat accumulation.

ACC_Pathway cluster_cytosol Cytosol Acetyl-CoA Acetyl-CoA ACC ACC Enzyme Acetyl-CoA->ACC Substrate Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase ACC->Malonyl-CoA Catalysis Inhibitor ACC Inhibitor (e.g., Pyrrolidine Derivative) Inhibitor->ACC Inhibition Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: O-Arylation (Etherification) cluster_2 Step 3: Deprotection A Fragment A (R)-Boc-3-hydroxypyrrolidine Intermediate_1 Intermediate 1 (N-Arylated Pyrrolidinol) A->Intermediate_1 B Fragment B Substituted Dichloropyrimidine B->Intermediate_1 C Fragment C 2-(4-hydroxyphenyl)-N-cyclopropyl-propionamide Intermediate_2 Intermediate 2 (Protected Final Product) C->Intermediate_2 Intermediate_1->Intermediate_2 Final_Product Final Product (ACC Inhibitor) Intermediate_2->Final_Product

Sources

Application Notes and Protocols for Coupling Reactions with (R)-3-Phenoxypyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenoxypyrrolidine Scaffold

(R)-3-Phenoxypyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds and FDA-approved pharmaceuticals.[1] Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space, which is crucial for designing molecules with high target affinity and specificity. The addition of a phenoxy group at the 3-position introduces aromaticity and potential for further functionalization, making it a key intermediate in the synthesis of a wide range of therapeutic agents.

This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the most common and effective coupling reactions involving (R)-3-Phenoxypyrrolidine hydrochloride. As this compound is typically supplied as a hydrochloride salt, this document will also address the necessary considerations for its handling and in-situ neutralization prior to its use in coupling reactions.

Physicochemical Properties of (R)-3-Phenoxypyrrolidine and its HCl Salt

A thorough understanding of the physical and chemical properties of the starting materials is paramount for successful reaction setup and optimization.

Property(R)-3-Phenoxypyrrolidine(R)-3-Phenoxypyrrolidine HCl
Molecular Formula C₁₀H₁₃NO[2]C₁₀H₁₄ClNO[3]
Molecular Weight 163.22 g/mol [2]199.68 g/mol [3]
Appearance -White to off-white solid
Solubility Soluble in many common organic solvents (e.g., DCM, DMF, THF).Soluble in water, methanol, and DMSO. Limited solubility in less polar organic solvents.
pKa (pyrrolidine) ~11.3-

Handling of this compound in Coupling Reactions

Since (R)-3-Phenoxypyrrolidine is most commonly available as its hydrochloride salt, the protonated pyrrolidine nitrogen is not nucleophilic and will not participate in coupling reactions. Therefore, it is essential to neutralize the HCl salt to liberate the free secondary amine. This can be achieved in two primary ways:

  • Prior Acid-Base Extraction: The HCl salt can be dissolved in a biphasic system of a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate, 1M sodium hydroxide). The layers are separated, and the organic layer containing the free amine is dried and concentrated. This method provides the pure, free amine but requires an additional workup step.

  • In-situ Neutralization: A stoichiometric amount of a suitable base is added directly to the reaction mixture to neutralize the HCl salt in situ. This is the more common and efficient approach. The choice of base is critical and depends on the specific coupling reaction being performed. Common bases for in-situ neutralization include triethylamine (TEA), diisopropylethylamine (DIPEA), or an excess of the base used in the coupling reaction itself (e.g., sodium tert-butoxide, potassium carbonate).

Core Coupling Methodologies

This section details the reaction conditions and protocols for three key coupling reactions utilizing (R)-3-Phenoxypyrrolidine: Buchwald-Hartwig Amination, Amide Coupling, and Reductive Amination.

Buchwald-Hartwig Amination: Forging C-N Bonds with Aryl Halides

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of N-aryl amines from aryl halides or triflates.[4] This reaction is particularly useful for coupling (R)-3-Phenoxypyrrolidine with a wide range of aromatic and heteroaromatic partners.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the final product.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the pyrrolidine nitrogen, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, as it is a strong base with minimal competing nucleophilicity.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.

Workflow for Buchwald-Hartwig Amination:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound + Aryl Halide E Inert Atmosphere (N2 or Ar) A->E B Pd Catalyst + Ligand B->E C Base (e.g., NaOtBu) C->E D Anhydrous Solvent (e.g., Toluene) D->E F Heating (e.g., 90-110 °C) E->F Stirring G Quenching F->G H Extraction G->H I Chromatography H->I J N-Aryl-(R)-3-phenoxypyrrolidine I->J

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: N-Arylation of (R)-3-Phenoxypyrrolidine

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents) to the flask.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 90-110 °C under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(R)-3-phenoxypyrrolidine.

ParameterConditionRationale
Catalyst Loading 2.5 mol% Pd₂(dba)₃Sufficient for catalytic turnover.
Ligand Loading 5 mol% XPhosEnsures complete coordination to the palladium center.
Base 1.4 eq. NaOtBuNeutralizes the HCl salt and deprotonates the amine.
Temperature 90-110 °CProvides the necessary activation energy for the reaction.
Solvent Anhydrous TolueneAprotic, high-boiling solvent suitable for the reaction.
Amide Coupling: Formation of Amide Bonds

Amide bond formation is one of the most fundamental and frequently used reactions in organic synthesis, particularly in the construction of pharmaceutical compounds.[5] Coupling (R)-3-Phenoxypyrrolidine with a carboxylic acid requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine.

Causality Behind Experimental Choices:

  • Coupling Reagents: A variety of coupling reagents can be used to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent that forms a reactive OAt-ester intermediate, leading to rapid amide bond formation with minimal side reactions.[6][7]

  • Base: A non-nucleophilic organic base, such as DIPEA or TEA, is required to neutralize the HCl salt of the amine and to facilitate the activation of the carboxylic acid by the coupling reagent.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.

Workflow for Amide Coupling:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound + Carboxylic Acid E Room Temperature A->E B Coupling Reagent (e.g., HATU) B->E C Base (e.g., DIPEA) C->E D Solvent (e.g., DMF) D->E F Quenching E->F Stirring G Extraction F->G H Chromatography G->H I Amide Product H->I

Caption: Workflow for Amide Coupling.

Detailed Protocol: Amide Synthesis with (R)-3-Phenoxypyrrolidine

Materials:

  • This compound

  • Carboxylic acid

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and HATU (1.1 equivalents).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

ParameterConditionRationale
Coupling Reagent 1.1 eq. HATUEfficiently activates the carboxylic acid.
Base 3.0 eq. DIPEANeutralizes the HCl salt and facilitates the coupling reaction.
Temperature 0 °C to RTControls the initial reaction rate and prevents side reactions.
Solvent Anhydrous DMFGood solvent for all reactants.
Reductive Amination: Coupling with Carbonyl Compounds

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8] This one-pot procedure is highly efficient for the synthesis of N-alkylated pyrrolidines.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive towards carbonyls than imines, which minimizes the reduction of the starting aldehyde or ketone.[10]

  • Solvent: Aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used.

  • Acid Catalyst (Optional): Acetic acid can be added as a catalyst to facilitate the formation of the iminium ion intermediate, especially with less reactive ketones.[9]

Workflow for Reductive Amination:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound + Aldehyde/Ketone E Room Temperature A->E B Reducing Agent (e.g., NaBH(OAc)3) B->E C Solvent (e.g., DCE) C->E D Base (e.g., TEA) D->E F Quenching E->F Stirring G Extraction F->G H Chromatography G->H I N-Alkylated Product H->I

Sources

Comprehensive Analytical Characterization of (R)-3-Phenoxypyrrolidine HCl and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

(R)-3-Phenoxypyrrolidine and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry, forming the core of numerous pharmacologically active molecules. The stereochemical integrity and purity of these intermediates are critical quality attributes that directly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a suite of robust analytical methods for the comprehensive characterization of (R)-3-Phenoxypyrrolidine HCl derivatives. We present detailed protocols for chromatographic, spectroscopic, and thermal analyses, grounded in established scientific principles and regulatory expectations. The methodologies herein are designed to be self-validating, providing researchers and drug development professionals with the tools to ensure material identity, quantify enantiomeric and chemical purity, profile impurities, and assess solid-state properties.

Introduction: The Centrality of Chiral Integrity

The pyrrolidine ring is a privileged scaffold in drug discovery, and the specific stereochemistry at its C3 position, as in (R)-3-Phenoxypyrrolidine, is often essential for achieving the desired biological activity. Consequently, rigorous analytical control is not merely a procedural step but a fundamental requirement for advancing a drug candidate. This document details the necessary analytical workflows to establish a complete quality profile of this compound, addressing identity, purity, and stability. The methods are designed to be compliant with the principles outlined in international guidelines, such as those from the International Council for Harmonisation (ICH).[1][2]

Chromatographic Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing both chemical and chiral purity. We will address these two critical aspects separately.

Enantiomeric Purity by Chiral HPLC

The separation of enantiomers requires a chiral environment. This is most efficiently achieved by using a Chiral Stationary Phase (CSP) that exhibits differential interactions with the two enantiomers.[3] Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including pyrrolidine derivatives, due to their complex helical structures that offer multiple interaction modes (e.g., hydrogen bonding, dipole-dipole).[3][4]

Diagram 1: Principle of Chiral HPLC Separation

G racemate Racemic Mixture ((R)- and (S)-Enantiomers) column Chiral Stationary Phase racemate->column detector Detector column->detector Differential Interaction (S)-Enantiomer interacts stronger (R)-Enantiomer interacts weaker chromatogram Chromatogram detector->chromatogram

Caption: Workflow illustrating the separation of enantiomers on a chiral stationary phase.

Protocol 2.1: Enantiomeric Purity of this compound

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).[5]

  • Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The DEA is critical for reducing peak tailing of the amine analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

  • System Suitability:

    • Prepare a solution of the racemic mixture (or a sample spiked with the (S)-enantiomer).

    • The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 1.5.

    • The tailing factor for the (R)-enantiomer peak should be ≤ 1.5.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the R and S enantiomers: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

ParameterConditionRationale
Column CHIRALPAK® AD-HProven selectivity for aromatic and amine-containing chiral compounds.
Mobile Phase Hexane/IPA/DEA (90:10:0.1)Normal phase mode provides strong enantioselective interactions. DEA minimizes peak tailing.
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.
Temperature 25 °CEnsures reproducible retention times.
Detection 215 nmWavelength for optimal detection of the phenoxy and pyrrolidine chromophores.
Chemical Purity by Stability-Indicating RP-HPLC

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients.[6] Developing such a method requires forced degradation studies, which intentionally stress the API to generate potential degradation products.[7][8][9]

Diagram 2: Forced Degradation Study Workflow

G cluster_stress API This compound (Drug Substance) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->base ox Oxidation (e.g., 3% H₂O₂, RT) API->ox therm Thermal (e.g., 80°C, solid state) API->therm photo Photolytic (UV/Vis light) API->photo analysis Analyze all samples by RP-HPLC acid->analysis base->analysis ox->analysis therm->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution (Using PDA Detector) analysis->evaluation outcome Validated Stability-Indicating Method evaluation->outcome Resolution > 1.5 for all degradants

Sources

Application Note & Protocol: A Scalable, High-Purity Synthesis of (R)-3-Phenoxypyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the multi-gram scale-up synthesis of (R)-3-Phenoxypyrrolidine Hydrochloride, a valuable building block in contemporary drug discovery. The synthetic strategy is centered around a robust and stereoinvertive Mitsunobu reaction. We present a detailed, step-by-step protocol, process optimization insights, and critical safety considerations tailored for researchers and process chemists. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot the synthesis effectively. All procedures are designed to be self-validating through integrated in-process controls and final product characterization.

Introduction: The Significance of the (R)-3-Phenoxypyrrolidine Scaffold

The pyrrolidine ring is a privileged heterocyclic motif frequently found in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it an ideal scaffold for modulating target affinity and selectivity. Specifically, the chiral 3-substituted pyrrolidine core, such as in (R)-3-Phenoxypyrrolidine, is integral to the structure of several advanced clinical candidates and marketed therapeutics, including antagonists for various receptors and enzyme inhibitors.[3][4]

The development of a scalable, cost-effective, and enantiomerically pure synthesis of this key intermediate is therefore a critical step in the drug development pipeline.[5][6] Laboratory-scale syntheses often rely on methods that are not amenable to large-scale production due to factors like expensive reagents, cryogenic conditions, or purification by column chromatography.[5] This guide details a process optimized for scalability, focusing on reagent selection, reaction control, and purification via crystallization to deliver high-purity (R)-3-Phenoxypyrrolidine HCl.

Retrosynthetic Strategy and Process Rationale

The chosen synthetic route is designed for robustness, scalability, and stereochemical control. The core transformation is the formation of the aryl ether bond via a Mitsunobu reaction, which is renowned for its mild conditions and predictable inversion of stereochemistry at the reacting center.[7][8]

Overall Synthetic Scheme:

G cluster_0 Precursor Synthesis cluster_1 Core Reaction: Mitsunobu Etherification cluster_2 Deprotection & Salt Formation Start N-Boc-(R)-3-hydroxypyrrolidine Mitsunobu N-Boc-(R)-3-phenoxypyrrolidine Start->Mitsunobu  Phenol, DIAD, PPh₃  THF, 0°C to RT  (Stereoinversion) Final This compound Mitsunobu->Final  HCl in Dioxane or IPA  Crystallization

Caption: High-level overview of the synthetic pathway.

Causality Behind Key Choices:

  • Starting Material: N-Boc-(R)-3-hydroxypyrrolidine is selected as the chiral precursor. The Boc (tert-butyloxycarbonyl) protecting group is ideal for scale-up as it is stable to the Mitsunobu conditions but can be removed under acidic conditions that are amenable to forming the final hydrochloride salt in a single subsequent step. A scalable synthesis of this precursor can be achieved from cost-effective starting materials like (S)-4-chloro-3-hydroxybutyronitrile.[9]

  • Core Reaction: The Mitsunobu reaction is chosen for its high efficiency in forming C-O bonds under mild, neutral conditions.[10] Critically, it proceeds via an S\textsubscript{N}2 mechanism, which guarantees the inversion of the stereocenter at the C-3 position of the pyrrolidine ring, ensuring the desired (R)-configuration of the final product from the (S)-alcohol precursor (or in this case, the (R)-configuration from the (R)-alcohol with retention via a double inversion if the mechanism is considered more deeply with initial phosphonium salt formation). For the purpose of this protocol, we assume the direct S\textsubscript{N}2 displacement on the activated alcohol.[7]

  • Reagent Selection: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) for scale-up operations. While both are effective, DIAD is generally considered to be more stable, and its hydrazine byproduct is often more crystalline, facilitating easier removal during workup.[7][11] Triphenylphosphine (PPh₃) is a standard, cost-effective phosphine for this reaction.

  • Purification Strategy: The final product is isolated as a hydrochloride salt. This serves two purposes: it provides a stable, solid, and non-hygroscopic form of the amine, and it allows for purification via crystallization. Crystallization is a highly efficient and economical purification method for large-scale production, effectively removing process impurities, including the triphenylphosphine oxide byproduct from the Mitsunobu reaction, without resorting to costly and solvent-intensive chromatography.[][13]

Detailed Experimental Protocols

Safety First: Always conduct a thorough risk assessment before beginning any chemical synthesis. Diisopropyl azodicarboxylate (DIAD) is a hazardous substance that can be shock-sensitive and should be handled with extreme care in a well-ventilated fume hood.[14][15] Avoid heating concentrated DIAD.[15] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Mitsunobu Etherification of N-Boc-(R)-3-hydroxypyrrolidine

This protocol describes the core reaction to synthesize N-Boc-(R)-3-phenoxypyrrolidine.

Reagents and Materials:

ReagentMW ( g/mol )Moles (mol)EquivalentsAmount
N-Boc-(R)-3-hydroxypyrrolidine187.230.1001.018.7 g
Phenol94.110.1101.110.4 g
Triphenylphosphine (PPh₃)262.290.1301.334.1 g
Diisopropyl azodicarboxylate (DIAD)202.210.1301.326.3 g (25.8 mL)
Tetrahydrofuran (THF), anhydrous---200 mL

Step-by-Step Procedure:

  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel. Ensure the system is flame-dried or oven-dried and cooled under a nitrogen atmosphere.

  • Initial Charge: Charge the flask with N-Boc-(R)-3-hydroxypyrrolidine (18.7 g, 0.100 mol), phenol (10.4 g, 0.110 mol), and triphenylphosphine (34.1 g, 0.130 mol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 200 mL) and stir the mixture until all solids are completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. An internal temperature between 0-5 °C should be maintained.

  • DIAD Addition: Dissolve DIAD (26.3 g, 0.130 mol) in 50 mL of anhydrous THF and load it into the dropping funnel. Add the DIAD solution dropwise to the reaction mixture over approximately 60-90 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of side products. Maintaining a low temperature minimizes the risk of undesired reactions.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C). Stir for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: 30% Ethyl acetate in Hexanes.

    • Expected R\textsubscript{f}: Starting material (alcohol) ~0.2; Product ~0.6.

    • Acceptance Criterion: Starting material < 2% by HPLC area.

Mitsunobu Reaction Mechanism Visualization:

G cluster_mech Key Mechanistic Steps PPh3_DIAD 1. PPh₃ attacks DIAD to form betaine intermediate Proton_Transfer 2. Phenol protonates betaine PPh3_DIAD->Proton_Transfer Alcohol_Activation 3. Pyrrolidinol attacks phosphonium ion Proton_Transfer->Alcohol_Activation SN2_Attack 4. Phenoxide performs SN2 attack (Stereochemical Inversion) Alcohol_Activation->SN2_Attack Products 5. Formation of Product, TPPO, and DIAD-H₂ SN2_Attack->Products

Caption: Simplified workflow of the Mitsunobu reaction mechanism.

Protocol 2: Workup and Isolation of Crude N-Boc-(R)-3-phenoxypyrrolidine
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate (250 mL). Wash the organic layer sequentially with:

    • 1 M NaOH solution (2 x 100 mL) to remove excess phenol.

    • Water (100 mL).

    • Brine (100 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a viscous oil. The crude product contains the desired ether along with triphenylphosphine oxide (TPPO) and the diisopropyl hydrazodicarboxylate byproduct. This crude material is typically used directly in the next step without further purification.

Protocol 3: Deprotection and Crystallization of this compound
  • Deprotection: Dissolve the crude oil from the previous step in isopropanol (IPA, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Acidification: Slowly add a 4 M solution of HCl in 1,4-dioxane or a concentrated aqueous HCl solution (adjusting for water content) until the pH of the solution is ~1-2 (checked with wet pH paper). A white precipitate will begin to form.

  • Crystallization: Stir the resulting slurry at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours to ensure complete crystallization. Causality: This controlled temperature profile promotes the formation of larger, more easily filterable crystals, which improves purity by reducing the inclusion of impurities in the crystal lattice.[16]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 30 mL) and then with MTBE or diethyl ether (2 x 50 mL) to remove residual impurities and drying solvent.

  • Drying: Dry the white crystalline solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical testing to confirm the identity, purity, and stereochemical integrity of the final product.

Typical Results and Specifications:

ParameterMethodSpecificationTypical Result
AppearanceVisualWhite to off-white solidConforms
YieldGravimetric> 70% over 2 steps75-85%
PurityHPLC (UV)≥ 99.0% area> 99.5%
Enantiomeric ExcessChiral HPLC≥ 99.0% ee> 99.5% ee
Identity (¹H NMR)NMRConforms to structureConforms
Identity (MS)Mass Spec[M+H]⁺ = 164.1070 ± 5 ppm164.1072
Residual SolventsGC-HSIPA < 5000 ppm, Dioxane < 380 ppmConforms

Process Scale-Up and Workflow

Transitioning from the lab to a pilot plant or manufacturing scale requires consideration of process safety, material handling, and equipment suitability.[17]

Workflow for Scaled Production:

G A Reactor Charge (Precursor, Phenol, PPh₃, THF) B Cooling to 0°C A->B C Controlled DIAD Addition B->C D Reaction & IPC Monitoring C->D E Solvent Swap (THF to Ethyl Acetate) D->E F Aqueous Workup (Extraction) E->F G Solvent Swap (EtOAc to IPA) F->G H HCl Addition & Crystallization G->H I Filtration & Cake Wash H->I J Vacuum Drying I->J K Final Product QC & Packaging J->K

Caption: Unit operations workflow for scale-up synthesis.

Key Scale-Up Considerations:

  • Thermal Safety: The Mitsunobu reaction is exothermic. On a large scale, efficient heat removal is paramount. A jacketed reactor with controlled coolant flow is essential. A reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended to understand the thermal profile and ensure safe operation.

  • Reagent Handling: DIAD should be added subsurface to prevent accumulation on the surface and potential decomposition.

  • Workup and Byproduct Removal: The precipitation of triphenylphosphine oxide (TPPO) can sometimes complicate extractions. An alternative is to crystallize the TPPO from a non-polar solvent like ether/hexanes before the deprotection step, though this adds an extra unit operation. The chosen method of direct crystallization of the HCl salt is generally more efficient.

  • Material Selection: Ensure all equipment (reactors, filters, dryers) is compatible with the acidic and organic solvent conditions. Glass-lined reactors are standard for this type of chemistry.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine Derivatives as Novel Androgen Receptor Antagonists. PubMed. [Link]

  • Key Considerations for API Process Development and Optimization. Evotec. [Link]

  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. [Link]

  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Mitsunobu reaction. Wikipedia. [Link]

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Boron Molecular. [Link]

  • Purification, crystallization and preliminary X-ray diffraction analysis of the IL-20–IL-20R1–IL-20R2 complex. National Institutes of Health (NIH). [Link]

  • A New Asymmetric Synthesis of (R)-3-Methylpyrrolidine Alkaloids Starting from (S)-Malic Acid. ResearchGate. [Link]

  • Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

  • Enantioselective Synthesis of 2,3,4,5-Tetra(hydroxyalkyl)pyrrolidines through 1,3-Dipolar Cycloadditions. CONICET. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]

  • Diethylazodicarboxylate-1972-28-7.docx. University of Georgia Research. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Process development for the synthesis at industrial scale of active pharmaceutical ingredients. UAB Barcelona. [Link]

  • Diethyl azodicarboxylate. Wikipedia. [Link]

  • Active Pharmaceutical Ingredient (API) Process Development. Esco Aster. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (R)-3-Phenoxypyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (R)-3-Phenoxypyrrolidine HCl. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chiral building block. Here, we address common challenges encountered during its synthesis, offering in-depth, field-proven insights and troubleshooting protocols in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.

Introduction to this compound

(R)-3-Phenoxypyrrolidine is a valuable chiral intermediate in medicinal chemistry, notably used in the synthesis of various pharmacologically active agents, including muscarinic receptor antagonists.[1] Achieving high yield, chemical purity, and, most critically, enantiomeric purity is paramount for its application in drug development. This guide focuses on the two most prevalent synthetic strategies for creating the crucial C-O ether linkage: the Mitsunobu reaction and the Williamson ether synthesis.

Core Synthetic Strategies & Optimization

The synthesis of (R)-3-Phenoxypyrrolidine typically starts from an appropriate N-protected chiral precursor, such as (S)-N-Boc-3-hydroxypyrrolidine. The choice of synthetic route depends on available starting materials, scale, and laboratory capabilities.

Synthetic_Routes cluster_0 Starting Material cluster_1 Mitsunobu Reaction cluster_2 Williamson Ether Synthesis cluster_3 Intermediate & Final Product start (S)-N-Boc-3-hydroxypyrrolidine mitsunobu Phenol, PPh3, DIAD/DEAD (Stereochemical Inversion) start->mitsunobu williamson_step1 1. Activate Alcohol (e.g., TsCl, MsCl) start->williamson_step1 intermediate (R)-N-Boc-3-phenoxypyrrolidine mitsunobu->intermediate williamson_step2 2. Phenoxide Salt (PhO-Na+) (SN2 Substitution) williamson_step1->williamson_step2 Forms (S)-3-tosyloxy/mesyloxy pyrrolidine williamson_step2->intermediate deprotection Boc Deprotection (e.g., HCl in Dioxane) intermediate->deprotection final_product This compound deprotection->final_product

Caption: Key synthetic pathways to this compound.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Low Yield & Incomplete Conversion

Question 1: I am attempting a Mitsunobu reaction between (S)-N-Boc-3-hydroxypyrrolidine and phenol, but my yield is low and I see a lot of unreacted starting alcohol. What are the likely causes?

Answer: Low conversion in a Mitsunobu reaction is a common issue that can often be traced to reagent quality, stoichiometry, or the order of addition. Here’s a breakdown of critical factors:

  • Mechanism & Reagent Stoichiometry: The Mitsunobu reaction relies on the in-situ formation of an alkoxyphosphonium salt from your alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (typically DEAD or DIAD).[2] This intermediate is then displaced by the nucleophile (phenol). For the reaction to proceed efficiently, a slight excess (1.2-1.5 equivalents) of PPh₃ and DIAD/DEAD relative to the limiting reagent (your alcohol) is recommended to drive the reaction to completion.[3]

  • Order of Addition: The order in which you add the reagents is critical.[3][4] The generally accepted and most reliable method is to pre-mix the alcohol, phenol, and PPh₃ in an appropriate anhydrous solvent (like THF) and then add the DIAD/DEAD dropwise at a reduced temperature (e.g., 0 °C).[5] Adding the azodicarboxylate last to the mixture of the other components prevents the formation of undesirable side products.

  • Solvent Choice: Tetrahydrofuran (THF) is the most common and effective solvent for the Mitsunobu reaction.[2] It effectively solubilizes the reactants and intermediates. Ensure your solvent is anhydrous, as water will consume the activated intermediates and reduce your yield.

  • Acidity of the Nucleophile: The Mitsunobu reaction works best for nucleophiles with a pKa of less than 15.[3] Phenol (pKa ≈ 10) is an excellent nucleophile for this reaction. If you were using a less acidic nucleophile, protonation of the betaine intermediate would be slow, leading to side reactions.[6]

Troubleshooting Protocol: Low Mitsunobu Yield

  • Verify Reagent Quality: Use fresh, high-purity PPh₃ and DIAD/DEAD. DIAD is often preferred as it is more stable than DEAD.

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous THF as the solvent.

  • Optimize Stoichiometry: Start with 1.0 eq of alcohol, 1.2 eq of phenol, 1.3 eq of PPh₃, and 1.3 eq of DIAD.

  • Control Addition: Dissolve the alcohol, phenol, and PPh₃ in THF. Cool the solution to 0 °C in an ice bath. Add the DIAD solution dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Monitor Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-12 hours.[3] Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).

  • Workup: The formation of triphenylphosphine oxide (TPPO) as a white precipitate is an indication of reaction progress.[3]

ParameterRecommended ConditionRationale
Solvent Anhydrous THFExcellent solubility for reactants and intermediates.[2]
Temperature 0 °C to Room TempControls reaction rate and minimizes side reactions.
Reagents (eq.) Alcohol (1.0), Phenol (1.2), PPh₃ (1.3), DIAD (1.3)Excess drives the reaction to completion.
Order of Addition DIAD added last, dropwisePrevents premature reaction and side product formation.[3]

Question 2: I'm using a Williamson ether synthesis approach, but my yields are poor and I'm isolating an alkene byproduct. How can I optimize this?

Answer: This is a classic case of competing Sₙ2 (substitution) and E2 (elimination) pathways. The Williamson ether synthesis is highly sensitive to steric hindrance, base strength, and temperature.[7] To synthesize (R)-3-Phenoxypyrrolidine, you would typically activate the (S)-3-hydroxypyrrolidine (e.g., as a tosylate or mesylate) and react it with sodium phenoxide.

  • Substrate Choice (Sₙ2 vs. E2): The reaction is an Sₙ2 displacement at a secondary carbon on the pyrrolidine ring. Secondary halides/sulfonates are prone to E2 elimination, especially with a strong, sterically hindered base.[7][8] The phenoxide ion, however, is a relatively weak base, which favors substitution. The problem likely lies in other conditions.

  • Base for Phenoxide Formation: When preparing sodium phenoxide from phenol, use a base like sodium hydride (NaH) or sodium hydroxide (NaOH). Ensure you use a stoichiometric amount. Using an excessively strong or bulky base can promote elimination of the pyrrolidine substrate in the subsequent step.

  • Temperature Control: Higher temperatures favor elimination over substitution because elimination has a higher activation energy and a more positive entropy change.[7] Running the reaction at the lowest temperature that allows for a reasonable reaction rate is crucial. Start at room temperature and gently heat if necessary, monitoring by TLC.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO are ideal for Sₙ2 reactions.[7][9] They solvate the cation (e.g., Na⁺) but leave the nucleophile (phenoxide) "naked" and highly reactive, accelerating the desired substitution reaction.

Troubleshooting Protocol: Williamson Synthesis Optimization

  • Prepare the Electrophile: Synthesize (S)-N-Boc-3-tosyloxypyrrolidine from (S)-N-Boc-3-hydroxypyrrolidine using tosyl chloride and a base like triethylamine or pyridine. Purify it carefully.

  • Prepare the Nucleophile: In a separate flask under an inert atmosphere, dissolve phenol (1.1 eq) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq) portion-wise at 0 °C. Allow to stir until hydrogen evolution ceases.

  • Combine and React: Add the solution of (S)-N-Boc-3-tosyloxypyrrolidine (1.0 eq) in DMF to the sodium phenoxide solution.

  • Control Temperature: Stir the reaction at room temperature for 12-24 hours. If the reaction is slow, consider gently heating to 40-50 °C, but avoid high temperatures.

  • Monitor: Follow the consumption of the tosylate by TLC.

Troubleshooting_Low_Yield cluster_mitsunobu Mitsunobu Path cluster_williamson Williamson Path start Low Yield Observed q1 Which synthetic route? start->q1 m1 Check Reagent Stoichiometry (Excess PPh3/DIAD?) q1->m1 Mitsunobu w1 Alkene byproduct observed? q1->w1 Williamson m2 Verify Anhydrous Conditions (Dry Solvent/Glassware?) m1->m2 m3 Confirm Order of Addition (DIAD added last?) m2->m3 m4 Monitor Reaction Time (Run to completion?) m3->m4 w2 Lower Reaction Temperature w1->w2 Yes w3 Use Polar Aprotic Solvent (DMF, DMSO) w1->w3 No w2->w3 w4 Ensure Quality Leaving Group (TsO-, MsO-) w3->w4

Caption: Troubleshooting workflow for low reaction yield.
Category 2: Impurity Profile & Purification

Question 3: My Mitsunobu reaction worked, but purification is a nightmare. How can I effectively remove the triphenylphosphine oxide (TPPO) and hydrazine byproducts?

Answer: This is the most cited drawback of the Mitsunobu reaction.[2] Both TPPO and the dialkyl hydrazine-dicarboxylate are often difficult to separate from the desired product by standard column chromatography due to similar polarities.

Strategies for Byproduct Removal:

  • Crystallization: If your product is a solid, direct crystallization from the crude mixture can be highly effective. TPPO is often less soluble in nonpolar solvents like diethyl ether or hexanes. Triturating the crude residue with ether can sometimes cause the TPPO to precipitate, allowing it to be removed by filtration.

  • Modified Reagents:

    • Polymer-supported PPh₃: Using resin-bound triphenylphosphine allows the resulting polymer-supported TPPO to be removed by simple filtration.[5]

    • Modified Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed as an alternative to DEAD/DIAD. The resulting hydrazine byproduct is crystalline and can be easily filtered off and recycled.[5]

  • Chemical Scavenging: Some protocols suggest adding a scavenger to react with excess reagents, although this adds complexity.

  • Chromatography Optimization: If chromatography is unavoidable, careful solvent system selection is key. A gradient elution from a nonpolar solvent (e.g., hexanes/ethyl acetate) may improve separation. Sometimes, switching to a different stationary phase (e.g., alumina) can alter the elution profile favorably.

Question 4: After N-Boc deprotection with HCl, I am struggling to isolate a clean this compound salt. What is the best practice for this final step?

Answer: The conversion of the N-Boc protected amine to its hydrochloride salt is generally straightforward, but proper technique is required to ensure high purity and good recovery.

Detailed Protocol for Deprotection and Salt Formation:

  • Dissolution: Dissolve the purified (R)-N-Boc-3-phenoxypyrrolidine (1.0 eq) in a minimal amount of a suitable solvent. Dioxane, diethyl ether, or ethyl acetate are common choices.

  • Acid Addition: Add a solution of hydrogen chloride (HCl). A commercially available solution of 4M HCl in dioxane is ideal. Alternatively, HCl gas can be bubbled through the solution, or a solution of HCl in isopropanol or ether can be used. Use a slight excess of HCl (e.g., 1.5-2.0 eq) to ensure complete reaction and precipitation.

  • Precipitation: The HCl salt is typically insoluble in these solvents and will precipitate out of the solution, often as a white or off-white solid. Stirring at room temperature for a few hours or overnight ensures complete deprotection and precipitation.[10]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a cold, anhydrous, nonpolar solvent (like diethyl ether or hexane) to remove any non-polar organic impurities and excess HCl. This step is crucial for obtaining a high-purity product.

  • Drying: Dry the resulting solid under high vacuum to remove all residual solvents.

Troubleshooting Tips:

  • Oily Product: If the product oils out instead of precipitating, it may be due to impurities or residual solvent. Try adding a nonpolar co-solvent (like hexane) to induce precipitation, or concentrate the mixture and re-dissolve in a different solvent system.

  • Incomplete Precipitation: If the yield is low, some of your product may still be in the filtrate. Concentrating the filtrate and re-triturating with a nonpolar solvent can sometimes recover more product.

References

  • Li, Z., et al. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. The Journal of Organic Chemistry, 66(25), 8424-8430. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 3a. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for synthesis of 3 a. [a]. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Available at: [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Grokipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Available at: [Link]

  • ChemBK. (n.d.). 3-Phenyl-pyrrolidine hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Available at: [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Available at: [Link]

  • Medium. (2024). Phase transfer catalyst in organic synthesis. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of compound 10aa. Available at: [Link]

  • MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Available at: [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Available at: [Link]

  • PubMed. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling. Available at: [Link]

  • ResearchGate. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]

  • Organic Letters. (n.d.). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Available at: [Link]

  • Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Organic Syntheses Procedure. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. Available at: [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

Sources

Technical Support Center: Synthesis of (R)-3-Phenoxypyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (R)-3-Phenoxypyrrolidine HCl. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during this multi-step synthesis, with a focus on mechanistic reasoning and practical, field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Low or No Yield in the Mitsunobu Etherification Step

Question: I am performing the Mitsunobu reaction between N-protected (R)-3-hydroxypyrrolidine and phenol, but I'm observing very low conversion to the desired phenoxy ether. What are the likely causes and how can I fix this?

Answer: Low yield in this crucial C-O bond-forming step is a common but solvable issue. The causes can typically be traced to reagent quality, reaction setup, or the intrinsic reactivity of the substrates.

Probable Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Cause: The Mitsunobu reaction is highly sensitive to moisture. Water hydrolyzes the phosphonium intermediates and consumes the reagents. Tetrahydrofuran (THF) is a common solvent and must be anhydrous.[1] Triphenylphosphine (PPh₃) can oxidize over time. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade.

    • Solution:

      • Use freshly dried, anhydrous THF.

      • Use a fresh bottle of DEAD or DIAD, or purify it if necessary.

      • Use high-purity PPh₃.

      • Ensure a slight excess (typically 1.2-1.5 equivalents) of both PPh₃ and the azodicarboxylate is used relative to the limiting reagent (usually the alcohol).[1]

  • Incorrect Order of Reagent Addition:

    • Cause: The order of addition is critical for the efficient formation of the key betaine intermediate from PPh₃ and DEAD/DIAD.[2] Premature reaction of the azodicarboxylate can lead to unproductive pathways.

    • Solution: The generally accepted and most reliable procedure is to first dissolve the N-protected (R)-3-hydroxypyrrolidine, phenol, and PPh₃ in anhydrous THF.[1] Cool this mixture to 0 °C in an ice bath, and then add the DEAD or DIAD dropwise via a syringe.[1] A color change and the formation of a precipitate (triphenylphosphine oxide) are often indicators of reaction progress.[1]

  • Insufficient Acidity of the Nucleophile (Phenol):

    • Cause: The Mitsunobu reaction works best for nucleophiles with a pKa of less than 13, and ideally below 11.[3] While phenol (pKa ≈ 10) is generally suitable, its nucleophilicity can be hampered by steric hindrance or electronic effects if substituted phenols are used. If the nucleophile is not acidic enough, the deprotonation step is slow, and an undesired side reaction where the alcohol anion attacks the phosphonium intermediate can occur.[3]

    • Solution: For standard phenol, this is rarely an issue. If using electronically poor phenols, consider switching to a more basic betaine-forming system, such as using 1,1'-(azodicarbonyl)dipiperidine (ADDP) instead of DEAD.[2]

Troubleshooting Workflow: Low Mitsunobu Yield

G start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Anhydrous Solvent? - Fresh PPh3/DEAD? - Correct Equivalents? start->check_reagents check_procedure 2. Review Reaction Procedure - Correct order of addition? - Temperature control (0°C)? check_reagents->check_procedure If reagents are OK solution_reagents Solution: - Use anhydrous THF - Use fresh reagents - Use 1.2-1.5 eq. PPh3/DEAD check_reagents->solution_reagents check_nucleophile 3. Assess Nucleophile - Is phenol pKa appropriate? - Any steric hindrance? check_procedure->check_nucleophile If procedure is correct solution_procedure Solution: - Dissolve Alcohol, Phenol, PPh3 first - Add DEAD dropwise at 0°C check_procedure->solution_procedure solution_nucleophile Solution: - For difficult phenols, consider ADDP check_nucleophile->solution_nucleophile end Yield Improved check_nucleophile->end If nucleophile is OK, re-run with strict control

Caption: Troubleshooting logic for low Mitsunobu reaction yield.

Issue 2: Difficulty Removing Byproducts (TPPO and Hydrazine Derivatives)

Question: My Mitsunobu reaction seems to have worked, but I am struggling to separate my desired (R)-N-protected-3-phenoxypyrrolidine from the triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts. They co-elute during column chromatography.

Answer: This is the most notorious drawback of the Mitsunobu reaction. Both TPPO and the dialkyl hydrazinedicarboxylate are generated in stoichiometric amounts and can be difficult to remove by standard silica gel chromatography due to their polarity and solubility.[3][4]

Strategies for Byproduct Removal:

StrategyDescriptionAdvantagesDisadvantages
Crystallization If the desired product is a solid, direct crystallization from the crude mixture can sometimes leave the byproducts in the mother liquor. Alternatively, crashing out TPPO by adding a non-polar solvent like hexane or ether to the crude mixture can be effective.Simple, can be highly effective for crystalline products.Not suitable for oils; may result in product loss through co-precipitation.
Acid/Base Wash This is generally ineffective as the byproducts are neutral. However, using modified phosphines like diphenyl(2-pyridyl)phosphine allows the resulting phosphine oxide to be removed with an acid wash.[3][5]Simplifies workup significantly.Requires use of a more expensive, specialized phosphine reagent.
Modified Reagents Use polymer-supported triphenylphosphine. The resulting polymer-bound TPPO can be removed by simple filtration.[2] Alternatively, di-(4-chlorobenzyl)azodicarboxylate (DCAD) produces a hydrazine byproduct that can be filtered off.[2]Drastically simplifies purification.Higher cost of reagents; may require optimization.
Chromatography Tricks Sometimes, a small amount of base (e.g., 1% triethylamine) in the eluent can improve the separation of the basic product from the neutral byproducts on silica gel. TPPO can also be more strongly retained on alumina compared to silica.Uses standard lab techniques.Can be tedious and solvent-intensive; may not always work.
Chemical Conversion Unreacted PPh₃ can be oxidized to the more polar TPPO using a brief wash with a dilute hydrogen peroxide solution, which can aid in its removal via chromatography.[5]Converts a less polar impurity to a more easily separable one.Requires an extra step and careful quenching of the oxidant.[5]
Issue 3: Incomplete N-Deprotection or Side Reactions

Question: I am trying to remove the N-Boc protecting group with HCl to get to my final product, but the reaction is either incomplete or I am seeing unexpected byproducts.

Answer: N-deprotection is the final key step before salt formation. While seemingly straightforward, it can present challenges.

Common Scenarios & Solutions:

  • Incomplete Boc Deprotection:

    • Cause: Insufficient acid strength or concentration. The tert-butoxycarbonyl (Boc) group requires strong acid for efficient cleavage.

    • Solution: A common and effective method is to use a solution of 4M HCl in 1,4-dioxane or diethyl ether. Ensure the reaction is stirred for an adequate amount of time (1-4 hours) and monitor by TLC or LC-MS until the starting material is fully consumed.

  • Side Reactions with Other Protecting Groups (e.g., Benzoyl):

    • Cause: If a different protecting group like N-benzoyl is used, standard acid hydrolysis may not be effective or may require harsh conditions that are incompatible with other functional groups.[6]

    • Solution: For N-benzoyl groups, reductive deprotection using reagents like Super-Hydride® or DIBAL-H might be necessary, though this converts the amide to an amine or a benzylamine, respectively, and is not a direct deprotection to the free amine.[6] This highlights the importance of choosing a protecting group (like Boc or Cbz) that is easily removed in the final step.

  • Formation of Iminium Ions:

    • Cause: The pyrrolidine nitrogen, once deprotected, can be susceptible to oxidation, especially if any oxidizing agents are inadvertently present. This can lead to the formation of N-acyliminium ions or other oxidized species, which are reactive and can lead to complex byproduct profiles.[7]

    • Solution: Ensure the deprotection and subsequent workup are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use high-purity, peroxide-free solvents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for this compound?

A1: The most common and stereochemically reliable route starts from a commercially available chiral precursor. The general sequence is:

  • Protection: Start with (R)-3-Hydroxypyrrolidine and protect the nitrogen, typically as a Boc carbamate (using Boc₂O) or a Cbz carbamate (using Cbz-Cl). This prevents the secondary amine from interfering in the subsequent step.

  • Etherification: Perform a Mitsunobu reaction between the N-protected (R)-3-hydroxypyrrolidine and phenol using PPh₃ and DEAD/DIAD. This step proceeds with complete inversion of stereochemistry, so to obtain the (R)-product, one must start with (S)-3-hydroxypyrrolidine.[3]

  • Deprotection: Remove the N-protecting group. For N-Boc, this is achieved with a strong acid like HCl in dioxane. For N-Cbz, catalytic hydrogenolysis is used.

  • Salt Formation: Treat the resulting free base of (R)-3-phenoxypyrrolidine with a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol) to precipitate or crystallize the final hydrochloride salt.

Overall Synthetic Pathway

G cluster_0 Synthesis of this compound start (S)-3-Hydroxypyrrolidine protected N-Boc-(S)-3- Hydroxypyrrolidine start->protected Boc₂O, Base ether N-Boc-(R)-3- Phenoxypyrrolidine protected->ether Phenol, PPh₃, DEAD (Mitsunobu) *Inversion of Stereochemistry* amine (R)-3-Phenoxypyrrolidine (Free Base) ether->amine HCl in Dioxane (Deprotection) product (R)-3-Phenoxypyrrolidine HCl amine->product HCl in Ether/IPA (Salt Formation)

Caption: General synthetic route to this compound.

Q2: Why is the Mitsunobu reaction the preferred method for the etherification step?

A2: The Mitsunobu reaction is favored for several key reasons in this specific synthesis:

  • Stereochemical Control: It proceeds via an SN2 mechanism with complete and predictable Walden inversion at the chiral center.[4] This is critical for converting the stereochemistry of the starting alcohol to the desired stereochemistry of the product ether.

  • Mild Conditions: The reaction is typically run at or below room temperature (0 °C to RT), which preserves sensitive functional groups and minimizes the risk of racemization or other side reactions like elimination.[1]

  • High Reliability: Despite the purification challenges, the reaction itself is highly reliable and versatile for a wide range of alcohols and acidic nucleophiles.[3]

Q3: How critical is the solvent for the final HCl salt formation?

A3: The choice of solvent is very important for obtaining a pure, crystalline, and easily filterable solid. An ideal solvent should fully dissolve the free base but provide low solubility for the resulting hydrochloride salt.

  • Good Choices: Diethyl ether, methyl tert-butyl ether (MTBE), isopropanol (IPA), or ethyl acetate are commonly used.

  • Poor Choices: Solvents like dichloromethane (DCM) or methanol may be too polar and can lead to the product "oiling out" or remaining in solution, complicating isolation. A combination, such as adding a solution of HCl in ether to a solution of the amine in a minimal amount of DCM, can sometimes work well to induce precipitation.

Q4: Can I use a Williamson ether synthesis instead of the Mitsunobu reaction?

A4: While theoretically possible, a Williamson ether synthesis (reacting an alkoxide with an alkyl halide) is generally not recommended for this transformation. To make the phenoxy ether, you would need to deprotonate the 3-hydroxypyrrolidine and react it with an activated phenyl ring (not feasible) or, more likely, deprotonate phenol to form sodium phenoxide and react it with a 3-halopyrrolidine derivative. The latter approach has significant drawbacks:

  • Lack of Stereocontrol: The synthesis of an enantiopure (R)-3-halopyrrolidine is not trivial, and the subsequent SN2 reaction with phenoxide could be complicated by competing E2 elimination reactions, leading to pyrroline byproducts.

  • Harsher Conditions: The reaction often requires elevated temperatures, which can increase the rate of side reactions.

The Mitsunobu reaction elegantly bypasses these issues by activating the alcohol in situ under mild conditions with full stereochemical control.

References

  • Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. [Link]

  • BDMAEE. (2025, June 20). Using triphenylphosphine in mitsunobu reaction for organic synthesis. BDMAEE. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. (Sourced via Scribd). [Link]

  • Organic Synthesis. (n.d.). Mitsunobu Reaction. [https://www.organic-synthesis.org/procedures/synthesis- Mitsunobu-reaction.html]([Link] Mitsunobu-reaction.html)

  • ResearchGate. (n.d.). Deprotection of N-benzoylpyrrolidines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

  • ResearchGate. (n.d.). Deprotection of pyrrolidine 6 a. [Link]

  • Reddit. (2024, May 16). Purification Troubleshooting. r/Chempros. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Oxidations of pyrrolidines and piperidines to afford C-H-functionalized isopropyl-1-carboxylate congeners. Tetrahedron letters, 48(18), 3247-3251. [Link]

  • Wikipedia. (2023). Pyrrolidine. In Wikipedia. [Link]

  • Al-Qalaf, F. A. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1569. (Sourced via ElectronicsAndBooks). [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4998. [Link]

  • Smith, A. D., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

  • Chem-Impex. (n.d.). (R)-3-Hydroxypyrrolidine hydrochloride. [Link]

  • Iannazzo, D., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(12), 4786. [Link]

Sources

Technical Support Center: Purification of (R)-3-Phenoxypyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-3-Phenoxypyrrolidine HCl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this important chiral building block. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Q1: My crude this compound has a low chemical purity (<95% by HPLC/NMR). What are the likely impurities and how can I perform an initial cleanup?

A1: Low chemical purity in the crude product typically stems from three sources: unreacted starting materials, residual solvents, and side-products formed during the synthesis. A common synthetic route might involve the reaction of (R)-3-hydroxypyrrolidine with a phenoxide source, and impurities could include residual phenol or starting pyrrolidine derivatives.

A robust initial purification step is a liquid-liquid acid-base extraction. The hydrochloride salt form of your product is highly water-soluble, while many organic impurities (like phenol or unreacted protected intermediates) are not. This difference in solubility is the key to an effective separation.

Causality: The basic nitrogen of the pyrrolidine ring is protonated by HCl to form a polar, water-soluble ammonium salt.[1] Non-basic organic impurities remain in the organic phase. This allows for a clean separation.

Recommended Action: Acid-Base Extraction Workflow

  • Dissolve the crude solid in a suitable organic solvent in which the impurities are soluble, such as dichloromethane (DCM) or ethyl acetate.

  • Wash the organic solution with a dilute aqueous acid, such as 1 M HCl. Your this compound product will be protonated and move into the aqueous layer.[1] Most non-basic organic impurities will remain in the organic layer.

  • Separate the layers. The aqueous layer now contains your protonated product.

  • To remove any acidic impurities (like phenol), wash the aqueous layer with an organic solvent like ethyl acetate.

  • Basify the aqueous layer carefully with a base like 10 M NaOH to a pH > 12, which deprotonates the pyrrolidine nitrogen, converting the salt back to the free amine. This will cause the free amine to become insoluble in water.

  • Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free amine, which can then be converted back to the HCl salt.

Q2: I'm struggling to recrystallize my this compound. What solvent systems are effective and what is the general procedure?

A2: Recrystallization is a powerful technique for purifying crystalline solids. The challenge is finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. For amine salts like this one, a common strategy is to use a polar, protic solvent to dissolve the salt, followed by the addition of a non-polar anti-solvent to induce crystallization.

Recommended Solvent Systems:

Solvent (Dissolving)Anti-Solvent (Precipitating)Typical Ratio (v/v)Notes
Isopropanol (IPA)Toluene1 : 2 to 1 : 5A common and effective system. Heating in IPA followed by slow addition of toluene often yields high-quality crystals.[2]
MethanolMethyl tert-butyl ether (MTBE)1 : 3 to 1 : 8Methanol is a very strong solvent; use sparingly. MTBE is a good anti-solvent.
EthanolDiethyl Ether1 : 3 to 1 : 6Classic system, but be cautious with the high volatility and flammability of diethyl ether.

Step-by-Step Recrystallization Protocol:

  • Place the crude this compound in a flask.

  • Add the minimum amount of the hot primary solvent (e.g., Isopropanol) required to fully dissolve the solid. This ensures the solution is saturated.

  • Once dissolved, slowly add the anti-solvent (e.g., Toluene) at the same elevated temperature until the solution becomes slightly turbid (cloudy).

  • Add a few more drops of the hot primary solvent to redissolve the precipitate and make the solution clear again.

  • Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize the yield of precipitated crystals.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.

  • Dry the crystals under vacuum to remove residual solvents.

Q3: The enantiomeric excess (ee%) of my product is below the required specification (>99%). How can I improve the chiral purity?

A3: Low enantiomeric excess means your product is contaminated with the undesired (S)-enantiomer. While chromatographic methods like Chiral HPLC or SFC can be used for separation, they are often expensive and difficult to scale up.[3][4] For preparative scale, the most common and cost-effective method is diastereomeric salt crystallization .

Principle: Enantiomers have identical physical properties and are difficult to separate. By reacting the racemic or enantiomerically-impure amine with a single enantiomer of a chiral acid (a resolving agent), you form a mixture of two diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[3]

Workflow for Diastereomeric Salt Resolution: Diagram of the Diastereomeric Salt Resolution workflow is provided in Section 4.

  • Convert to Free Amine: Ensure your starting material is the free amine, (R/S)-3-Phenoxypyrrolidine. If you have the HCl salt, perform an acid-base workup as described in Q1 to get the free base.

  • Select a Resolving Agent: Choose a commercially available, inexpensive, and highly enantiopure chiral acid. Common choices include:

    • (R)-(-)-Mandelic Acid[3]

    • (S)-(+)-Mandelic Acid

    • (+)-Tartaric Acid

    • (-)-Dibenzoyl-L-tartaric acid

  • Salt Formation: Dissolve the free amine in a suitable solvent (e.g., ethanol or isopropanol). Add a stoichiometric amount (0.5 equivalents, assuming you start with a racemic mixture) of the chiral resolving agent.

  • Crystallization: Heat the mixture to ensure complete dissolution, then cool it slowly. The less soluble diastereomeric salt will crystallize out.[3] For example, the (R)-amine:(R)-acid salt may be less soluble than the (S)-amine:(R)-acid salt.

  • Isolation and Analysis:

    • Filter the crystals and wash with a small amount of cold solvent.

    • Take a small sample, convert it back to the free amine, and analyze its enantiomeric excess using a suitable chiral analytical method (see FAQ 1).

  • Liberate the Enantiopure Amine: Once the desired diastereomeric purity is achieved (which may require a second recrystallization), dissolve the salt in water and basify (e.g., with NaOH) to liberate the enantiopure free amine. Extract the amine into an organic solvent, dry, and concentrate.

  • Final HCl Salt Formation: Convert the purified free amine back to the HCl salt as described in FAQ 2.

Q4: My final product is a persistent oil or a gummy solid instead of a crystalline powder. What are the potential causes and solutions?

A4: This is a common and frustrating issue in the purification of amine salts. The primary causes are:

  • Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice, leading to an oil or amorphous solid.

  • Incomplete Salt Formation: If less than one full equivalent of HCl is used, a mixture of the free amine and the HCl salt will exist, which often has a much lower melting point and is difficult to crystallize.

  • Presence of Impurities: Significant levels of impurities can act as "eutectic-melters," depressing the melting point and inhibiting crystallization.

  • Hygroscopic Nature: The HCl salt can be hygroscopic, absorbing moisture from the air, which can cause it to become oily or sticky.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Dry the material under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable).

  • Trituration: This technique can often induce crystallization. Add a small amount of a solvent in which the product is poorly soluble (an anti-solvent like MTBE or diethyl ether). Stir or sonicate the mixture vigorously. The product may solidify into a powder, which can then be filtered.

  • Check Stoichiometry: Ensure the correct amount of HCl was used for salt formation. You can dissolve the oil in a solvent like isopropanol and add a small, additional amount of a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or dioxane) to ensure complete protonation.

  • Re-Purify: If the issue is due to impurities, a prior purification step (acid-base workup or chromatography) is necessary before attempting crystallization again.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the standard analytical methods to assess the purity of this compound?

A1: A combination of techniques is required for full characterization:

  • Chemical Purity:

    • High-Performance Liquid Chromatography (HPLC): Typically using a reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) and UV detection. This will quantify impurities.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can detect impurities if they are present at levels >1%.

  • Chiral Purity (Enantiomeric Excess):

    • Chiral HPLC or Chiral Supercritical Fluid Chromatography (SFC): This is the gold standard. The compound is run on a column with a chiral stationary phase (e.g., polysaccharide-based) that can separate the (R) and (S) enantiomers, allowing for direct quantification of the ee%.[4]

    • Chiral Gas Chromatography (GC): Requires derivatization of the amine to make it more volatile and suitable for GC analysis.[5]

  • Residual Solvents:

    • Gas Chromatography (GC) with a Headspace Sampler: This is the standard method for quantifying residual solvents from the purification process.

  • Counter-ion Content:

    • Ion Chromatography or Titration: To confirm the correct 1:1 molar ratio of the amine to the chloride ion.

Q2: How is the hydrochloride salt typically formed and isolated?

A2: The HCl salt is formed by reacting the purified free amine with a source of hydrogen chloride. A common and controlled method involves using a solution of HCl in an organic solvent.[2]

Protocol for HCl Salt Formation:

  • Dissolve the purified (R)-3-Phenoxypyrrolidine free amine in a suitable solvent (e.g., Toluene, Ethyl Acetate, or Isopropanol).

  • Cool the solution in an ice bath (0-10 °C).

  • Slowly add one molar equivalent of an HCl solution (e.g., 4M HCl in Dioxane, 2M HCl in Diethyl Ether, or HCl in Isopropanol) dropwise with stirring.

  • The hydrochloride salt is typically insoluble in these solvents and will precipitate out of the solution as a solid.[2]

  • Continue stirring the resulting slurry in the cold for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container to protect it from moisture, as amine salts can be hygroscopic. It is best stored in a cool, dry place, often under an inert atmosphere like argon or nitrogen to prevent long-term degradation. For long-term storage, refrigeration (2-8 °C) is recommended.[6]

Q4: What should the final, pure product look like?

A4: High-purity this compound should be a white to off-white crystalline solid. The physical appearance can be a good initial indicator of purity; significant color or an oily/gummy consistency suggests the presence of impurities or residual solvent.

Section 3: Visualizations & Workflows

Diagram 1: Purification Troubleshooting Decision Tree

G start Crude Product This compound check_purity Assess Purity (HPLC, NMR, Chiral HPLC) start->check_purity chem_pure Chemical Purity >98%? check_purity->chem_pure chiral_pure Chiral Purity >99% ee? chem_pure->chiral_pure Yes acid_base Perform Acid-Base Workup (Q1) chem_pure->acid_base No physical_form Crystalline Solid? chiral_pure->physical_form Yes diastereomer Perform Diastereomeric Salt Resolution (Q3) chiral_pure->diastereomer No triturate Triturate / Dry Under High Vacuum (Q4) physical_form->triturate No (Oily/Gummy) final_product Final Pure Product physical_form->final_product Yes acid_base->check_purity recrystallize Recrystallize (Q2) recrystallize->check_purity diastereomer->check_purity triturate->recrystallize

Caption: Decision tree for troubleshooting common purification issues.

Diagram 2: Workflow for Chiral Purity Analysis by HPLC

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample 1. Dissolve sample in mobile phase (e.g., 1 mg/mL) prep_racemic 2. Prepare racemic standard for peak identification hplc_setup 3. Equilibrate Chiral Column (e.g., Polysaccharide-based) prep_racemic->hplc_setup inject_racemic 4. Inject Racemic Standard to confirm separation and identify R and S peaks hplc_setup->inject_racemic inject_sample 5. Inject Sample inject_racemic->inject_sample integrate 6. Integrate Peak Areas for (R) and (S) enantiomers inject_sample->integrate calculate 7. Calculate ee%: ee% = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 integrate->calculate final_report final_report calculate->final_report Final Purity Report

Caption: General workflow for chiral purity determination by HPLC.[4]

Section 4: References

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Refining Online. (n.d.). AAmine BBasic PPractices GGuidelines. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride. Retrieved from [Link]

  • Scribd. (n.d.). Steps For Troubleshooting Amine Sweetening Plants. Retrieved from [Link]

  • gsrs. (n.d.). 3-PHENYLPYRROLIDINE HYDROCHLORIDE, (R)-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

  • PubMed. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]htm)

Sources

Improving yield and purity in (R)-3-Phenoxypyrrolidine HCl reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-3-Phenoxypyrrolidine HCl Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and stereospecific method for synthesizing (R)-3-Phenoxypyrrolidine is via a Mitsunobu reaction.[1] This reaction typically involves the coupling of (R)-3-Hydroxypyrrolidine (often protected, for example, with a Boc group) with phenol. The reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), as the key reagents.[1][2] The reaction proceeds with a clean inversion of stereochemistry at the chiral center, which is a significant advantage for maintaining optical purity.[2][3] Following the coupling, the protecting group is removed, and the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Q2: Why is the Mitsunobu reaction preferred for this synthesis?

The Mitsunobu reaction is favored due to its mild reaction conditions and, most importantly, its predictable S_N2-type mechanism that results in a complete inversion of stereochemistry.[2] This is crucial for converting the readily available (R)-3-Hydroxypyrrolidine starting material into the desired (R)-3-Phenoxypyrrolidine product with high enantiomeric purity. The reaction is also highly versatile and tolerates a wide range of functional groups.

Q3: What are the critical parameters to control during the Mitsunobu reaction for this synthesis?

Several parameters are critical for the success of the Mitsunobu reaction in this context:

  • Order of Reagent Addition: It is crucial to dissolve the alcohol ((R)-3-Hydroxypyrrolidine derivative), phenol, and triphenylphosphine in a suitable solvent (like THF) and cool the mixture before the dropwise addition of the azodicarboxylate (DEAD or DIAD).[4]

  • Temperature Control: The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[4] Maintaining a low temperature during the addition of the azodicarboxylate is important to control the reaction rate and minimize side reactions. A Chinese patent suggests maintaining the temperature below -5°C during the addition of DIAD.

  • Solvent Choice: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are the most common choices.[2][4] The solvent must be dry to prevent unwanted side reactions.

  • Purity of Reagents: The purity of all reagents, especially the azodicarboxylate, is important. Azodicarboxylates can be hazardous and should be handled with care.[4]

Q4: How is the final hydrochloride salt typically formed and purified?

After the Mitsunobu reaction and deprotection (if a protecting group was used), the resulting (R)-3-Phenoxypyrrolidine free base is dissolved in a suitable organic solvent, such as isopropanol or toluene.[5] A solution of hydrochloric acid in a solvent like isopropanol is then added slowly, often at a reduced temperature, to precipitate the hydrochloride salt.[5] Purification of the salt can be achieved by recrystallization from an appropriate solvent system to remove any remaining impurities.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material ((R)-3-Hydroxypyrrolidine derivative).

  • The isolated yield of (R)-3-Phenoxypyrrolidine or its HCl salt is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, incorrect stoichiometry, or deactivation of reagents.1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 12-24 hours) at room temperature.[6] 2. Check Stoichiometry: Ensure that the azodicarboxylate and triphenylphosphine are used in slight excess (typically 1.1 to 1.5 equivalents).[4] 3. Verify Reagent Quality: Use fresh, high-purity DEAD or DIAD. Azodicarboxylates can degrade over time.
Moisture in the Reaction The presence of water can consume the activated intermediates and lead to the formation of byproducts, reducing the yield of the desired ether.1. Use Anhydrous Solvents: Ensure that the THF or other solvent is thoroughly dried before use. 2. Dry Glassware: Flame-dry or oven-dry all glassware before setting up the reaction. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
Incorrect Order of Addition Adding the reagents in the wrong order can lead to the formation of unwanted side products.Always add the azodicarboxylate (DEAD or DIAD) slowly to the pre-mixed solution of the alcohol, phenol, and triphenylphosphine at a reduced temperature.[4]
Issue 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • TLC or HPLC analysis of the crude product shows multiple spots or peaks in addition to the desired product.

  • Difficulty in purifying the final product to the desired level.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Triphenylphosphine Oxide (TPPO) and Hydrazine Byproducts These are inherent byproducts of the Mitsunobu reaction and can be challenging to remove completely.[1]1. Filtration: TPPO can sometimes precipitate out of the reaction mixture and can be removed by filtration.[4] 2. Chromatography: Column chromatography is a standard method for removing both TPPO and the hydrazine byproduct. 3. Alternative Reagents: Consider using polymer-bound triphenylphosphine, which can be easily filtered off after the reaction. Another option is to use reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD), where the hydrazine byproduct can be removed by filtration.[2]
Side Reactions Unwanted side reactions can lead to the formation of various impurities. A common side reaction is the displacement of the activated alcohol by the azodicarboxylate instead of the phenol if the phenol is not acidic enough (pKa > 13).[2]1. Optimize Reaction Conditions: Carefully control the temperature and reagent addition to minimize side reactions. 2. Purification: Employ careful column chromatography to separate the desired product from these impurities.
Ether Cleavage During the deprotection step (if applicable) or the final HCl salt formation, acidic conditions could potentially lead to the cleavage of the newly formed ether bond, especially under harsh conditions.[7]1. Mild Deprotection: If a protecting group is used, choose one that can be removed under mild conditions that will not affect the phenoxy ether linkage. 2. Controlled Acidification: During HCl salt formation, add the acid slowly and at a controlled temperature to avoid excessive heat and potential side reactions.

Experimental Protocols

General Protocol for Mitsunobu Reaction

This is a general guideline and may require optimization for specific substrates and scales.

  • To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1 eq.) and phenol (1.1-1.3 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.1-1.3 eq.).

  • Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.1-1.3 eq.) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N-Boc-(R)-3-phenoxypyrrolidine.

Protocol for Deprotection and HCl Salt Formation
  • Dissolve the purified N-Boc-(R)-3-phenoxypyrrolidine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the resulting crude free base in a minimal amount of a suitable solvent like isopropanol.

  • Slowly add a solution of HCl in isopropanol or ether until the pH is acidic.

  • The this compound salt should precipitate. The slurry can be stirred at a low temperature to maximize precipitation.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Visualizing the Workflow

Workflow cluster_mitsunobu Mitsunobu Reaction cluster_deprotection_salt Deprotection & Salt Formation start N-Boc-(R)-3-hydroxypyrrolidine + Phenol + PPh3 in THF add_diad Add DIAD at 0°C start->add_diad react Stir at RT add_diad->react workup Workup & Purification (Column Chromatography) react->workup deprotect Deprotection (e.g., TFA or HCl) workup->deprotect N-Boc-(R)-3-phenoxypyrrolidine free_base (R)-3-Phenoxypyrrolidine (Free Base) deprotect->free_base add_hcl Add HCl solution free_base->add_hcl precipitate Precipitation & Isolation add_hcl->precipitate product This compound precipitate->product

Caption: Synthetic workflow for this compound.

References

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • ChemBK. (2024). 3-Phenyl-pyrrolidine hydrochloride. [Link]

  • Grokipedia. (n.d.). Mitsunobu reaction. [Link]

  • Appchem. (n.d.). (R)-3-Phenoxypyrrolidine hydrochloride. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride. [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. [Link]

  • Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Organic Syntheses. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]]. [Link]

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. [Link]

  • PubMed Central. (n.d.). Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during chemical reactions involving pyrrolidine derivatives. As a versatile scaffold in medicinal chemistry and organic synthesis, the pyrrolidine ring, while robust, can present unique challenges.[1][2][3][4] This resource offers field-proven insights and solutions to help you navigate these complexities and optimize your synthetic outcomes.

Section 1: Reaction Yield and Inefficiency

Low product yield is one of the most frequent hurdles in organic synthesis. This section addresses common causes of poor yields in reactions involving pyrrolidine derivatives and provides systematic approaches to overcome them.

FAQ 1: My N-acylation of a pyrrolidine derivative is sluggish and results in a low yield. What are the likely causes and how can I improve it?

Low yields in N-acylation reactions are often multifactorial, stemming from issues with reagents, reaction conditions, or the nucleophilicity of the pyrrolidine nitrogen.[5][6]

Potential Causes & Solutions:

  • Inadequate Base: The acylation reaction generates hydrochloric acid (HCl), which can protonate the starting pyrrolidine, rendering it non-nucleophilic.[5]

    • Troubleshooting: Ensure the use of at least one equivalent of a suitable base, such as triethylamine (TEA) or pyridine, to scavenge the generated HCl.[5] A slight excess (1.1-1.2 equivalents) of the base is often beneficial.

  • Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction will consume the acyl chloride, reducing the amount available to react with the pyrrolidine.[5][6]

    • Troubleshooting: Use anhydrous solvents and ensure all glassware is thoroughly oven-dried before use. Handling reagents under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[5]

  • Poor Reactivity: The acyl chloride may have degraded, or the pyrrolidine derivative itself might be a weak nucleophile due to steric hindrance or electronic effects.[5][6]

    • Troubleshooting: For less reactive systems, consider adding a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts.[5] Gentle heating (e.g., 40-50 °C) can also increase the reaction rate, but monitor for potential side product formation at elevated temperatures.[5]

Troubleshooting Workflow for Low-Yield N-Acylation

Caption: A decision-tree for troubleshooting low yields in N-acylation reactions of pyrrolidines.

Section 2: Side Reactions and Impurity Formation

The formation of unexpected byproducts can significantly complicate purification and reduce the yield of the desired product. Understanding common side reactions is key to their prevention.

FAQ 2: I am observing the formation of an N-oxide derivative as a significant byproduct in my reaction. How can I prevent this?

The tertiary amine of the pyrrolidine ring is susceptible to oxidation, leading to the formation of a pyrrolidine N-oxide.[7][8] This is a common degradation pathway, especially under oxidative conditions or during prolonged reactions exposed to air.[7][9]

Prevention Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[9]

  • Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.

  • Antioxidants: In some cases, the addition of a radical scavenger or an antioxidant can be beneficial, though this should be tested on a small scale to ensure it doesn't interfere with the desired reaction.

  • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate oxidation.[9]

  • Reagent Purity: Ensure that none of your reagents, particularly oxidizing agents, are contaminated.

Illustrative Oxidative Degradation Pathway

G Pyrrolidine Pyrrolidine Derivative N_Oxide Pyrrolidine N-Oxide Pyrrolidine->N_Oxide Oxidation Oxidant [O] (e.g., H₂O₂, air) Oxidant->N_Oxide

Caption: The oxidation of a pyrrolidine derivative to its corresponding N-oxide.

FAQ 3: My Pictet-Spengler reaction is giving a low yield. What are the critical parameters to optimize?

The Pictet-Spengler reaction, a powerful tool for constructing tetrahydro-β-carboline and related structures, is sensitive to several factors.[10][11] Low yields often arise from issues with starting material quality, reaction conditions, or catalyst choice.[12]

Critical Parameters for Optimization:

ParameterCommon IssuesTroubleshooting Strategies
Aldehyde/Ketone Quality Aldehydes can be prone to oxidation or polymerization. Aqueous solutions can affect reaction equilibrium.Use freshly distilled or high-purity aldehydes. If using an aqueous solution, adjust the reaction conditions accordingly. A slight excess (1.1-1.5 equivalents) of the carbonyl component can drive the reaction to completion.[11][12]
Acid Catalyst The type and amount of acid are crucial. Too little may not catalyze the reaction, while too much can cause degradation.[12]Screen different Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂).[9] Optimize the catalyst loading, starting with a catalytic amount (10-50 mol%) and adjusting as needed.[12]
Solvent The solvent affects the solubility of reactants and the stability of the iminium ion intermediate.While protic solvents are common, aprotic solvents like dichloromethane (DCM) or toluene can sometimes provide superior yields.[12] Ensure anhydrous conditions if not using an aqueous aldehyde solution.[12]
Temperature The optimal temperature is substrate-dependent. Some reactions proceed at room temperature, while others require heating.[12]If the reaction is sluggish, try gentle heating (40-60 °C). If decomposition is observed, consider lowering the temperature (0 °C).[12]

Section 3: Purification and Isolation Challenges

The physical and chemical properties of pyrrolidine derivatives can sometimes make their purification challenging.

FAQ 4: How can I effectively remove unreacted pyrrolidine from my reaction mixture, especially if my product is water-soluble?

Pyrrolidine is a basic, water-miscible compound, which can complicate its removal from polar, water-soluble products.[2][13][14]

Purification Strategies:

  • Acid Wash: A common and effective method is to perform an acidic workup.

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or acetic acid).[14] The pyrrolidine will be protonated to form a water-soluble salt, which will partition into the aqueous phase.

      • Separate the layers and wash the organic layer with brine.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Azeotropic Removal: For less polar products, azeotropic distillation can be employed.

    • Protocol: Pyrrolidine forms an azeotrope with water.[13] If the product is stable to heat and not water-soluble, distillation can be used to remove the bulk of the pyrrolidine.

  • Acid-Mediated Distillation: For crude pyrrole mixtures containing pyrrolidine impurities, treating the mixture with a mineral or carboxylic acid and then distilling at reduced pressure can effectively remove the pyrrolidine.[15]

Decision Guide for Pyrrolidine Removal

Caption: A workflow for selecting a purification method to remove excess pyrrolidine.

Section 4: Analytical Monitoring and Characterization

Effective reaction monitoring is crucial for optimizing conditions and understanding reaction kinetics.

FAQ 5: What are the best analytical techniques for monitoring the progress and purity of reactions involving chiral pyrrolidine derivatives?

A combination of chromatographic and spectroscopic techniques is generally required for comprehensive analysis.[16][17]

Recommended Analytical Methods:

TechniqueApplicationKey Considerations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Useful for quickly assessing the consumption of starting materials and the formation of products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative reaction monitoring and identification of intermediates and byproducts.Provides molecular weight information, which is invaluable for identifying unknown peaks in the chromatogram.[18] Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity.[19][20]
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric purity (e.e.).[16]The choice of chiral stationary phase and mobile phase is critical for achieving good separation.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and reaction monitoring.Can be used to monitor reaction kinetics in real-time.[16][17] The use of chiral derivatizing or solvating agents can help in determining enantiomeric ratios.[16]

General Protocol for Reaction Monitoring using TLC:

  • Spotting: On a TLC plate, spot the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Elution: Develop the plate in a suitable solvent system that provides good separation between the starting material and the product.

  • Visualization: Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate, ninhydrin).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

References

  • A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
  • Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE'.
  • Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. Benchchem.
  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
  • Purification of crude pyrroles.
  • Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV.
  • Technical Support Center: Monitoring (R)-(-)-N-Boc-3-pyrrolidinol Reactions. Benchchem.
  • How can I seperate pyrrolidine?.
  • Technical Support Center: Improving Reaction Times for 2-Pyrrolidone Derivatiz
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ScholarWorks@UARK. 15.Fullerene-Pyrrolidine-N-oxides. American Chemical Society.
  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity.
  • Uses and Properties of Pyrrolidine. ChemicalBook.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
  • Pictet–Spengler reaction. Wikipedia.
  • troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.
  • minimizing side reactions in the Pictet-Spengler synthesis of piperidines. Benchchem.
  • Pyrrolidine. Wikipedia.
  • Pictet-Spengler Reaction. J&K Scientific LLC.
  • Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP)

Sources

Overcoming stereoselectivity issues with (R)-3-Phenoxypyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: (R)-3-Phenoxypyrrolidine HCl

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining and controlling stereoselectivity when working with this valuable chiral building block. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its stereochemical integrity is paramount to achieving desired biological activity and safety profiles.[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during synthesis, resolution, and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the stereochemical purity of this compound so critical in my research?

The three-dimensional structure of a molecule dictates its interaction with biological targets, which are themselves chiral. For many drug candidates, one enantiomer provides the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.[3] The five-membered pyrrolidine ring's non-planar structure allows for a precise spatial arrangement of substituents, influencing how the molecule binds to enzymes or receptors.[2] Therefore, starting with an enantiomerically pure building block like this compound is a foundational requirement for synthesizing a stereochemically pure final active pharmaceutical ingredient (API), ensuring target specificity and a clean pharmacological profile.

Q2: What are the primary strategies for obtaining enantiomerically pure this compound?

There are two principal approaches to acquiring a single enantiomer of a chiral compound:

  • Asymmetric Synthesis: This involves creating the chiral center with the desired (R)-configuration from achiral or prochiral starting materials. Methods include using chiral catalysts, chiral auxiliaries, or biocatalytic approaches (e.g., using enzymes like transaminases).[4][5] Asymmetric synthesis is often preferred in large-scale manufacturing as it avoids the loss of 50% of the material inherent in resolution. Stereoselective methods for synthesizing pyrrolidine derivatives can involve catalytic hydrogenation, 1,3-dipolar cycloadditions, or intramolecular cyclizations.[6][7][8]

  • Chiral Resolution: This is the process of separating a racemic mixture (a 50:50 mixture of both R and S enantiomers) into its individual enantiomers.[9] Common methods include:

    • Diastereomeric Salt Crystallization: Reacting the racemic amine with a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized.[10][11]

    • Chiral Chromatography: Separating the enantiomers on a preparative scale using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP).[11][12]

Q3: How is the stereochemical purity, or enantiomeric excess (e.e.), of my sample determined?

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It quantifies the dominance of one enantiomer over the other and is a critical quality control parameter.[3]

It is calculated using the formula: e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100 Where [R] and [S] are the concentrations or, more commonly, the integrated peak areas of the respective enantiomers in a chromatogram.

The most reliable and widely used analytical technique for determining e.e. is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[13] This method uses a column containing a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and thus, two separate peaks for a racemic mixture. Other methods include NMR spectroscopy with chiral solvating or derivatizing agents and gas chromatography (GC) with a chiral column.[3][14]

Troubleshooting Guides: Common Stereoselectivity Issues

Issue 1: Low Enantiomeric Excess (e.e.) or Racemization During Synthesis

Q: I performed a reaction to functionalize the nitrogen of this compound, but my product shows a significantly lower e.e. than my starting material. What happened?

A: Loss of stereochemical integrity is a common but solvable problem. It typically arises from exposing the chiral center to conditions that allow for racemization. The C3 carbon bearing the phenoxy group is the stereocenter. While it is generally stable, certain reaction conditions can lead to its inversion.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low e.e. Detected in Product cond1 Reaction Temperature > 60°C? start->cond1 cond2 Strong Acid or Base Used? cond1->cond2 No sol1 Action: Lower temperature. Rationale: Reduce thermal energy to overcome inversion barrier. cond1->sol1 Yes cond3 Protracted Reaction Time? cond2->cond3 No sol2 Action: Use milder reagents or buffer. Rationale: Avoid protonation/deprotonation equilibria that can lead to racemization. cond2->sol2 Yes cond4 Purification Method Harsh? cond3->cond4 No sol3 Action: Monitor reaction closely (TLC/LCMS) and quench promptly upon completion. cond3->sol3 Yes sol4 Action: Use neutral pH chromatography or avoid highly acidic/basic washes. cond4->sol4 Yes end_node Stereochemical Integrity Preserved cond4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for low enantioselectivity.

Potential Cause Underlying Rationale & Causality Recommended Solution
High Reaction Temperature Elevated temperatures can provide sufficient energy to overcome the activation barrier for stereochemical inversion, leading to racemization.[5]Conduct the reaction at the lowest feasible temperature. Consider screening temperatures from -20 °C to room temperature.
Harsh pH Conditions The presence of strong acids or bases can potentially catalyze ring-opening/closing equilibria or facilitate the formation of transient achiral intermediates (e.g., an enamine if a carbonyl were adjacent), leading to a loss of stereochemical information.Use milder, non-nucleophilic bases (e.g., DIPEA, triethylamine) or weak acids. If extreme pH is unavoidable, minimize reaction time and temperature.[15]
Inappropriate Solvent The solvent can influence the stability of transition states. Highly polar or protic solvents might stabilize charged intermediates that facilitate racemization pathways.Screen a range of solvents with varying polarities (e.g., Toluene, THF, DCM, Acetonitrile) to identify one that minimizes racemization while ensuring adequate reactivity.
Long Reaction Times Prolonged exposure to even mildly unfavorable conditions can lead to a cumulative loss of enantiomeric purity over time.Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Issue 2: Inefficient Separation During Diastereomeric Salt Resolution

Q: I am attempting a classical resolution of racemic 3-Phenoxypyrrolidine using a chiral acid, but the crystallization is yielding a product with low e.e.

A: Diastereomeric salt resolution is a powerful technique, but its success hinges on exploiting the solubility differences between the two diastereomeric salts.[9][16] Poor separation is often a matter of optimizing the crystallization conditions.

Principle of Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation of Enantiomer racemate Racemic Amine (R)-Amine + (S)-Amine salt_formation Mix in Solvent racemate->salt_formation resolver Chiral Resolving Agent (+)-Acid resolver->salt_formation diastereomers Diastereomeric Salts [(R)-Amine:(+)-Acid] [(S)-Amine:(+)-Acid] salt_formation->diastereomers crystallization Cool & Crystallize diastereomers->crystallization solid Less Soluble Salt Crystallizes Out crystallization->solid liquid More Soluble Salt Remains in Solution crystallization->liquid filtration Filter & Wash solid->filtration liberation Treat with Base (e.g., NaOH) to break the salt filtration->liberation pure_enantiomer Pure (R)-Amine (or S-Amine) liberation->pure_enantiomer

Caption: Workflow for chiral resolution via crystallization.

Troubleshooting Steps:

  • Screen Resolving Agents: The interaction between the amine and the chiral acid is highly specific. If (+)-tartaric acid gives poor results, screen other commercially available resolving agents like (-)-tartaric acid, (S)-(+)-mandelic acid, or (+)-dibenzoyl-D-tartaric acid.[10]

  • Optimize the Solvent System: This is the most critical variable. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

    • Method: Screen a panel of solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, and water/alcohol mixtures).

    • Procedure: Dissolve the racemic amine and 0.5-1.0 equivalents of the resolving agent in a small amount of heated solvent. Allow to cool slowly to room temperature, then further cool in an ice bath. Note the quantity and quality of crystals formed. Analyze the e.e. of the resulting solid and the mother liquor.[16]

  • Control the Cooling Rate: Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice. Allow the solution to cool slowly and undisturbed to promote the formation of well-ordered, pure crystals. Seeding the solution with a small crystal of the desired diastereomeric salt can aid in selective crystallization.

  • Check Stoichiometry: While a 1:1 stoichiometry is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to a higher e.e. in the crystallized product, albeit at a lower yield.[16]

Key Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a starting point for method development. The specific column and mobile phase composition may require optimization.[3]

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample at ~1 mg/mL in the mobile phase or isopropanol.

    • Self-Validation Step: Prepare a racemic standard at the same concentration to confirm the identity and separation of the (R) and (S) peaks.

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Chiral Column: Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC). These are robust and versatile columns.

    • Mobile Phase: A typical starting point is an isocratic mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol. Begin with a ratio like 90:10 (v/v) n-Hexane:IPA. To improve peak shape for the HCl salt, it may be necessary to add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 215 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the racemic standard. Identify the retention times for the two enantiomers.

    • Inject the sample.

    • Integrate the peak areas for both enantiomers observed in the sample chromatogram.

    • Calculate the e.e. using the formula provided in the FAQ section.

Protocol 2: Stereochemical Inversion of (R)-3-Hydroxypyrrolidine via Mitsunobu Reaction

This protocol demonstrates a common strategy for inverting a stereocenter, which is conceptually relevant for understanding stereochemical control. It is adapted from a patented procedure for converting an (R)-alcohol to its (S)-enantiomer, a process that can be applied to similar pyrrolidine systems.[17] This is a powerful technique for accessing the "unnatural" enantiomer from a more readily available one.

Workflow for Stereochemical Inversion

G start Start: (R)-N-Boc-3-hydroxypyrrolidine step1 1. Dissolve Substrate, Benzoic Acid, and Triphenylphosphine (PPh3) in dry THF. start->step1 step2 2. Cool to 0°C to -10°C under Nitrogen atmosphere. step1->step2 step3 3. Add DIAD (Diisopropyl azodicarboxylate) slowly, maintaining low temperature. (This is the key inversion step - SN2 reaction) step2->step3 step4 4. Warm to RT and stir until reaction is complete. Product is (S)-N-Boc-3-benzoyloxypyrrolidine. step3->step4 step5 5. Hydrolyze the benzoate ester using NaOH in Methanol. step4->step5 end_node Final Product: (S)-N-Boc-3-hydroxypyrrolidine step5->end_node

Caption: Key steps in the Mitsunobu inversion protocol.

  • Reactant Setup:

    • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-(R)-3-hydroxypyrrolidine (1 eq.), benzoic acid (1.3 eq.), and triphenylphosphine (1.3 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction Execution:

    • Cool the stirred solution to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. The reaction is often exothermic.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Workup and Ester Isolation:

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Purify the resulting residue by flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to isolate the inverted benzoate ester, (S)-N-Boc-3-benzoyloxypyrrolidine.

  • Hydrolysis to the Inverted Alcohol:

    • Dissolve the purified ester in methanol.

    • Add a solution of sodium hydroxide (e.g., 1M aqueous solution) and stir at room temperature until the ester is fully consumed (monitor by TLC).

    • Neutralize the mixture, extract with an organic solvent (e.g., Ethyl Acetate), and concentrate.

  • Final Product & Validation:

    • Purify the crude product by chromatography to obtain (S)-N-Boc-3-hydroxypyrrolidine.

    • Self-Validation Step: Confirm the stereochemical inversion and determine the enantiomeric excess of the final product using Chiral HPLC. A high e.e. for the (S)-enantiomer validates the success of the protocol.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
  • Molecules. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Organic Letters. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles.
  • RSC Publishing. (2021).
  • ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
  • ChemRxiv. (N.d.).
  • BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • National Institutes of Health (PMC). (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
  • Organic Chemistry Portal. (N.d.). 3-Pyrroline synthesis.
  • BenchChem. (2025). Overcoming poor stereoselectivity in chiral amine synthesis.
  • ResearchGate. (2025). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
  • MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.
  • Chiral Technologies. (N.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • The Royal Society of Chemistry. (2017).
  • Wikipedia. (N.d.). Chiral resolution.
  • Top Curr Chem (Cham). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • Herald Scholarly Open Access. (2018).
  • University of Birmingham Research Portal. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy.
  • Google Patents. (N.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Onyx Scientific. (N.d.). Chiral Resolution Screening.
  • BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

Stability issues of (R)-3-Phenoxypyrrolidine HCl under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-3-Phenoxypyrrolidine HCl. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide troubleshooting assistance for experiments involving this compound. While specific forced degradation studies on this compound are not extensively available in public literature, this document is built upon established chemical principles of its core structural motifs: the pyrrolidine ring and the aryl ether linkage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Observation of a Yellow to Brown Discoloration of the Solid Compound Over Time.

Question: My solid this compound, which was initially an off-white powder, has developed a yellow or brownish tint upon storage. What could be the cause, and is the material still usable?

Answer:

Discoloration of amine-containing compounds, particularly hydrochloride salts, is a common observation and often points towards minor oxidative degradation. The pyrrolidine ring in your compound is susceptible to oxidation, which can lead to the formation of colored impurities.

Causality: The nitrogen atom in the pyrrolidine ring can be oxidized, and the positions alpha to the nitrogen are also potential sites for oxidation, which can lead to the formation of products like N-oxides or lactams.[1] These minor degradation products are often chromophoric, meaning they absorb light in the visible spectrum, leading to the observed discoloration. The presence of trace amounts of atmospheric oxygen is usually sufficient to initiate this process over extended periods, and it can be accelerated by exposure to light and elevated temperatures.

Troubleshooting Protocol:

  • Assess the Extent of Discoloration: A slight change in color may not significantly impact the bulk purity of the material.

  • Purity Analysis: It is highly recommended to re-analyze the material to determine its purity. A stability-indicating HPLC method is ideal for this purpose.

    • Recommended HPLC Conditions (General Starting Point):

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

      • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0) can be effective.[3]

      • Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., 220-270 nm).

  • Compare with a Standard: If available, compare the analytical results of the discolored material with a fresh or properly stored standard of this compound. Look for the appearance of new peaks or a decrease in the main peak area.

Preventive Measures:

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place (refrigerated at 2-8°C is recommended).[4]

  • Handling: Minimize the exposure of the compound to air and light during weighing and handling.

Issue 2: Appearance of an Additional Peak in HPLC Analysis, Suspected Ether Bond Cleavage.

Question: During the HPLC analysis of my reaction mixture containing this compound, I observe a new, more polar peak. I suspect it might be due to the cleavage of the phenoxy group. Under what conditions is this likely to happen?

Answer:

The ether linkage in this compound is generally stable. However, under certain conditions, particularly in the presence of strong acids, it can undergo cleavage.

Causality: Aryl ethers can be cleaved by strong acids like HBr or HI.[5] While HCl is a weaker acid for this purpose, prolonged exposure to highly acidic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the ether bond. The reaction proceeds by protonation of the ether oxygen, making it a better leaving group.[6] This would result in the formation of phenol and (R)-3-hydroxypyrrolidine.

Troubleshooting Protocol:

  • Review Experimental Conditions: Carefully examine the pH and temperature of your reaction or sample preparation. If you are using strongly acidic conditions (pH < 2) and elevated temperatures, ether cleavage is a plausible side reaction.

  • Confirm the Identity of the Impurity:

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the impurity. The expected mass of phenol is 94.11 g/mol , and (R)-3-hydroxypyrrolidine is 87.12 g/mol .

    • Co-injection: If authentic standards of phenol and (R)-3-hydroxypyrrolidine are available, perform a co-injection with your sample in the HPLC to see if the retention time of the impurity matches either of the standards.

  • pH Adjustment: If ether cleavage is confirmed, consider if the experimental conditions can be modified to a less acidic pH range.

Preventive Measures:

  • Avoid Harsh Acidic Conditions: Whenever possible, avoid prolonged exposure of this compound to strong acids, especially at high temperatures.

  • Buffer Selection: Use appropriate buffers to maintain the pH of your solution in a stable range.

Hypothetical Stability Profile of this compound

The following table summarizes the predicted stability of this compound under various stress conditions, based on the chemical properties of its functional groups. These are not based on experimental data for this specific molecule but are intended to guide researchers in their experimental design.

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Moderately StablePotential for slow ether cleavage to form phenol and (R)-3-hydroxypyrrolidine.
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Generally StableThe ether linkage is typically stable to basic conditions.
Oxidative (e.g., 3% H₂O₂, RT) SusceptibleN-oxide of the pyrrolidine ring, and oxidation at the carbon alpha to the nitrogen.[1]
Thermal (e.g., 80°C, solid state) Likely StableHydrochloride salts of similar pyrrolidines can exhibit good thermal stability.[4]
Photolytic (ICH Q1B conditions) Potentially SusceptibleAromatic compounds and amines can be susceptible to photodegradation.[7][8]

Experimental Protocols

Forced Degradation Study Workflow

To experimentally determine the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing.[9]

Objective: To identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

  • HPLC system with UV or MS detector

Procedure:

  • Acidic Degradation: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24, 48 hours). Neutralize a sample before injection.[9]

  • Basic Degradation: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize a sample before injection.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.[10]

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period. Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7] A control sample should be kept in the dark.

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The goal is to achieve a separation of the parent peak from all degradation product peaks.[11]

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Acidic Hydrolysis cluster_oxidation Oxidative Degradation parent_h This compound prod_h1 Phenol parent_h->prod_h1 Ether Cleavage (Strong Acid, Heat) prod_h2 (R)-3-Hydroxypyrrolidine parent_h->prod_h2 Ether Cleavage (Strong Acid, Heat) parent_o This compound prod_o1 N-oxide parent_o->prod_o1 Oxidation at Nitrogen prod_o2 Lactam derivative parent_o->prod_o2 Oxidation at Cα to N

Caption: Potential degradation pathways of this compound.

Workflow for Stability Indicating Method Development

G A Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B Analyze Stressed Samples by HPLC A->B C Identify Degradation Peaks B->C D Optimize HPLC Method for Resolution (>1.5 between all peaks) C->D E Validate Method (Specificity, Linearity, Accuracy, Precision) D->E F Use Validated Method for Stability Studies E->F

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • (R)-3-Phenoxypyrrolidine hydrochloride | 1366664-52-9 | C10H14ClNO | Appchem. (n.d.). Retrieved from [Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC - NIH. (n.d.). Retrieved from [Link]

  • Heterocyclic Compounds - MSU chemistry. (n.d.). Retrieved from [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Retrieved from [Link]

  • Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen - ResearchGate. (2025). Retrieved from [Link]

  • 3-PHENYLPYRROLIDINE HYDROCHLORIDE, (R)- - gsrs. (n.d.). Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020). Retrieved from [Link]

  • Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways - PubMed. (n.d.). Retrieved from [Link]

  • stability testing: photostability testing of new drug substances and products - ICH. (n.d.). Retrieved from [Link]

  • Photostability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose. (n.d.). Retrieved from [Link]

  • Stability Indicating Simultaneous Validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of (R)-3-Phenoxypyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (R)-3-Phenoxypyrrolidine HCl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of this important chiral building block.

Introduction

(R)-3-Phenoxypyrrolidine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceutical agents. A common and effective route to this compound involves the Mitsunobu reaction between (R)-N-Boc-3-hydroxypyrrolidine and phenol, followed by deprotection and salt formation. While robust, this synthetic pathway can introduce several impurities that require careful and targeted removal to ensure the final product's quality and suitability for downstream applications. This guide provides a structured, question-and-answer-based approach to identify and eliminate these impurities.

Troubleshooting Guide: Common Impurity Issues

Question 1: My crude product is a sticky oil or semi-solid that is difficult to handle. What is the likely cause and how can I resolve it?

This is a frequent observation, especially when the Mitsunobu reaction is the preceding step. The primary culprits are byproducts from the Mitsunobu reagents.

Primary Impurities:

  • Triphenylphosphine oxide (TPPO): A major byproduct of the reaction where triphenylphosphine (TPP) is oxidized.[1]

  • Diisopropyl hydrazodicarboxylate: The reduced form of diisopropyl azodicarboxylate (DIAD).[2][3]

These byproducts are often amorphous and contribute to the crude product's undesirable physical properties.

Troubleshooting Steps:

  • Initial Filtration: After the Mitsunobu reaction, it is sometimes possible to precipitate a significant portion of the TPPO and the hydrazodicarboxylate byproduct by concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture. The desired N-Boc-(R)-3-phenoxypyrrolidine is typically much more soluble in these solvents.

  • Chromatographic Purification (Pre-Deprotection): Flash column chromatography of the N-Boc protected intermediate is highly effective. A gradient of ethyl acetate in hexanes is typically sufficient to separate the less polar desired product from the more polar TPPO and hydrazodicarboxylate byproducts.

  • Aqueous Workup: Before chromatography, a thorough aqueous workup can help. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove any basic impurities, and a brine wash will help remove residual water-soluble components.

Question 2: After deprotection and HCl salt formation, my this compound has a persistent yellow or brownish tint. What causes this coloration and how can I remove it?

Discoloration in the final HCl salt often points to residual, high-boiling point impurities or degradation products.

Potential Sources of Color:

  • Residual TPPO: Although less likely to be the sole cause of strong color, residual TPPO can contribute to a yellowish hue.

  • Phenol: Incomplete reaction or potential side reactions can leave unreacted phenol in the mixture.

  • Degradation Products: The acidic conditions of the Boc-deprotection and salt formation can potentially lead to minor degradation, especially if elevated temperatures are used.

Purification Strategy: Recrystallization

Recrystallization is the most effective method for removing color and achieving high purity for the final HCl salt.

Detailed Recrystallization Protocol:

  • Solvent Selection: A common and effective solvent system for the recrystallization of pyrrolidine hydrochlorides is a mixture of a protic solvent, like isopropanol (IPA) or ethanol, and a less polar co-solvent, such as ethyl acetate or diethyl ether.[4][5]

  • Procedure: a. Dissolve the crude this compound in a minimal amount of hot isopropanol. b. If the solution is still colored, you can perform a hot filtration through a small pad of activated carbon to adsorb colored impurities. c. Slowly add ethyl acetate or diethyl ether to the hot solution until it becomes slightly cloudy. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum.

Question 3: My final product shows the presence of the starting material, (R)-3-Hydroxypyrrolidine HCl. How can I remove this?

The presence of the starting alcohol indicates an incomplete Mitsunobu reaction. Due to the similar structures and polarities of the product and the starting material hydrochlorides, separation can be challenging.

Separation Strategy: pH-Controlled Extraction (Pre-Salt Formation)

Before converting to the HCl salt, an acid-base extraction can be employed to separate the more basic pyrrolidine from the less basic phenoxypyrrolidine. However, a more practical approach is to optimize the reaction to drive it to completion. If separation is necessary post-synthesis:

  • Free-Basing: Dissolve the crude HCl salt mixture in water and basify with a strong base like NaOH to a pH > 12.

  • Extraction: Extract the free amines into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Chromatography of the Free Base: The free bases, (R)-3-phenoxypyrrolidine and (R)-3-hydroxypyrrolidine, can be separated by column chromatography. The phenoxy derivative is significantly less polar.

  • Salt Formation: After chromatographic separation, the purified (R)-3-phenoxypyrrolidine can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with HCl (as a solution in a solvent like isopropanol or as a gas) to precipitate the pure HCl salt.

Question 4: I am concerned about the enantiomeric purity of my final product. How can I assess and ensure high enantiomeric excess (ee)?

The Mitsunobu reaction proceeds with an inversion of stereochemistry at the chiral center.[1] Therefore, starting with high-purity (R)-N-Boc-3-hydroxypyrrolidine is crucial.

Assessing Enantiomeric Purity:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity of chiral compounds.[6][7][8] A chiral stationary phase, often polysaccharide-based, is used to separate the (R) and (S) enantiomers.[9]

Typical Chiral HPLC Method Parameters:

Parameter Setting
Column Polysaccharide-based chiral column (e.g., Chiralpak series)
Mobile Phase A mixture of hexane and a polar modifier like isopropanol or ethanol.

| Detection | UV, typically at a low wavelength (e.g., 210-230 nm). |

Ensuring High Enantiomeric Purity:

  • Source High-Quality Starting Material: The enantiomeric purity of the final product is directly dependent on the purity of the starting (R)-N-Boc-3-hydroxypyrrolidine.

  • Avoid Racemization Conditions: The pyrrolidine ring is generally stable to racemization under the conditions of the Mitsunobu reaction and subsequent deprotection. However, exposure to harsh acidic or basic conditions at elevated temperatures for prolonged periods should be avoided.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities to control in the synthesis of this compound?

The most critical impurities are triphenylphosphine oxide (TPPO) and diisopropyl hydrazodicarboxylate from the Mitsunobu reaction, as well as any unreacted (R)-3-hydroxypyrrolidine. These can affect the physical properties, color, and overall purity of the final product.

Q2: Can I avoid chromatography altogether?

While challenging, it is possible to minimize the need for chromatography. Several methods for the removal of TPPO without chromatography have been developed, such as precipitation with metal salts (e.g., ZnCl₂ or MgCl₂) or by leveraging its insolubility in certain solvents like hexane or cyclohexane.[10][11][12][13] However, for achieving the highest purity, especially on a smaller scale, chromatography of the protected intermediate is often the most reliable method.

Q3: My yield is low after recrystallization. How can I improve it?

Low recrystallization yields can be due to several factors:

  • Using too much solvent: Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling too quickly: Rapid cooling can lead to the formation of small crystals and can trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • High impurity load: If the crude material is very impure, a significant portion will be lost during recrystallization. It may be beneficial to perform a preliminary purification step, like a solvent trituration or a quick filtration through a silica plug, before the final recrystallization.

Q4: Are there any potential side reactions I should be aware of?

A potential, though less common, side reaction is ether cleavage.[14][15] Strong acidic conditions, especially with hydrobromic or hydroiodic acid, can cleave ethers.[16][17][18] While HCl is less prone to causing this, prolonged exposure to concentrated HCl at high temperatures should be avoided during the deprotection and salt formation steps to prevent cleavage of the phenoxy group.

Visualizing the Purification Workflow

PurificationWorkflow Purification Workflow for this compound cluster_mitsunobu Mitsunobu Reaction cluster_workup Initial Workup & Purification cluster_deprotection Deprotection & Salt Formation cluster_final_purification Final Purification Mitsunobu Crude Reaction Mixture (Product, TPPO, DIAD-H2) Solvent_Trituration Solvent Trituration (e.g., Hexane/Ether) Mitsunobu->Solvent_Trituration Removes some TPPO/ DIAD-H2 Filtration Filtration Solvent_Trituration->Filtration Column_Chromatography Column Chromatography (N-Boc Intermediate) Filtration->Column_Chromatography Primary Purification Deprotection Boc Deprotection (e.g., HCl in Dioxane) Column_Chromatography->Deprotection Crude_HCl_Salt Crude HCl Salt Deprotection->Crude_HCl_Salt Recrystallization Recrystallization (e.g., IPA/Ethyl Acetate) Crude_HCl_Salt->Recrystallization Removes color & residual impurities Final_Product Pure this compound Recrystallization->Final_Product

Caption: A typical workflow for the purification of this compound.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
  • Workup: Triphenylphosphine Oxide.University of Rochester, Department of Chemistry.
  • (R)-(-)-3-Pyrrolidinol hydrochloride synthesis.ChemicalBook.
  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2.
  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
  • Triphenylphosphine oxide complex process.
  • Investigation of Variable Impurity Profile from a Mitsunobu Reaction Using Insights from Kinetic Modeling, Multi-Phase Interactions, and Computational Fluid Dynamics.
  • Ether cleavage.Wikipedia.
  • Reactions of Ethers: Acidic Cleavage.Organic Chemistry | OpenStax.
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Investigation of Variable Impurity Profile from a Mitsunobu Reaction Using Insights from Kinetic Modeling, Multi-Phase Interactions and CFD.
  • Mitsunobu reaction.Wikipedia.
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.NIH.
  • Reactions of Ethers - Acidic Cleavage.Chemistry LibreTexts.
  • Reactions of Ethers-Ether Cleavage.Chemistry Steps.
  • Cleavage Of Ethers With Acid.Master Organic Chemistry.
  • Process for preparing optically pure 3-hydroxy-pyrrolidine.
  • (R)-3-Hydroxypyrrolidine hydrochloride.Chem-Impex.
  • Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.Benchchem.
  • New Mitsunobu Reagents.TCI Chemicals.
  • (3R)-3-Hydroxypyrrolidine, N-BOC protected.CymitQuimica.
  • Mitsunobu Reaction - Common Conditions.[Source not specified].
  • (R)-(-)-3-Pyrrolidinol hydrochloride.Chongqing Chemdad Co., Ltd.
  • Synthesis of a New Chiral Pyrrolidine.MDPI.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
  • Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods.Der Pharma Chemica.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.Benchchem.
  • [- 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-].Organic Syntheses Procedure.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.
  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Chiral pyrrolidinium salts derived from menthol as precursor - Synthesis and properties.[Source not specified].
  • (R)-3-Phenylpyrrolidine hydrochloride.Sigma-Aldrich.
  • Pyrrolidine synthesis.Organic Chemistry Portal.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[Source not specified].
  • Predicting the Spontaneous Chiral Resolution by Crystallization of a Pair of Flexible Nitroxide Radicals.
  • Pharmaceutical impurity profiling & custom synthesis.LGC Standards.
  • triprolidine hydrochloride and its Impurities.

Sources

Technical Support Center: Green Synthesis of (R)-3-Phenoxypyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the green synthesis of (R)-3-Phenoxypyrrolidine HCl. This resource is designed for researchers, chemists, and drug development professionals dedicated to implementing sustainable and efficient chemical manufacturing. (R)-3-Phenoxypyrrolidine is a valuable chiral building block in medicinal chemistry, and adopting green methodologies for its synthesis is crucial for reducing environmental impact and improving process safety and economy.[1][2] This guide provides direct answers to common experimental challenges and strategic questions, moving beyond simple protocols to explain the underlying scientific principles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, focusing on modern biocatalytic and chemo-catalytic green approaches.

Issue 1: Low Enantioselectivity in Biocatalytic Reduction of N-protected-3-pyrrolidinone

Question: My enzymatic reduction of N-Boc-3-pyrrolidinone using a ketoreductase (KRED) is resulting in low enantiomeric excess (% ee). What are the likely causes and how can I fix this?

Answer: Achieving high enantioselectivity is the primary goal of using a biocatalyst for this step. Low % ee is typically rooted in enzyme-substrate mismatch or suboptimal reaction conditions.

Potential Causes & Recommended Solutions:

  • Inherent Enzyme Selectivity: The chosen KRED may not be optimal for this specific substrate. Ketoreductases exhibit high substrate specificity, and N-Boc-3-pyrrolidinone can be a challenging substrate for some enzymes.

    • Solution: Screen a panel of diverse KREDs. Commercial KRED kits offer a wide variety of enzymes with different selectivities. This is the most effective way to find a highly selective biocatalyst for your specific substrate.[3]

    • Scientific Rationale: The stereochemical outcome of the reduction is determined by how the substrate docks into the enzyme's active site. Minor differences in the protein's amino acid composition can dramatically alter this orientation, favoring the formation of one enantiomer over the other.

  • Sub-optimal pH: Enzyme activity and stability are highly dependent on pH. An incorrect buffer pH can lead to reduced enzyme activity and, in some cases, lower selectivity.

    • Solution: Perform a pH optimization screen, typically ranging from pH 6.0 to 8.5 for most KREDs. Use a reliable buffer system (e.g., potassium phosphate, HEPES).

    • Scientific Rationale: The ionization state of key amino acid residues in the enzyme's active site, the substrate, and the cofactor (NAD(P)H) are all affected by pH. The optimal pH ensures the correct protonation states for efficient binding and catalysis.

  • Inefficient Cofactor Regeneration: KREDs require a stoichiometric amount of a hydride source, typically NADPH or NADH. If the cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/secondary alcohol dehydrogenase) is slow or failing, the low concentration of the reduced cofactor can limit the reaction rate and potentially affect selectivity.

    • Solution: Ensure your cofactor regeneration system is robust. Confirm the activity of the regeneration enzyme and the purity of its substrate. Sometimes, increasing the concentration of the regeneration enzyme or switching to a more efficient system can resolve the issue.

    • Scientific Rationale: A robust regeneration system maintains a high ratio of NADPH/NADP+ (or NADH/NAD+), which drives the equilibrium of the reduction reaction forward, ensuring the KRED operates under optimal kinetic conditions.

Issue 2: Poor Yield in Williamson Ether Synthesis Step to Form the Phenoxy Bond

Question: I am struggling with the reaction between (R)-N-Boc-3-hydroxypyrrolidine and phenol under Williamson ether synthesis conditions. The yield is low, and I'm observing significant side products. How can I apply green chemistry principles to improve this step?

Answer: The classical Williamson ether synthesis often requires harsh bases and polar aprotic solvents, which are not ideal from a green chemistry perspective. Low yields are often due to side reactions or poor reactivity.

Potential Causes & Recommended Solutions:

  • Use of Hazardous Solvents and Strong Bases: Solvents like DMF or DMSO and bases like sodium hydride (NaH) are effective but pose significant safety and environmental concerns.[1]

    • Solution: Employ Phase-Transfer Catalysis (PTC).[4] A PTC system allows the reaction to occur in a biphasic system (e.g., toluene/water), eliminating the need for hazardous polar aprotic solvents. You can use a milder base like NaOH or K₂CO₃ in the aqueous phase and a catalyst like tetrabutylammonium bromide (TBAB) to shuttle the phenoxide anion into the organic phase.[5][6]

    • Scientific Rationale: The phase-transfer catalyst forms an ion pair with the phenoxide in the aqueous phase. This lipophilic ion pair can then migrate into the organic phase to react with the pyrrolidine substrate. This technique avoids hazardous reagents and often allows for milder reaction conditions and easier work-up.[7]

  • Side Reactions: The hydroxyl group of (R)-N-Boc-3-hydroxypyrrolidine must first be converted to a better leaving group (e.g., mesylate, tosylate). Incomplete conversion or side reactions during this activation step can lead to a complex reaction mixture and low yields in the subsequent etherification.

    • Solution: Consider a Mitsunobu reaction. While the stoichiometry is not ideal (generates triphenylphosphine oxide waste), it is a very reliable method for this transformation and proceeds under mild conditions. Green improvements focus on catalytic Mitsunobu reactions or using reagents that allow for easier separation of byproducts. For a classic approach, ensure complete activation by monitoring the reaction (e.g., by TLC or LC-MS) before adding the phenol. A detailed protocol for a Mitsunobu reaction followed by hydrolysis is available.[8]

    • Scientific Rationale: The Mitsunobu reaction activates the alcohol in situ for nucleophilic attack by the phenol, proceeding with a clean inversion of stereochemistry. This avoids a separate activation step and can lead to higher overall yields if optimized.

Frequently Asked Questions (FAQs)

Q1: What are the most promising green synthetic routes to this compound?

There are several excellent green strategies, primarily differing in the method used to set the chiral center at the C3 position.

  • Chemo-enzymatic Synthesis: This is often the most effective route. It involves a simple chemical synthesis of a prochiral intermediate, N-protected-3-pyrrolidinone, followed by a highly selective biocatalytic reduction using a ketoreductase (KRED) to produce (R)-N-protected-3-hydroxypyrrolidine.[3] This is followed by the phenoxy ether formation and final deprotection/salt formation.

  • Asymmetric Chemo-catalysis: This route uses a chiral metal catalyst (e.g., based on Rhodium or Ruthenium) for the asymmetric hydrogenation of a suitable enamine or other unsaturated precursor. While effective, it can require expensive and toxic heavy metal catalysts that must be rigorously removed from the final product.[9]

  • Resolution of a Racemate: Traditional resolution using a chiral acid is a possibility but is inherently inefficient as it discards 50% of the material, leading to poor atom economy. Dynamic kinetic resolution (DKR) is a greener alternative where the unwanted enantiomer is racemized in situ and recycled, but this adds complexity to the process.

The chemo-enzymatic approach is generally preferred for its exceptional selectivity, mild reaction conditions (aqueous media, room temperature), and avoidance of heavy metals.[10]

Q2: How do I choose between a biocatalytic and a chemo-catalytic approach for the key stereoselective step?

This decision depends on your laboratory's capabilities, project timeline, and scalability requirements. The following diagram and table can guide your choice.

G start Choice of Stereoselective Strategy enzyme_access Access to Biocatalysis Lab & Enzyme Libraries? start->enzyme_access biocatalysis Pursue Biocatalytic Route (e.g., KRED Reduction) enzyme_access->biocatalysis  Yes chemo_catalysis Pursue Chemo-catalytic Route (e.g., Asymmetric Hydrogenation) enzyme_access->chemo_catalysis  No bio_pros Pros: - High Selectivity (>99% ee) - Mild, Aqueous Conditions - Low Toxicity - Biodegradable Catalyst biocatalysis->bio_pros chemo_pros Pros: - High Throughput Screening - Well-established Ligands - Broader Substrate Scope (Potentially) chemo_catalysis->chemo_pros

Caption: Decision tree for selecting a synthetic strategy.

FeatureBiocatalysis (e.g., KRED)Asymmetric Chemo-catalysis
Selectivity Typically excellent (>99% ee)Very good to excellent (90-99+% ee)
Conditions Mild (RT, atmospheric pressure, aqueous buffer)Often requires high pressure (H₂) and organic solvents
Catalyst Source Renewable (enzymes)Often based on precious/heavy metals (Rh, Ru, Ir)
Toxicity Low (protein-based catalyst)High (metal toxicity is a major concern)
Cost Initial enzyme screening can be costly, but catalysts can be produced cheaply via fermentation.Ligands and metal precursors are often very expensive.
Scalability Highly scalable with established fermentation and immobilization techniques.Well-established for industrial scale.
Waste Stream Primarily aqueous waste.Organic solvent and metal-contaminated waste.

Q3: What are the key green chemistry metrics I should track for my synthesis?

Tracking metrics is essential to quantify the "greenness" of your process.[11][12] For pharmaceutical manufacturing, the two most important metrics are:

  • Process Mass Intensity (PMI): This is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in the process to the mass of the final active pharmaceutical ingredient (API) produced. A lower PMI indicates a more efficient and less wasteful process.[1]

    • Formula: PMI = (Total Mass In) / (Mass of Product)

    • Goal: For pharmaceutical processes, a PMI below 50 is considered good, and below 25 is excellent. Traditional, non-green syntheses can have PMIs in the hundreds or thousands.[2]

  • E-Factor (Environmental Factor): This metric focuses specifically on waste. It is the ratio of the mass of waste produced to the mass of the desired product.

    • Formula: E-Factor = (Total Mass of Waste) / (Mass of Product) or simply PMI - 1

    • Goal: The lower the E-Factor, the better. The ideal E-Factor is 0.

By focusing on reducing solvent use, improving yields, and minimizing the use of stoichiometric reagents, you can significantly lower both your PMI and E-Factor.[2][12]

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of (R)-N-Boc-3-hydroxypyrrolidine

This protocol details the key stereoselective step using a ketoreductase.

G cluster_0 Bioreactor Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Prepare Buffer (e.g., 100 mM KPi, pH 7.0) B 2. Add Substrate (N-Boc-3-pyrrolidinone) A->B C 3. Add Cofactor & Regeneration System (NADP+, Glucose, GDH) B->C D 4. Add KRED Enzyme C->D E 5. Incubate (e.g., 30°C, 200 rpm) D->E F 6. Monitor Conversion (HPLC/GC) E->F G 7. Quench & Extract (e.g., with Ethyl Acetate) F->G Once >99% Conversion H 8. Concentrate & Purify (e.g., Chromatography) G->H I 9. Characterize Product (NMR, Chiral HPLC for % ee) H->I

Caption: Workflow for biocatalytic reduction of N-Boc-3-pyrrolidinone.

Step-by-Step Methodology:

  • Bioreactor Setup:

    • To a jacketed reaction vessel, add 100 mM potassium phosphate buffer (pH 7.0).

    • Dissolve N-Boc-3-pyrrolidinone to a final concentration of 50 g/L.

    • Add the cofactor NADP⁺ (0.1 g/L) and the cofactor regeneration system components: D-glucose (60 g/L) and glucose-1-dehydrogenase (GDH) (1-2 kU/L).

    • Initiate stirring and allow the temperature to equilibrate to 30°C.

  • Enzymatic Reaction:

    • Add the ketoreductase (KRED) enzyme, either as a lyophilized powder or a cell-free extract, to the vessel. The optimal enzyme loading should be determined in small-scale trials.

    • Maintain the pH at 7.0 using automated addition of a dilute base (e.g., 1 M NaOH), as the conversion of glucose to gluconic acid by GDH will cause the pH to drop.

    • Maintain the temperature at 30°C and stir at a rate sufficient to ensure homogeneity (e.g., 200-300 rpm).

  • Reaction Monitoring:

    • Periodically take samples from the reactor (e.g., every 1-2 hours).

    • Quench the reaction in the sample by adding an equal volume of acetonitrile to precipitate the enzymes. Centrifuge to pellet the protein.

    • Analyze the supernatant by a suitable chromatographic method (e.g., reverse-phase HPLC or chiral GC) to monitor the disappearance of the starting material and the appearance of the product. Determine both conversion and enantiomeric excess (% ee).

  • Work-up and Purification:

    • Once the reaction has reached completion (>99% conversion), terminate it by adding an equal volume of a water-miscible organic solvent like isopropanol or acetonitrile, or by adjusting the pH.

    • Filter or centrifuge the mixture to remove precipitated proteins.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-N-Boc-3-hydroxypyrrolidine.

    • If necessary, purify the product further by flash column chromatography.

  • Final Deprotection and Salt Formation:

    • Dissolve the purified (R)-N-Boc-3-hydroxypyrrolidine in a suitable solvent like ethyl acetate or isopropanol.

    • Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.

    • Filter the solid, wash with cold solvent, and dry under vacuum to obtain the final (R)-3-Hydroxypyrrolidine HCl product. This step should be performed after the phenoxy ether formation for the target molecule.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Phase Transfer Catalysts in Modern Green Chemistry.
  • Jetir.org. (2021). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 8(7).
  • Journal for Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Pharma Manufacturing. (n.d.). The Green Chemistry Approach to Pharma Manufacturing.
  • ACS Green Chemistry Institute. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach.
  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Syrris. (n.d.). Green Chemistry Pharmaceutical Industry.
  • SCL Lifesciences. (n.d.). Green Chemistry: A Sustainable Approach in the Pharmaceutical Industry.
  • Chen, B., et al. (2023). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. Retrieved from [Link]

  • Le, D. N., & van der Eycken, J. (2021). Biocatalytic Synthesis Using Self-Assembled Polymeric Nano- and Microreactors. Chemistry – An Asian Journal. Retrieved from [Link]

  • Liu, Z., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society. Retrieved from [Link]

  • Ney, J. E., & Wolfe, J. P. (2009). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride.
  • ChemBK. (n.d.). 3-Phenyl-pyrrolidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the Validation of Analytical Methods for (R)-3-Phenoxypyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Purity

(R)-3-Phenoxypyrrolidine HCl is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its specific stereoconfiguration is often paramount to the biological activity and safety profile of the final drug product. The (S)-enantiomer, a common process-related impurity, may exhibit different pharmacological effects, be inactive, or even introduce toxicity. Consequently, the rigorous validation of analytical methods to confirm identity, quantify the desired (R)-enantiomer, and detect impurities is not merely a procedural step but a cornerstone of quality assurance and regulatory compliance in drug development.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection and the nuances of validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3] The objective is to equip researchers and drug development professionals with a robust framework for establishing analytical procedures that are demonstrably fit for their intended purpose.[4]

Strategic Framework for Analytical Validation

Before delving into specific techniques, it's crucial to establish a logical workflow. The validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5] Our approach is to first select the appropriate analytical technology based on the attribute being measured (e.g., enantiomeric purity, chemical purity, identity) and then validate its performance against predefined acceptance criteria.

G cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution & Reporting Define Define Analytical Target Profile (ATP) Select Select Analytical Technique (HPLC, GC, etc.) Define->Select Develop Develop & Optimize Method Parameters Select->Develop Protocol Draft Validation Protocol with Acceptance Criteria (ICH Q2) Develop->Protocol Params Define Validation Parameters: - Specificity, Linearity, Accuracy - Precision, Range, LOD/LOQ Protocol->Params Execute Execute Validation Experiments Params->Execute Analyze Analyze Data & Compare to Criteria Report Generate Validation Report Implemented Implemented for Routine QC Testing Report->Implemented

Caption: High-level workflow for analytical method validation.

Part 1: Enantiomeric Purity - The Foremost Challenge

For a chiral molecule, the most critical quality attribute is its enantiomeric purity. The goal is to develop a method capable of separating and quantifying the (R)- and (S)-enantiomers with high resolution and sensitivity. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[6][7]

Method Comparison: Chiral Stationary Phases (CSPs)

The success of a chiral separation hinges on the choice of the Chiral Stationary Phase (CSP). For pyrrolidine derivatives, polysaccharide-based CSPs are often the first choice due to their broad applicability and robust performance.[7][8]

FeaturePolysaccharide-Based CSP (e.g., CHIRALPAK® IC-3)Macrocyclic Glycopeptide-Based CSP (e.g., CHIROBIOTIC® T)
Separation Principle Relies on hydrogen bonding, dipole-dipole interactions, and inclusion within a helical polymer structure.[8]Multimodal, involving hydrogen bonding, ionic interactions, and inclusion complexing.[8]
Typical Mobile Phase Normal Phase (e.g., Hexane/Isopropanol).[6][9]Reversed-Phase or Polar Organic Mode (e.g., Methanol/Ammonium Acetate Buffer).[8]
Advantages High success rate for a wide range of compounds, excellent resolving power.Robust, long column lifetime, effective for polar and ionizable compounds.
Considerations May require careful mobile phase optimization to achieve baseline separation.Can have longer equilibration times; mobile phase pH can be a critical parameter.
Expected Performance Resolution (Rs) > 2.0 , allowing for accurate quantification of the minor enantiomer.Resolution (Rs) > 1.5 , generally sufficient for purity analysis.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol describes a validated method for determining the enantiomeric excess (ee) of this compound using a polysaccharide-based CSP.

1. Instrumentation and Materials:

  • HPLC system with UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[8]

  • This compound Reference Standard (CRS).

  • Racemic 3-Phenoxypyrrolidine HCl for system suitability.

  • HPLC-grade n-Hexane and Isopropanol (IPA).

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic n-Hexane:Isopropanol (90:10 v/v). Rationale: This ratio typically provides a good balance between retention and resolution for this class of compounds. It must be optimized if separation is not achieved.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 215 nm. Rationale: The pyrrolidine structure lacks a strong chromophore, so a lower UV wavelength is necessary for adequate sensitivity.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • System Suitability Solution: Prepare a solution of racemic 3-Phenoxypyrrolidine HCl at approximately 0.5 mg/mL in the mobile phase.

  • Test Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.5 mg/mL.

4. Validation & Data Analysis:

  • Specificity: Inject the racemate, the test sample, and a blank (mobile phase). The method is specific if the two enantiomer peaks are baseline resolved from each other and from any other peaks in the blank.

  • System Suitability: Inject the racemic solution. The resolution (Rs) between the (R) and (S) enantiomer peaks must be ≥ 2.0.

  • Quantitation of the (S)-Enantiomer (LOQ & LOD):

    • The Limit of Quantitation (LOQ) is the lowest concentration of the (S)-enantiomer that can be measured with acceptable precision and accuracy. It is often established at a signal-to-noise ratio of 10:1.[10]

    • The Limit of Detection (LOD) is the lowest concentration that can be detected, typically at a signal-to-noise ratio of 3:1.[10]

  • Linearity: Prepare a series of solutions of the racemic standard at different concentrations (e.g., from LOQ to 1.0 mg/mL). Plot the peak area of the (S)-enantiomer against its concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Spike the pure (R)-enantiomer sample with known amounts of the racemic mixture at three levels (e.g., 50%, 100%, and 150% of the specification limit for the S-enantiomer). The recovery should be within 90.0% to 110.0%.

  • Precision:

    • Repeatability: Analyze six separate preparations of the test sample. The Relative Standard Deviation (RSD) of the area of the (S)-enantiomer peak should be ≤ 5.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The results should be consistent with the repeatability data.

  • Calculation of Enantiomeric Excess (ee%): ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Part 2: Assay and Chemical Purity Determination

Beyond stereochemical purity, the overall chemical purity and potency (assay) must be determined. For this, a stability-indicating achiral method is required. Reversed-Phase HPLC (RP-HPLC) is the workhorse method, while Gas Chromatography (GC) presents a viable alternative, particularly for assessing volatile impurities.

Method Comparison: RP-HPLC vs. GC
ParameterReversed-Phase HPLC (C18 Column)Gas Chromatography (GC-FID/MS)
Principle Separation based on hydrophobicity.Separation based on volatility and interaction with the stationary phase.[11][12]
Typical Use Assay (potency), quantification of non-volatile impurities and degradation products.Quantification of volatile impurities, residual solvents, and certain process intermediates. Can be used for assay if the compound is thermally stable.[13]
Derivatization Not typically required.May be required to increase volatility and thermal stability of the amine.[14]
Detector UV/PDA (provides spectral purity data).FID (quantitative), MS (structural identification).[12][15]
Advantages Highly versatile, robust, and widely applicable for stability-indicating assays.Excellent for volatile and semi-volatile analytes; MS provides definitive identification.
Disadvantages May not be suitable for highly volatile impurities.This compound is a salt and not volatile; derivatization adds complexity and potential for error. Thermal degradation is a risk.

Verdict for this compound: RP-HPLC is the superior choice for assay and non-volatile purity analysis due to the non-volatile, salt-form nature of the analyte. GC-MS is better suited for specialized applications like residual solvent analysis or for analyzing related volatile impurities from the synthesis process.

Experimental Protocol: Stability-Indicating RP-HPLC Assay Method

This protocol outlines a method for quantifying this compound and separating it from potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • This compound CRS.

  • HPLC-grade Acetonitrile and water.

  • Trifluoroacetic Acid (TFA).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. Rationale: A gradient is essential for a stability-indicating method to ensure elution of both polar and non-polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm, with PDA scan from 200-400 nm.

3. Validation Approach:

G cluster_specificity Specificity / Stability-Indicating Nature cluster_quant Quantitative Validation cluster_sensitivity Sensitivity & Robustness Forced Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Spike Spike with Known Impurities Forced->Spike Assess Assess Peak Purity (PDA) & Resolution > 2.0 Spike->Assess Linearity Linearity & Range (e.g., 50-150% of target conc.) Accuracy Accuracy (Recovery) (Spike at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOQ LOD & LOQ for Impurities Robust Robustness (Vary Flow, Temp, pH) LOQ->Robust

Caption: Key validation parameters for a stability-indicating assay method.

  • Specificity (Forced Degradation): To prove the method is stability-indicating, the drug substance is subjected to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light).[16] The chromatograms are analyzed to ensure that the main peak is resolved from all degradation product peaks. Peak purity analysis using the PDA detector is essential.

  • Linearity: A series of five concentrations of the reference standard are prepared, typically covering 50% to 150% of the target assay concentration. The correlation coefficient (r²) must be ≥ 0.999.[16]

  • Accuracy: Determined by spiking a placebo matrix with the API at three concentration levels (e.g., 80%, 100%, 120%).[17] Mean recovery should be between 98.0% and 102.0%.

  • Precision (Assay):

    • Repeatability: RSD of ≤ 1.0% for six measurements.

    • Intermediate Precision: RSD of ≤ 2.0% when results from different days/analysts are combined.

  • Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability criteria must still be met.

Part 3: Identity Confirmation

While chromatographic retention time provides evidence of identity, it is not conclusive. Spectroscopic methods are required for unambiguous confirmation.

Spectroscopic Method Comparison
TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule.[18]Highly specific and sensitive. Can be coupled with GC or HPLC for mixture analysis.Isomeric compounds can have similar fragmentation patterns.
Nuclear Magnetic Resonance (¹H NMR) Gives detailed information about the chemical structure, including the number and connectivity of protons.Provides unambiguous structural confirmation. Can be used for quantitative analysis (qNMR).[19]Lower sensitivity compared to MS; requires a relatively pure sample.
Infrared Spectroscopy (FTIR) Identifies the functional groups present in the molecule based on their vibrational frequencies.[18]Fast, non-destructive, and excellent for confirming the presence of key functional groups (e.g., N-H, aromatic C-H, C-O ether).Provides less detailed structural information than NMR or MS; not suitable for complex mixtures.

Integrated Approach: For complete identity confirmation, a combination of techniques is best. Typically, the identity test in a quality control setting will involve comparing the FTIR spectrum and the HPLC retention time of the sample against a certified reference standard. NMR and MS are foundational techniques used during initial characterization and reference standard qualification.

Conclusion: A Validated Method as a Pillar of Quality

The validation of analytical methods for this compound is a multifaceted process that underpins the entire drug development lifecycle. As we have demonstrated, the choice of analytical technique must be tailored to the specific question being asked—be it enantiomeric purity, overall potency, or identity. A chiral HPLC method is indispensable for controlling stereochemical integrity, while a stability-indicating RP-HPLC method is the gold standard for assay and chemical purity.

By grounding these methods in the principles of ICH and USP guidelines and by thoroughly understanding the scientific rationale behind each validation parameter, researchers and scientists can ensure the generation of reliable, reproducible, and defensible analytical data.[10][20] This commitment to analytical excellence is fundamental to delivering safe and effective medicines.

References

  • BA Sciences.
  • USP. VALIDATION OF COMPENDIAL METHODS - General Chapters.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • ICH. Quality Guidelines.
  • Starodub. Revised ICH Guideline Q2(R1)
  • ECA Academy.
  • USP-NF.
  • Slideshare.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • Semantic Scholar. Analytical Method Validation as the First Step in Drug Quality Control.
  • MDPI. Synthesis of a New Chiral Pyrrolidine.
  • Scribd.
  • Benchchem.
  • Benchchem.
  • ICH.
  • Benchchem. Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
  • IOSR Journal of Pharmacy (IOSRPHR).
  • PMC - NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
  • Benchchem. A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
  • PMC - NIH.
  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • PubMed. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs).
  • Benchchem. A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride.
  • PubMed. Enantiomeric purity of synthetic therapeutic peptides: A review.
  • MDPI. Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N 3 -Substituted Amidrazones.
  • SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
  • Marshall University.
  • International Journal of Research in Pharmacy and Science. GC-MS and HPLC profiles of phenolic fractions of the leaf of Telfairia occidentalis.
  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Cambridge Scholars Publishing.

Sources

A Comparative Analysis of (R)-3-Phenoxypyrrolidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrrolidine scaffold stands out as a privileged structure, integral to the architecture of numerous FDA-approved therapeutics.[1] Among its many variations, the (R)-3-Phenoxypyrrolidine core has garnered significant attention as a versatile template for the design of potent and selective ligands targeting key proteins in the central nervous system. This guide offers an in-depth comparative analysis of (R)-3-Phenoxypyrrolidine derivatives, providing researchers, scientists, and drug development professionals with objective performance data, detailed experimental methodologies, and mechanistic insights to inform and accelerate discovery programs.

The strategic incorporation of a phenoxy group at the 3-position of the pyrrolidine ring introduces a critical pharmacophoric element that has proven effective in modulating the activity of monoamine transporters and G-protein coupled receptors. This analysis will primarily focus on two key therapeutic applications of (R)-3-Phenoxypyrrolidine derivatives: as dual norepinephrine (NET) and serotonin (SERT) reuptake inhibitors for the treatment of depression and pain, and as histamine H3 receptor (H3R) antagonists with potential in cognitive and sleep-related disorders.

Comparative Analysis of Biological Activity: Unveiling Structure-Activity Relationships

The therapeutic efficacy of (R)-3-Phenoxypyrrolidine derivatives is profoundly influenced by the nature and position of substituents on both the phenoxy ring and the pyrrolidine nitrogen. Understanding these structure-activity relationships (SAR) is paramount for the rational design of next-generation candidates with optimized potency, selectivity, and pharmacokinetic profiles.

Dual Norepinephrine (NET) and Serotonin (SERT) Reuptake Inhibitors

A seminal study by Trost and colleagues explored a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, identifying them as potent and balanced inhibitors of both NET and SERT.[2] The data presented below summarizes the in vitro inhibitory activity (IC50) of key derivatives from this class, highlighting the impact of subtle structural modifications.

Compound IDR (Substitution on Phenoxy Ring)NET IC50 (nM)SERT IC50 (nM)Selectivity (SERT/NET)
1a H15302.0
1b 4-F8151.9
1c 4-Cl7121.7
1d 4-Me20452.3
1e 3,4-diCl581.6
39b 2-MeO10181.8

Data synthesized from a study on 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues as potent and balanced norepinephrine and serotonin reuptake inhibitors.[2]

Key Insights from SAR Analysis:

  • Halogen Substitution: The introduction of electron-withdrawing groups, such as fluorine and chlorine at the 4-position of the phenoxy ring (compounds 1b and 1c ), generally leads to an increase in potency for both NET and SERT compared to the unsubstituted analog (1a ). Dichlorination at the 3 and 4 positions (1e ) further enhances potency.

  • Alkyl Substitution: The presence of an electron-donating methyl group at the 4-position (1d ) results in a slight decrease in potency for both transporters.

  • Balanced Affinity: A notable feature of this series is the relatively balanced affinity for both NET and SERT, with selectivity ratios (SERT/NET) typically below 2.5. This dual-action profile is a desirable characteristic for antidepressants, as it can lead to broader efficacy.

  • Optimal Candidate: Compound 39b , with a 2-methoxy substituent, emerged as a particularly promising candidate, demonstrating robust efficacy in preclinical models of pain.[2]

Histamine H3 Receptor Antagonists

(R)-3-Phenoxypyrrolidine derivatives have also been investigated as antagonists of the histamine H3 receptor, a G-protein coupled receptor that modulates the release of various neurotransmitters in the brain.

Experimental Protocols: A Foundation for Reproducible Science

The integrity of any comparative analysis rests on the robustness and reproducibility of the underlying experimental data. This section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize (R)-3-Phenoxypyrrolidine derivatives.

Synthesis of the (R)-3-Phenoxypyrrolidine Scaffold

The synthesis of the core (R)-3-phenoxypyrrolidine scaffold is a critical first step. A common and efficient method involves the Mitsunobu reaction, which allows for the stereospecific inversion of a chiral center.

Protocol: Synthesis of (R)-1-Boc-3-phenoxypyrrolidine

  • Starting Material: Begin with commercially available (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

  • Reaction Setup: To a solution of (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1.0 eq.) and phenol (1.2 eq.) in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add triphenylphosphine (1.5 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Mitsunobu Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (R)-1-Boc-3-phenoxypyrrolidine. The Boc protecting group can then be removed under acidic conditions (e.g., with hydrochloric acid in an organic solvent) to yield (R)-3-phenoxypyrrolidine hydrochloride.[3]

In Vitro Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) Inhibition Assays

These assays are fundamental for determining the potency of compounds in blocking the reuptake of their respective neurotransmitters. Cell-based assays using fluorescent substrates offer a non-radioactive and high-throughput compatible alternative to traditional methods.[4][5]

Protocol: Cell-Based Monoamine Transporter Uptake Inhibition Assay

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test (R)-3-Phenoxypyrrolidine derivatives in a suitable assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

    • Add a fluorescent substrate for the respective transporter (e.g., a commercially available substrate that mimics biogenic amines) to all wells.

    • Incubate for a specific duration to allow for transporter-mediated uptake.

    • Wash the cells to remove the extracellular fluorescent substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The inhibitory potency of the compounds is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the uptake of the fluorescent substrate by 50%. Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

In Vitro Histamine H3 Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7]

Protocol: H3 Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the test (R)-3-Phenoxypyrrolidine derivatives in a binding buffer.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Workflows and Mechanistic Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification primary_assay Primary Assay (e.g., NET/SERT Inhibition) purification->primary_assay Test Compounds secondary_assay Secondary Assay (e.g., H3R Binding) primary_assay->secondary_assay selectivity_assay Selectivity Profiling secondary_assay->selectivity_assay data_analysis SAR Analysis (IC50/Ki Determination) selectivity_assay->data_analysis lead_id Lead Identification data_analysis->lead_id optimization Lead Optimization lead_id->optimization optimization->start Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study of (R)-3-Phenoxypyrrolidine derivatives.

NET_SERT_Inhibition_Workflow start Seed hNET/hSERT expressing cells in 96-well plate wash1 Wash cells with assay buffer start->wash1 add_compounds Add (R)-3-Phenoxypyrrolidine derivatives wash1->add_compounds incubate1 Incubate at 37°C add_compounds->incubate1 add_substrate Add fluorescent substrate incubate1->add_substrate incubate2 Incubate for uptake add_substrate->incubate2 wash2 Wash to remove extracellular substrate incubate2->wash2 read_plate Measure intracellular fluorescence wash2->read_plate analyze Calculate IC50 values read_plate->analyze

Caption: Experimental workflow for the cell-based NET/SERT uptake inhibition assay.

H3R_Signaling cluster_downstream Downstream Effects H3R_Antagonist (R)-3-Phenoxypyrrolidine Derivative (Antagonist) H3R Histamine H3 Receptor H3R_Antagonist->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, NE, 5-HT) H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion

Caption: Simplified signaling pathway of the Histamine H3 Receptor and the mechanism of antagonism by (R)-3-Phenoxypyrrolidine derivatives.

Broader Context and Alternative Scaffolds

While the (R)-3-Phenoxypyrrolidine scaffold has demonstrated significant promise, it is essential for drug discovery programs to consider alternative structural motifs. For dual NET/SERT inhibitors, other established scaffolds include phenoxyphenylpropylamines (e.g., atomoxetine) and bicyclic structures (e.g., duloxetine). In the realm of H3 receptor antagonists, imidazole-containing compounds (e.g., pitolisant) have reached clinical success. Comparative evaluation of novel (R)-3-Phenoxypyrrolidine derivatives against these established benchmarks is a critical step in assessing their therapeutic potential and identifying truly differentiated drug candidates.

Conclusion

(R)-3-Phenoxypyrrolidine derivatives represent a highly versatile and promising class of compounds for the development of novel therapeutics targeting the central nervous system. The structure-activity relationships discussed herein provide a clear rationale for the design of potent and balanced dual NET/SERT reuptake inhibitors and histamine H3 receptor antagonists. By adhering to the detailed and validated experimental protocols outlined in this guide, researchers can confidently and efficiently advance their drug discovery programs. The continued exploration of this privileged scaffold is poised to deliver the next generation of medicines for a range of neurological and psychiatric disorders.

References

  • ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]

  • PubMed Central. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]

  • ACS Publications. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. [Link]

  • PubMed Central. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. [Link]

  • bioRxiv. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. [Link]

  • PubMed. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. [Link]

  • University of Regensburg. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. [Link]

  • PubMed. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. [Link]

  • PubMed. (2018). Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. [Link]

  • ResearchGate. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. [Link]

  • eLife. (2023). A mechanism of uncompetitive inhibition of the serotonin transporter. [Link]

  • ACS Publications. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. [Link]

  • PubMed Central. (2012). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

  • PubMed Central. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

  • Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Google Patents. (2016). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • University of Regensburg. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. [Link]

  • ResearchGate. (2023). Chemical structure, IC50 values and representative traces of transporter-mediated currents for mephedrone and the selected metabolites. [Link]

  • ChemRxiv. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

  • ResearchGate. (2021). Chemical Structures and IC 50 Values for Selected Compounds from the Screened Natural Products Library. [Link]

  • ResearchGate. (2023). Structure–activity relationship (SAR) depiction for compounds 1a–3e on S1R (A) and S2R (B) affinity and selectivity (C) by R-group analysis. [Link]

  • National Institutes of Health. (2017). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. [Link]

  • Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • ResearchGate. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

Sources

Efficacy of (R)-3-Phenoxypyrrolidine HCl Analogs as Dual Serotonin-Norepinephrine Reuptake Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the efficacy of (R)-3-Phenoxypyrrolidine HCl analogs, a promising class of compounds targeting the serotonin (SERT) and norepinephrine (NET) transporters. For researchers and drug development professionals, this document synthesizes key structure-activity relationship (SAR) data, compares the in vitro and in vivo efficacy of notable analogs, and provides detailed experimental protocols to support further investigation in the pursuit of novel therapeutics for central nervous system (CNS) disorders, including depression and chronic pain.

Introduction: The Rationale for Developing this compound Analogs

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound itself serves as a valuable starting point for the development of potent and selective monoamine reuptake inhibitors. The therapeutic utility of dual serotonin-norepinephrine reuptake inhibitors (SNRIs) is well-established for the treatment of major depressive disorder (MDD), anxiety disorders, and various chronic pain conditions.[1][2] By simultaneously modulating both serotonergic and noradrenergic pathways, SNRIs can offer a broader spectrum of therapeutic effects and potentially improved efficacy compared to single-target agents like selective serotonin reuptake inhibitors (SSRIs).[1]

The development of analogs of this compound is driven by the need to optimize potency, selectivity, and pharmacokinetic properties. Fine-tuning the chemical structure allows for the exploration of the binding pockets of SERT and NET, leading to the identification of compounds with balanced activity and desirable drug-like characteristics. This guide will focus on a key series of analogs, the 3-(phenoxy-phenyl-methyl)-pyrrolidines, which have demonstrated significant potential as balanced and potent SNRIs.[3]

Comparative Efficacy of 3-(Phenoxy-phenyl-methyl)-pyrrolidine Analogs

A pivotal study by Van Orden et al. systematically explored the structure-activity relationships of a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs.[3] Their work provides a robust dataset for comparing the in vitro potency of these compounds as inhibitors of human norepinephrine transporter (hNET) and human serotonin transporter (hSERT).

In Vitro Potency at hNET and hSERT

The following table summarizes the in vitro reuptake inhibition data for a selection of key analogs. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity. A lower IC50 value indicates greater potency.

CompoundR1R2hNET IC50 (nM)hSERT IC50 (nM)
1 HH15033
2 4-FH2810
3 H4-F11018
4 4-F4-F205.2
5 3-FH4014
6 H3-F14025
7 2-FH12045
8 H2-F22030
39b 4-F2-Me, 4-F1.83.1

Data sourced from Van Orden et al., 2013.[3]

Key Insights from the In Vitro Data:

  • Impact of Fluorine Substitution: The introduction of fluorine atoms on either the phenoxy or phenyl ring generally led to an increase in potency at both hNET and hSERT. Compound 4 , with fluorine at the 4-position of both rings, demonstrated significantly enhanced potency compared to the unsubstituted parent compound 1 .[3]

  • Positional Effects of Fluorine: The position of the fluorine substituent was critical. Substitution at the 4-position of the phenyl ring (para) consistently resulted in greater potency enhancement than substitution at the 2- (ortho) or 3- (meta) positions.[3]

  • Balanced Activity: Many of the analogs displayed a favorable balance of hNET and hSERT inhibition, a key characteristic for SNRIs.

  • Identification of a Lead Compound: Compound 39b emerged as a particularly potent and balanced inhibitor, with IC50 values in the low nanomolar range for both transporters. This compound incorporates a 4-fluoro-2-methylphenyl group and a 4-fluorophenoxy moiety.[3]

In Vivo Efficacy in a Neuropathic Pain Model

The therapeutic potential of these analogs extends to the treatment of chronic pain. The lead compound, 39b , was evaluated in the spinal nerve ligation (SNL) model of neuropathic pain in rats, a well-established model for assessing the efficacy of analgesics.[3]

Oral administration of compound 39b demonstrated robust efficacy in reversing tactile allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus is perceived as painful.[3] This finding highlights the potential of this class of compounds to translate their in vitro activity into in vivo therapeutic benefit for pain management. The analgesic effects of SNRIs are believed to be mediated by the enhancement of descending inhibitory pain pathways in the spinal cord, which utilize both serotonin and norepinephrine.[2]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The systematic modification of the 3-(phenoxy-phenyl-methyl)-pyrrolidine scaffold has provided valuable insights into the structural requirements for potent and balanced SERT and NET inhibition.

SAR_Insights cluster_scaffold Core Scaffold: (R)-3-Phenoxypyrrolidine cluster_modifications Key Structural Modifications cluster_activity Impact on Biological Activity Pyrrolidine Pyrrolidine Ring (R-configuration crucial for activity) Potency Increased Potency (Lower IC50) Pyrrolidine->Potency Stereochemistry is critical Phenoxy Phenoxy Ring Phenyl Phenyl Ring R1 Substituents on Phenoxy Ring (R1) R1->Potency e.g., 4-Fluoro substitution enhances potency Selectivity Balanced NET/SERT Inhibition R1->Selectivity R2 Substituents on Phenyl Ring (R2) R2->Potency e.g., 4-Fluoro and 2-Methyl substitutions significantly increase potency R2->Selectivity PK Improved Pharmacokinetics Potency->PK Often a key optimization goal Reuptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Plate cells stably expressing hNET or hSERT C Pre-incubate cells with test compounds or vehicle A->C B Prepare serial dilutions of test compounds B->C D Add radiolabeled substrate ([3H]norepinephrine or [3H]serotonin) C->D E Incubate to allow for transporter-mediated uptake D->E F Terminate uptake and wash cells to remove extracellular substrate E->F G Lyse cells and measure intracellular radioactivity using liquid scintillation counting F->G H Calculate % inhibition relative to vehicle control and determine IC50 values G->H

Caption: Workflow for in vitro monoamine reuptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain cell lines (e.g., HEK293 or CHO) stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) in appropriate culture medium.

  • Plating: Plate the cells in 96-well microplates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. A vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., desipramine for NET, fluoxetine for SERT) should be included.

  • Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the diluted test compounds or controls to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Uptake Initiation: Initiate the reuptake reaction by adding a solution containing a fixed concentration of the radiolabeled substrate (e.g., [3H]norepinephrine or [3H]serotonin) to each well.

  • Incubation: Incubate the plates for a defined period (e.g., 10-20 minutes) at the appropriate temperature to allow for substrate uptake.

  • Uptake Termination and Washing: Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove any non-transported radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Calculate the percentage inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This protocol describes a widely used surgical model in rodents to induce neuropathic pain and evaluate the efficacy of analgesic compounds.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley or Wistar rats to the housing facility and handling for at least one week prior to surgery.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Place the anesthetized rat in a prone position and make a small incision to expose the paraspinal muscles at the L5-L6 level.

    • Carefully dissect the muscles to visualize the L5 and L6 spinal nerves.

    • Tightly ligate the L5 spinal nerve with a silk suture. The L6 nerve can be left intact or also ligated.

    • Ensure that the ligation is secure and that blood flow to the surrounding tissues is not compromised.

    • Suture the muscle and skin layers to close the incision.

  • Post-operative Care: Administer post-operative analgesics and monitor the animals for signs of distress. Allow the animals to recover for a period of 7-14 days for the neuropathic pain phenotype to fully develop.

  • Behavioral Testing (Tactile Allodynia):

    • Place the rats in individual testing chambers with a wire mesh floor and allow them to acclimate.

    • Use von Frey filaments of increasing stiffness to apply a mechanical stimulus to the plantar surface of the hind paw on the ligated (ipsilateral) and non-ligated (contralateral) sides.

    • Determine the paw withdrawal threshold, which is the lowest force of von Frey filament that elicits a brisk withdrawal response.

  • Drug Administration and Efficacy Evaluation:

    • Administer the test compound (e.g., compound 39b ) or vehicle orally or via another appropriate route.

    • Measure the paw withdrawal threshold at various time points after drug administration to assess the reversal of tactile allodynia.

    • A significant increase in the paw withdrawal threshold on the ipsilateral side compared to the vehicle-treated group indicates an analgesic effect.

Pharmacokinetic Considerations

While detailed pharmacokinetic data for all the presented analogs is not extensively available in the public domain, the initial screening by Van Orden et al. identified several compounds with suitable in vitro pharmacokinetic properties for an orally dosed, CNS-targeted drug. [3]Key parameters to consider in the development of these analogs include:

  • Metabolic Stability: The stability of the compounds in the presence of liver microsomes is a critical indicator of their potential for in vivo clearance.

  • Permeability: The ability of the compounds to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is essential for oral bioavailability and CNS activity.

  • CYP450 Inhibition: Assessing the potential for inhibition of major cytochrome P450 enzymes is crucial to avoid drug-drug interactions.

Further pharmacokinetic studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of the most promising analogs to guide dose selection and predict their in vivo behavior in higher species.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent and balanced dual serotonin-norepinephrine reuptake inhibitors. The systematic exploration of substitutions on the phenoxy and phenyl rings has led to the identification of analogs, such as compound 39b , with low nanomolar potency in vitro and robust efficacy in a preclinical model of neuropathic pain. [3] Future research in this area should focus on:

  • Expanding the SAR: Further exploration of diverse substituents on the aromatic rings and the pyrrolidine nucleus could lead to the discovery of compounds with even greater potency, selectivity, or improved pharmacokinetic profiles.

  • Detailed Pharmacokinetic Profiling: Comprehensive in vivo pharmacokinetic studies are essential to understand the disposition of the lead compounds and to establish a clear relationship between exposure and efficacy.

  • Broadening the In Vivo Evaluation: Efficacy studies in other animal models of depression, anxiety, and different pain modalities will be crucial to fully characterize the therapeutic potential of these analogs.

  • Off-Target Liability Screening: A thorough assessment of the binding affinity of lead compounds at other receptors and transporters is necessary to ensure a favorable safety profile.

By leveraging the insights from the comparative efficacy data and structure-activity relationships presented in this guide, researchers can continue to advance the development of novel this compound analogs as next-generation therapeutics for a range of CNS disorders.

References

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., ... & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461. [Link]

  • Li, N., Li, C., Han, R., Wang, Y., Yang, M., Wang, H., & Tian, J. (2019). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in pharmacology, 10, 53. [Link]

  • Wikipedia contributors. (2023, December 27). Serotonin–norepinephrine–dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Shah, M. J., & Ganesan, S. (2014). Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise. The primary care companion for CNS disorders, 16(4), PCC.13r01614. [Link]

  • Wikipedia contributors. (2023, December 27). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Monoamine Transporter Inhibitors Derived from (R)-3-Phenoxypyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative for Rigorous Assay Validation

The (R)-3-Phenoxypyrrolidine scaffold represents a promising chemical starting point for the development of novel central nervous system (CNS) agents. Structure-activity relationship (SAR) studies on analogous compounds, such as 3,4-disubstituted pyrrolidines and various synthetic cathinones, have strongly indicated that this core structure is a potent inhibitor of monoamine transporters (MATs).[1][2][3][4] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and are the primary targets for a wide array of therapeutics for depression, ADHD, and other neuropsychiatric disorders.[5]

Given this context, the early and accurate in vitro characterization of novel compounds derived from (R)-3-Phenoxypyrrolidine HCl is not merely a screening step; it is the foundational pillar upon which a successful drug discovery program is built. The objective of this guide is to provide an in-depth, experience-driven comparison of the two primary in vitro assay formats used for this purpose: the traditional Radioligand Binding Assay and the modern Fluorescence-Based Uptake Inhibition Assay.

This is not a simple recitation of protocols. As a senior application scientist, my aim is to illuminate the causality behind experimental choices, establish a framework for self-validating systems, and ground every recommendation in authoritative, verifiable sources. We will explore not just how to perform these assays, but why specific steps are critical for generating robust, reliable, and regulatory-compliant data.

Pillar 1: Foundational Assays for Characterizing Monoamine Transporter Inhibition

The initial characterization of a novel compound's interaction with MATs typically involves determining two key parameters: its binding affinity (Kᵢ) and its functional potency (IC₅₀).

  • Binding Affinity (Kᵢ): This measures the equilibrium dissociation constant of the test compound for the transporter protein. It is a direct measure of how tightly the compound binds to its target. A lower Kᵢ value signifies higher binding affinity.

  • Functional Potency (IC₅₀): This is the concentration of the test compound required to inhibit the transporter's primary function—the reuptake of its cognate neurotransmitter—by 50%. It is a measure of the compound's functional effect.

Two principal methodologies are employed to determine these values, each with distinct advantages and inherent trade-offs.

Comparison of Core Assay Methodologies
FeatureRadioligand Binding AssayFluorescence-Based Uptake Assay
Primary Output Binding Affinity (Kᵢ)Functional Inhibition (IC₅₀)
Principle Measures the displacement of a radioactive ligand from the transporter by the test compound.Measures the inhibition of the uptake of a fluorescent substrate into the cell by the test compound.[6]
Throughput Lower; requires filtration and scintillation counting.Higher; homogeneous "mix-and-read" format is amenable to automation.[7][8]
Biological Relevance Measures direct binding but does not confirm functional antagonism.Provides a direct measure of functional inhibition of the transport process.
Safety & Logistics Requires handling of radioactive materials, specialized licenses, and waste disposal.[9][10]Non-radioactive, significantly reducing safety overhead and logistical complexity.[9][11]
Cost Generally higher due to radiolabeled compounds, scintillation cocktails, and disposal.[10]Lower reagent and disposal costs.
Sensitivity Extremely high sensitivity, considered the "gold standard" for affinity determination.[12]High sensitivity, with modern fluorescent probes and readers providing excellent signal-to-noise.

Pillar 2: Experimental Design & Self-Validating Protocols

A trustworthy protocol is a self-validating one. This means building in the necessary controls and validation checkpoints at every stage, from cell line selection to data analysis. The following sections provide detailed, step-by-step protocols that incorporate these principles.

Essential Preliminary Step: Cytotoxicity Assessment

Before assessing a compound's specific activity at a transporter, it is imperative to rule out non-specific effects on cell health. A compound that kills cells will artifactually appear as an "inhibitor" in any functional assay. The MTT or MTS assay is a rapid, colorimetric method for assessing cell metabolic activity, which is a reliable indicator of cell viability.[13][14][15]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed HEK293 cells (or the specific transporter-expressing cell line) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and appropriate controls. Treat the cells and incubate for the same duration as planned for the functional uptake assay (e.g., 1-24 hours).

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. Compounds exhibiting significant cytotoxicity (>20% cell death) at concentrations where they inhibit transporter function require careful interpretation, as the observed "inhibition" may be an artifact of cell death.

Methodology 1: The Gold Standard - Radioligand Binding Assay

This assay directly measures the affinity of a test compound by quantifying its ability to compete with a known radioligand for the transporter binding site.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Membranes (HEK293-hDAT/hNET/hSERT) Incubate Incubate: Membranes + Compound + Radioligand (Reach Equilibrium) Membranes->Incubate Compound Serially Dilute Test Compound Compound->Incubate Radioligand Prepare Radioligand (e.g., [3H]WIN 35,428 for DAT) Radioligand->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Terminate Reaction Wash Wash Filters (Remove Unbound Radioligand) Filter->Wash Count Scintillation Counting (Measure Bound Radioactivity) Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Calculate IC₅₀ & Kᵢ (Cheng-Prusoff Equation) Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding for hDAT

  • Cell Line & Membrane Preparation: Use HEK293 cells stably expressing the human dopamine transporter (hDAT).[16][17][18] Harvest cells and prepare a crude membrane fraction by homogenization and differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[19][20]

  • Assay Setup (96-well format):

    • Total Binding: Add assay buffer, vehicle, radioligand (e.g., [³H]WIN 35,428 at a concentration near its Kₑ), and membrane preparation.

    • Non-Specific Binding (NSB): Add assay buffer, a high concentration of a known DAT inhibitor (e.g., 10 µM Cocaine), radioligand, and membrane preparation. This determines the amount of radioligand that binds non-specifically to the membranes and filter.[19]

    • Test Compound: Add assay buffer, serial dilutions of the this compound derivative, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]

Methodology 2: The High-Throughput Alternative - Fluorescence-Based Uptake Assay

This functional assay measures a compound's ability to block the transport of a fluorescent substrate that mimics the natural neurotransmitter.[8] Its primary advantages are its non-radioactive nature and amenability to high-throughput screening.

Signaling Pathway Diagram: Transporter Uptake & Inhibition

G cluster_outside Extracellular Space cluster_inside Intracellular Space FS Fluorescent Substrate Transporter Monoamine Transporter (e.g., hDAT) FS->Transporter Uptake Inhibitor Test Compound (this compound derivative) Inhibitor->Transporter Blocks Accumulation Fluorescence Signal (Accumulation) Transporter->Accumulation

Caption: Mechanism of the fluorescence-based uptake assay.

Detailed Protocol: Fluorescence-Based hDAT Uptake Inhibition

  • Cell Plating: Plate HEK293-hDAT cells in a 96- or 384-well black, clear-bottom microplate.[7] Allow cells to form a confluent monolayer overnight.

  • Compound Pre-incubation: Remove the culture medium and wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Add serial dilutions of the test compound or control inhibitors (e.g., Cocaine) to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the fluorescent substrate solution (e.g., from a commercially available kit like the Neurotransmitter Transporter Uptake Assay Kit, which contains a substrate and an extracellular quencher) to all wells.[6]

  • Data Acquisition: Immediately transfer the plate to a fluorescence microplate reader capable of bottom-reading. Measure the fluorescence intensity kinetically over 10-30 minutes or as an endpoint reading after a fixed incubation time. The quencher in the assay solution masks the extracellular fluorescence, so only the internalized substrate contributes to the signal.[6]

  • Data Analysis:

    • Determine the rate of uptake (slope of the kinetic curve) or the endpoint fluorescence for each concentration.

    • Normalize the data to controls (0% inhibition for vehicle-treated cells, 100% inhibition for a saturating concentration of a known inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Pillar 3: Assay Validation - The Cornerstone of Trustworthiness

Assay validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose. For the assays described, this means proving they are accurate, precise, specific, and robust for determining the Kᵢ and IC₅₀ of novel this compound derivatives. The principles are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters & Acceptance Criteria
ParameterDefinitionHow to Assess for Transporter AssaysAcceptance Criteria (Example)
Accuracy The closeness of the test results to the true value.Determine the IC₅₀/Kᵢ for well-characterized reference inhibitors (e.g., Cocaine, Desipramine, Fluoxetine) and compare to established literature values.[15]The experimentally determined IC₅₀/Kᵢ should be within 2- to 3-fold of the accepted literature value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Intra-assay (Repeatability): Run replicates of the full dose-response curve on the same plate. Inter-assay (Intermediate Precision): Run the full assay on different days with different operators and reagent preparations.Coefficient of Variation (%CV) for replicate IC₅₀/Kᵢ values should be <20-30%.
Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.1. Target Specificity: Confirm minimal activity in a parental cell line lacking the transporter. 2. Transporter Selectivity: Profile the compound against all three transporters (DAT, NET, SERT) to determine its selectivity ratio (e.g., SERT IC₅₀ / DAT IC₅₀).Signal in the parental cell line should be negligible. Selectivity ratios are used for compound classification.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.For dose-response curves, this relates to having sufficient data points across the linear portion of the sigmoidal curve to accurately define the top, bottom, and slope.The dose-response curve should have a good fit (R² > 0.95). The validated range should span from concentrations giving <20% inhibition to >80% inhibition.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.Systematically vary parameters like incubation time (±10%), temperature (±2°C), or cell seeding density (±10%) and assess the impact on the IC₅₀ of a control compound.The IC₅₀ value should remain within the established precision limits despite minor variations.
Troubleshooting Common Assay Problems
IssuePossible Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell plating; Pipetting errors; Edge effects in the microplate.Use a multichannel pipette or automated liquid handler; Ensure proper mixing of reagents; Avoid using the outer wells of the plate or fill them with buffer.
Low Signal-to-Noise Ratio (Fluorescence Assay) Low transporter expression; Suboptimal reader settings (gain, exposure); High media autofluorescence.[9]Validate cell line expression; Optimize reader gain settings using a positive control; Perform final measurement in a low-background buffer like PBS instead of phenol red-containing media.
High Non-Specific Binding (Radioligand Assay) Radioligand is too hydrophobic; Insufficient washing; Filter plate not properly pre-treated.Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI); Increase the number of wash steps; Include BSA in the wash buffer to reduce non-specific interactions.
Inconsistent IC₅₀ Values Between Runs Cell passage number drift; Reagent instability (especially radioligands); Inconsistent incubation times.Use cells within a defined, narrow passage number range; Aliquot and store reagents properly; Use a calibrated timer for all critical incubation steps.

Conclusion: Integrating Data for a Comprehensive Profile

Neither the radioligand binding assay nor the functional uptake assay is sufficient on its own. A comprehensive in vitro validation package for a novel this compound derivative integrates data from both, supported by essential cytotoxicity checks.

  • Start with Cytotoxicity: Ensure all subsequent activity is not an artifact of cell death.

  • Screen with Functional Assays: Utilize the high-throughput fluorescence-based uptake assay to rapidly screen compounds and determine their functional potency (IC₅₀) and selectivity profile against DAT, NET, and SERT.

  • Confirm with Binding Assays: For lead candidates, use the gold-standard radioligand binding assay to confirm direct interaction with the target and accurately determine binding affinity (Kᵢ).

By following this structured, validation-centric approach, researchers can generate a high-confidence data package that accurately characterizes the in vitro pharmacology of their compounds. This rigorous foundation is essential for making informed decisions, prioritizing candidates for further development, and ultimately, accelerating the path toward novel CNS therapeutics.

References

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Celtarys Research. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research. [Link]

  • Sharma, P., et al. (2009). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. Xenobiotica. [Link]

  • Dr. GPCR Ecosystem. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Dr. GPCR Ecosystem. [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience. [Link]

  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Creative Bioarray. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program (NTP). [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Celtarys. (2023). The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. Celtarys. [Link]

  • ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ResearchGate. [Link]

  • PDSP. (n.d.). Assay Protocol Book. PDSP. [Link]

  • Pharmaron. (n.d.). Drug Metabolism and Transporter Reference Guide. Pharmaron. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Catalogs Medicalexpo. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • Chen, C., & Liu, Y. (2007). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. [Link]

  • Montana Molecular. (n.d.). Troubleshooting guide. NCBI. [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. [Link]

  • Glennon, R. A. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. [Link]

  • Jäntsch, K., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. Neuropharmacology. [Link]

  • Simmler, L. D., et al. (2014). DAT vs. SERT selectivity of a variety of stimulants. ResearchGate. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Biocompare. (n.d.). HEK293 Cell Lines. Biocompare. [Link]

  • Wang, S., et al. (2000). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Journal of Medicinal Chemistry. [Link]

  • Applied StemCell. (n.d.). TARGATT™ HEK293 Master Cell Line. Applied StemCell. [Link]

  • ResearchGate. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. ResearchGate. [Link]

  • Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Creative Bioarray. (n.d.). Stable Cell Lines. Creative Bioarray. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • ResearchGate. (n.d.). K I values for displacement of -CIT from wild-type SERT. ResearchGate. [Link]

  • Kristensen, A. S., et al. (2011). Overview of Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Spealman, R. D., et al. (1994). Monoamine reuptake inhibitors enhance the discriminative state induced by cocaine in the rat. Drug and Alcohol Dependence. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Howell, L. L., & Negus, S. S. (2014). Overview of Monoamine Transporters. Current Topics in Behavioral Neurosciences. [Link]

  • Johal, A. S., et al. (2025). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols. [Link]

Sources

A Head-to-Head Comparison of Chiral Pyrrolidines in Asymmetric Organocatalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign. Among the privileged scaffolds in asymmetric organocatalysis, chiral pyrrolidines have established themselves as a versatile and powerful class of catalysts. This guide provides an in-depth, head-to-head comparison of prominent chiral pyrrolidine catalysts, grounded in experimental data, to empower you in making informed decisions for your specific synthetic challenges. We will dissect the performance of foundational and advanced pyrrolidine-based catalysts in key C-C bond-forming reactions, elucidate the mechanistic underpinnings of their stereochemical control, and provide actionable experimental protocols.

The Landscape of Chiral Pyrrolidine Catalysts

The ubiquity of the pyrrolidine motif in natural products and pharmaceuticals has spurred the development of a diverse array of chiral pyrrolidine-based organocatalysts.[1] This guide focuses on a comparative analysis of four key classes:

  • ** (S)-Proline:** The archetypal chiral pyrrolidine catalyst, readily available and effective in a range of transformations.[2]

  • Prolinamides: Modified proline derivatives where the carboxylic acid is converted to an amide, offering tunable steric and electronic properties.

  • Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts): Highly effective and widely used catalysts featuring a bulky diarylprolinol moiety.[3]

  • cis-2,5-Disubstituted Pyrrolidines: A class of C2-symmetric catalysts designed for enhanced stereocontrol.[1]

Our comparative analysis will focus on three cornerstone asymmetric reactions: the Aldol, Michael, and Mannich reactions.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in numerous natural products and pharmaceuticals. The choice of a chiral pyrrolidine catalyst significantly influences the yield and stereoselectivity of this transformation.

CatalystAldehydeKetoneSolventYield (%)dr (syn:anti)ee (%)Reference
(S)-Proline4-NitrobenzaldehydeCyclohexanoneDMSO9595:520
Boc-L-Prolinamide4-NitrobenzaldehydeCyclohexanoneDMSO9297:399[4]
Diphenylprolinol Silyl Ether4-NitrobenzaldehydeCyclohexanoneToluene99>99:199

Analysis of Performance:

(S)-Proline, while being a cost-effective and readily available catalyst, generally provides lower enantioselectivities in intermolecular aldol reactions compared to its more structurally elaborated derivatives. Prolinamides, such as Boc-L-Prolinamide, demonstrate a significant enhancement in both diastereoselectivity and enantioselectivity.[4] This is often attributed to the ability of the amide proton to participate in hydrogen bonding, which helps to organize the transition state and enhance stereochemical communication. The Jørgensen-Hayashi catalyst, a diarylprolinol silyl ether, consistently delivers exceptional levels of both diastereoselectivity and enantioselectivity, often approaching perfect stereocontrol. The bulky diarylmethylsilyl group effectively shields one face of the enamine intermediate, leading to highly selective electrophilic attack.

Mechanistic Rationale for Stereoselectivity in the Aldol Reaction

The stereochemical outcome of the proline-catalyzed aldol reaction is rationalized by the Zimmerman-Traxler model, where the reaction proceeds through a chair-like six-membered transition state.[2] The carboxylic acid group of proline plays a crucial role in activating the aldehyde electrophile and orienting it for a stereoselective attack from the enamine.

G General Catalytic Cycle for Proline-Catalyzed Aldol Reaction A Ketone + (S)-Proline B Enamine Intermediate A->B Condensation D Iminium Ion Intermediate B->D Nucleophilic Attack C Aldehyde C->D E Aldol Product + (S)-Proline D->E Hydrolysis

Caption: General catalytic cycle for the (S)-proline-catalyzed aldol reaction.

In the case of prolinamides, the amide proton takes on the role of the carboxylic acid proton, participating in a similar hydrogen-bonding interaction to direct the stereochemical course of the reaction. For the Jørgensen-Hayashi catalyst, the bulky diarylprolinol silyl ether moiety creates a highly restricted chiral environment, forcing the aldehyde to approach from the less sterically hindered face of the enamine.

G Proposed Transition State for Jørgensen-Hayashi Catalyst cluster_0 Steric Shielding A Bulky Diarylprolinol Silyl Ether B Enamine A->B C Aldehyde B->C Re-face attack

Caption: Steric shielding in the transition state of the Jørgensen-Hayashi catalyzed aldol reaction.

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a versatile method for the formation of carbon-carbon bonds through the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral pyrrolidine derivatives have been successfully employed as organocatalysts to control the stereochemical outcome of this reaction.

CatalystMichael DonorMichael AcceptorSolventYield (%)dr (syn:anti)ee (%)Reference
(S)-ProlineCyclohexanoneβ-NitrostyreneDMSO9595:520
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleCyclohexanoneβ-NitrostyreneCH2Cl296>95:578[5]
Diphenylprolinol Silyl EtherPropanalβ-NitrostyreneToluene9793:799
cis-2,5-Disubstituted PyrrolidineNitromethaneCinnamaldehydeToluene91->99[6]

Analysis of Performance:

Similar to the aldol reaction, (S)-proline provides modest enantioselectivity in the Michael addition. Proline derivatives with a more acidic proton, such as the tetrazole analog, show improved performance.[5] The Jørgensen-Hayashi catalyst once again demonstrates its superiority, affording excellent yields and enantioselectivities. Notably, the recently developed cis-2,5-disubstituted pyrrolidine catalysts have shown exceptional promise in the Michael addition of nitromethane to α,β-unsaturated aldehydes, delivering outstanding enantioselectivities.[6] The C2-symmetric nature of these catalysts creates a well-defined chiral pocket that effectively controls the facial selectivity of the reaction.

Performance in Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are prevalent in many biologically active molecules. Pyrrolidine-based catalysts facilitate this reaction with high levels of stereocontrol.

CatalystAldehyde/KetoneImineSolventYield (%)dr (syn:anti)ee (%)Reference
(S)-ProlineAcetoneN-PMP-protected α-imino ethyl glyoxylateDMSO9995:596[7]
(S)-N-(p-Toluenesulfonyl)pyrrolidine-2-carboxamideCyclohexanoneN-Boc-imineToluene95>99:199[4]
(R)-Pyrrolidine-3-carboxylic acidPropanalN-PMP-protected α-imino ethyl glyoxylateNMP944:9699 (anti)[1]

Analysis of Performance:

(S)-Proline is a highly effective catalyst for the syn-selective Mannich reaction, providing excellent yields, diastereoselectivities, and enantioselectivities.[7] Prolinamide derivatives, such as the N-tosylprolinamide, also exhibit outstanding performance in the syn-selective Mannich reaction.[4] Interestingly, the constitutional isomer of proline, (R)-pyrrolidine-3-carboxylic acid, acts as a highly effective catalyst for the anti-selective Mannich reaction, demonstrating the profound impact of subtle structural modifications on the stereochemical outcome.[1]

Experimental Protocols

To ensure the reproducibility and practical application of the discussed chemistry, detailed experimental protocols for representative reactions are provided below.

General Protocol for a (S)-Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Ketone (5.0 mmol, 5.0 equiv)

  • (S)-Proline (0.2 mmol, 20 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add (S)-proline (0.2 mmol).

  • Add the ketone (5.0 mmol) and the aldehyde (1.0 mmol) to the reaction vial.

  • Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

General Protocol for a Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition

Materials:

  • Aldehyde (1.2 mmol, 1.2 equiv)

  • Nitroalkene (1.0 mmol, 1.0 equiv)

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%)

  • Benzoic acid (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (2.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (0.1 mmol) and benzoic acid (0.1 mmol).

  • Add anhydrous toluene (2.0 mL) and stir the mixture for 10 minutes at room temperature.

  • Add the aldehyde (1.2 mmol) and the nitroalkene (1.0 mmol) to the reaction vial.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral HPLC analysis.

General Protocol for a Prolinamide-Catalyzed Asymmetric Mannich Reaction

Materials:

  • Ketone (2.0 mmol, 2.0 equiv)

  • Imine (1.0 mmol, 1.0 equiv)

  • (S)-N-(p-Toluenesulfonyl)pyrrolidine-2-carboxamide (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (2.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the prolinamide catalyst (0.1 mmol) and the imine (1.0 mmol).

  • Add anhydrous toluene (2.0 mL) and the ketone (2.0 mmol).

  • Stir the reaction mixture at room temperature or as specified in the literature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral HPLC analysis.

Conclusion and Future Outlook

The family of chiral pyrrolidine organocatalysts offers a powerful and versatile toolkit for the asymmetric synthesis of complex molecules. This guide has provided a head-to-head comparison of key classes of these catalysts, highlighting their relative strengths and weaknesses in cornerstone C-C bond-forming reactions.

  • (S)-Proline remains a valuable catalyst due to its simplicity, low cost, and effectiveness, particularly in intramolecular reactions and as a benchmark for catalyst development.

  • Prolinamides represent a significant step forward, offering enhanced stereoselectivity through tunable steric and electronic properties and the crucial role of the amide proton in hydrogen bonding.

  • Diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) are the current gold standard for many asymmetric transformations, consistently delivering exceptional levels of stereocontrol due to their well-defined and sterically demanding chiral environment.

  • cis-2,5-Disubstituted pyrrolidines are an emerging class of C2-symmetric catalysts that have already demonstrated outstanding performance in specific applications and hold great promise for future developments.

The choice of the optimal catalyst will ultimately depend on the specific substrates, desired stereochemical outcome, and practical considerations of the synthetic route. The continuous development of novel chiral pyrrolidine catalysts, guided by a deeper mechanistic understanding, will undoubtedly lead to even more powerful and selective tools for the synthesis of enantiomerically pure compounds that are vital for the advancement of medicine and materials science.

References

  • A Comparative Analysis of Boc-Protected Pyrrolidine Catalysts in Asymmetric Synthesis. Benchchem. [URL: https://www.benchchem.
  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc03132f]
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [URL: https://www.mdpi.com/1420-3049/28/5/2234]
  • A Comparative Guide to (R)-pyrrolidine-3-carboxylic acid and L-proline in Asymmetric Catalysis. Benchchem. [URL: https://www.benchchem.
  • Performance Benchmark: 4-Pyrrolidinopyridine vs. Novel Chiral Analogs in Asymmetric Catalysis. Benchchem. [URL: https://www.benchchem.
  • Proline organocatalysis. Wikipedia. [URL: https://en.wikipedia.
  • Comparison of (S)-3-Acetyl-1-Boc-pyrrolidine with other chiral pyrrolidine building blocks. Benchchem. [URL: https://www.benchchem.com/product/s-3-acetyl-1-boc-pyrrolidine-cas-199526-78-4/comparison-of-s-3-acetyl-1-boc-pyrrolidine-with-other-chiral-pyrrolidine-building-blocks]
  • Unveiling the Catalytic Landscape: A Comparative Analysis of L-Proline and Its Silylated Derivative in Asymmetric Aldol Reaction. Benchchem. [URL: https://www.benchchem.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10004739/]
  • Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. Office of Scientific and Technical Information. [URL: https://www.osti.gov/servlets/purl/1633519]
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11599026/]
  • Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. Office of Scientific and Technical Information. [URL: https://www.osti.gov/servlets/purl/1526435]
  • A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Evaluating Proline Derivatives and Beyond. Benchchem. [URL: https://www.benchchem.
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [URL: https://www.researchgate.
  • Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. MDPI. [URL: https://www.mdpi.com/2073-8994/3/2/265]
  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/cc/d4cc03132f]
  • Hayashi-Jørgensen Catalyst. Chem-Station. [URL: https://www.chem-station.
  • Bridging Theory and Experiment: A Teaching Project on L-Proline-Catalyzed Asymmetric Mannich Reactions. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/664f33b1264bab285a756616]
  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [URL: https://scs.illinois.edu/sites/default/files/inline-files/2005-Fall-Klingenfus.pdf]
  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES. [URL: https://www.heterocycles.jp/library/three/pdf/10235]
  • The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12435559/]
  • Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/120.shtm]
  • organocatalytic asymmetric synthesis using proline and related molecules. part 1. HETEROCYCLES. [URL: https://www.heterocycles.jp/library/three/pdf/10228]
  • Asymmetric Mannich reactions catalyzed by proline and 4-hydroxyproline derived organocatalysts in the presence of water. ResearchGate. [URL: https://www.researchgate.
  • Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/ob/b414742a]
  • Prolines Based β-Hydroxyamide as Organocatalysts for Use in Asymmetric Michael Addition. DergiPark. [URL: https://dergipark.org.tr/en/pub/jime/issue/70747/1083163]
  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. IRIS. [URL: https://iris.iitgn.ac.in/handle/11564/23577]
  • Heterogeneous organocatalysis: the proline case. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11422051/]
  • Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11599026/]
  • Proline-catalyzed aldol reactions. Wikipedia. [URL: https://en.wikipedia.
  • Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15079057/]
  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. ResearchGate. [URL: https://www.researchgate.
  • Asymmetric synthesis of cis-2,5-disubstituted pyrrolidine, the core scaffold of β3-AR agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23448268/]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of (R)-3-Phenoxypyrrolidine HCl Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists in the field of neuropharmacology, we recognize the burgeoning interest in novel scaffolds for monoamine reuptake inhibitors (MRIs). The (R)-3-Phenoxypyrrolidine HCl scaffold has emerged as a promising starting point for the development of agents targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data and detailed protocols to empower your research and development endeavors. We will delve into the nuanced effects of structural modifications on potency and selectivity, offering a framework for the rational design of next-generation therapeutics.

The (R)-3-Phenoxypyrrolidine Core: A Privileged Scaffold for Monoamine Transporter Inhibition

The pyrrolidine ring is a versatile and prevalent scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations that can effectively interact with biological targets.[1][2] The incorporation of a phenoxy moiety at the 3-position introduces an aromatic system capable of engaging in various non-covalent interactions within the binding pockets of monoamine transporters. The stereochemistry at the C3 position is crucial, with the (R)-enantiomer often exhibiting distinct pharmacological profiles compared to its (S)-counterpart or the racemic mixture.

Monoamine reuptake inhibitors function by blocking the reabsorption of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby prolonging their signaling.[3] This mechanism is central to the action of many antidepressant and psychostimulant drugs.[3] The (R)-3-Phenoxypyrrolidine scaffold provides a conformationally constrained framework that can be systematically modified to fine-tune interactions with DAT, NET, and SERT, leading to compounds with desired potency and selectivity profiles.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

While comprehensive SAR data for a wide range of this compound derivatives is an area of active investigation, we can extrapolate key trends from closely related analogs, such as the 3-(phenoxy-phenyl-methyl)-pyrrolidines.[4] These studies reveal critical insights into how substitutions on the phenoxy ring and modifications of the pyrrolidine nitrogen influence monoamine transporter affinity and selectivity.

Impact of Substitutions on the Phenoxy Ring

The electronic and steric properties of substituents on the phenoxy ring play a pivotal role in modulating the potency and selectivity of these compounds.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., F, Cl) or trifluoromethyl (CF3), on the phenoxy ring can significantly impact binding affinity. The position of these substituents is also critical, with para-substitution often being favored. This suggests that specific electronic interactions, such as halogen bonding or dipole-dipole interactions, may be important for anchoring the ligand within the transporter's binding site.

  • Electron-Donating Groups: Conversely, electron-donating groups like methoxy (OCH3) or methyl (CH3) can alter the electrostatic potential of the phenoxy ring and influence its interaction with the target protein. The effect of these groups is highly dependent on their position and the specific transporter being targeted.

  • Steric Bulk: The size of the substituent on the phenoxy ring can influence the compound's ability to fit within the binding pocket. While smaller substituents are generally well-tolerated, bulkier groups may introduce steric hindrance, leading to a decrease in affinity.

Modifications of the Pyrrolidine Ring and Nitrogen Substituent

The pyrrolidine ring and its nitrogen substituent are key elements for establishing interactions with the monoamine transporters.

  • N-Substitution: The nature of the substituent on the pyrrolidine nitrogen is a critical determinant of activity. Small alkyl groups, such as methyl or ethyl, are often optimal. Larger or more complex substituents can either enhance or diminish activity depending on the specific transporter and the overall conformation of the molecule.

  • Stereochemistry: As previously mentioned, the (R)-configuration at the 3-position of the pyrrolidine ring is a defining feature of this class of compounds. This specific stereochemistry dictates the spatial orientation of the phenoxy group, which is crucial for its interaction with the chiral environment of the transporter binding sites.

Comparative Data of Representative Analogs

To illustrate these SAR principles, the following table presents hypothetical in vitro data for a series of this compound derivatives. This data is intended to be representative of the expected trends based on published research on related compounds.

Compound R1 (Phenoxy Ring) R2 (Pyrrolidine N) DAT Ki (nM) NET Ki (nM) SERT Ki (nM)
1 (Parent) HH15080250
2 4-FH7540180
3 4-ClH6035150
4 4-CF3H9050200
5 4-OCH3H180100300
6 HCH312065220
7 4-ClCH34525130

Note: The Ki values in this table are hypothetical and for illustrative purposes only, designed to reflect general SAR trends.

This hypothetical data suggests that para-halogen substitution on the phenoxy ring (compounds 2 and 3) enhances potency at all three transporters, with chlorine being slightly more favorable than fluorine. The introduction of a methyl group on the pyrrolidine nitrogen (compound 6) also appears to be beneficial. The combination of these two modifications (compound 7) results in the most potent analog in this series.

Experimental Protocols for SAR Elucidation

To facilitate your own SAR studies on this compound derivatives, we provide the following detailed, field-proven protocols for in vitro monoamine transporter binding and uptake inhibition assays.

Radioligand Binding Assays for Monoamine Transporters

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific transporter.[5] This is typically expressed as the inhibition constant (Ki).

3.1.1. Dopamine Transporter (DAT) Binding Assay using [³H]WIN 35,428

Rationale: This assay measures the ability of a test compound to compete with the radiolabeled ligand [³H]WIN 35,428 for binding to the dopamine transporter.[6] [³H]WIN 35,428 is a high-affinity ligand for DAT, making it a suitable tool for this purpose.[6]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

    • To determine non-specific binding, use a saturating concentration of a known DAT inhibitor (e.g., 10 µM cocaine) in place of the test compound.

    • To initiate the binding reaction, add 100 µL of the membrane preparation (containing ~50-100 µg of protein).

    • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

3.1.2. Norepinephrine (NET) and Serotonin (SERT) Transporter Binding Assays

Similar protocols can be followed for NET and SERT, using appropriate radioligands and tissue sources:

  • NET: Use [³H]Nisoxetine as the radioligand and rat cortical or hippocampal membranes.

  • SERT: Use [³H]Citalopram or [³H]Paroxetine as the radioligand and rat cortical or frontal cortical membranes.

Monoamine Uptake Inhibition Assays

Uptake inhibition assays measure the functional ability of a compound to block the transport of monoamines into cells expressing the respective transporters. This is typically expressed as the IC50 value.

3.2.1. Dopamine Uptake Inhibition Assay

Rationale: This assay utilizes cells (e.g., HEK293) stably expressing the human dopamine transporter (hDAT) and measures the inhibition of radiolabeled dopamine ([³H]DA) uptake by the test compound.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably expressing hDAT in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells once with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, pH 7.4).

    • Pre-incubate the cells with 50 µL of KRH buffer containing various concentrations of the test compound for 10-20 minutes at room temperature.

    • To determine non-specific uptake, use a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

    • Initiate uptake by adding 50 µL of KRH buffer containing [³H]DA (final concentration ~10-20 nM).

    • Incubate for 5-10 minutes at room temperature. The short incubation time is critical to measure the initial rate of uptake.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS).

  • Scintillation Counting and Data Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

3.2.2. Norepinephrine (NET) and Serotonin (SERT) Uptake Inhibition Assays

Similar protocols can be adapted for NET and SERT uptake inhibition assays:

  • NET: Use HEK293 cells expressing hNET and [³H]Norepinephrine as the substrate.

  • SERT: Use HEK293 cells expressing hSERT and [³H]Serotonin ([³H]5-HT) as the substrate.

Visualizing Key Relationships and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Trends cluster_scaffold Core Scaffold: (R)-3-Phenoxypyrrolidine cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold (R)-3-Phenoxypyrrolidine Phenoxy Phenoxy Ring Substitutions Scaffold->Phenoxy Modify PyrrolidineN Pyrrolidine N- Substitutions Scaffold->PyrrolidineN Modify Potency Potency (Ki / IC50) Phenoxy->Potency Impacts Selectivity Selectivity (DAT vs. NET vs. SERT) Phenoxy->Selectivity Impacts PyrrolidineN->Potency Impacts PyrrolidineN->Selectivity Impacts

Caption: Key SAR drivers for (R)-3-Phenoxypyrrolidine derivatives.

Binding_Assay_Workflow A 1. Membrane Preparation (e.g., Rat Striatum) B 2. Incubation (Membranes + [3H]Radioligand + Test Compound) A->B C 3. Filtration (Separate Bound from Free Radioligand) B->C D 4. Scintillation Counting (Quantify Radioactivity) C->D E 5. Data Analysis (Calculate Ki) D->E

Caption: Workflow for a typical radioligand binding assay.

Uptake_Assay_Workflow A 1. Cell Culture (HEK293 expressing Transporter) B 2. Pre-incubation (Cells + Test Compound) A->B C 3. Uptake Initiation (Add [3H]Substrate) B->C D 4. Termination & Lysis C->D E 5. Scintillation Counting (Quantify Intracellular Radioactivity) D->E F 6. Data Analysis (Calculate IC50) E->F

Sources

A Comparative Guide to Pyrrolidine-Based Chiral Auxiliaries: Benchmarking SAMP/RAMP in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals, chiral auxiliaries remain a foundational and reliable tool for asymmetric synthesis.[1] These stereogenic molecules are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, after which they are cleaved and ideally recovered.[1] While a multitude of chiral auxiliaries have been developed, this guide focuses on a comparative analysis of the highly effective pyrrolidine-based SAMP and RAMP auxiliaries against other prominent classes, namely Evans' oxazolidinones and pseudoephedrine amides.

As a Senior Application Scientist, my objective is to provide not just a catalogue of data, but a deeper insight into the practical application and mechanistic underpinnings of these critical reagents. The choice of a chiral auxiliary is a critical decision in a synthetic campaign, dictated by the desired stereochemical outcome, the nature of the substrate and electrophile, and the conditions for auxiliary attachment and cleavage. This guide will provide the necessary data and experimental context to make an informed decision.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is ultimately judged by its performance in key bond-forming reactions. Here, we present a quantitative comparison of SAMP/RAMP auxiliaries with Evans' oxazolidinones and pseudoephedrine amides in two of the most fundamental transformations in asymmetric synthesis: alkylation of enolates and aldol reactions.

The asymmetric alkylation of enolates is a powerful method for the construction of stereogenic centers alpha to a carbonyl group. The following table summarizes the performance of the selected chiral auxiliaries in this transformation.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (de)Yield (%)Reference
SAMP CyclohexanoneMethyl Iodide≥95%85%[2]
SAMP 3-Pentanonen-Propyl Iodide≥97%90%[2]
Evans' (S)-4-benzyl-2-oxazolidinone N-PropionylBenzyl Bromide>99:194%[3]
Evans' (S)-4-isopropyl-2-oxazolidinone N-PropionylMethyl Iodide99:191%[3]
(1R,2R)-Pseudoephedrine Amide PropionamideBenzyl Bromide>98%93%[4]
(1R,2R)-Pseudoephedrine Amide PropionamideEthyl Iodide>98%91%[4]

The aldol reaction is a cornerstone of carbon-carbon bond formation, capable of creating two new stereocenters simultaneously. The choice of chiral auxiliary and reaction conditions can dictate the formation of syn or anti aldol products.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Diastereomeric Excess (de) of major isomerYield (%)Reference
SAMP Hydrazone of Acetone Benzaldehyde-90%75%[5]
Evans' (S)-4-benzyl-2-oxazolidinone Isobutyraldehyde>99:1 (syn)>98%85%[6]
Evans' (S)-4-benzyl-2-oxazolidinone Benzaldehyde>99:1 (syn)>98%80%[6]
Thiazolidinethione (Crimmins) Isobutyraldehyde>95:5 (syn)90%88%[7]
Mechanism of Stereochemical Control

The high levels of stereoselectivity observed with these auxiliaries are not fortuitous; they are the result of well-defined, sterically constrained transition states.

The stereochemical outcome of the SAMP/RAMP hydrazone alkylation is controlled by the formation of a rigid, chelated azaenolate intermediate.[8][9] Upon deprotonation with a strong base like LDA, the lithium cation is chelated by the methoxy group and the nitrogen atom of the pyrrolidine ring.[8] This locks the conformation of the azaenolate, and the bulky pyrrolidine ring effectively shields one face of the nucleophilic carbon, directing the approach of the electrophile to the opposite, less hindered face.[9]

G cluster_0 Mechanism of Stereocontrol in SAMP/RAMP Alkylation cluster_1 Key Features Hydrazone SAMP Hydrazone Azaenolate Chelated Lithium Azaenolate Hydrazone->Azaenolate 1. LDA, THF, -78 °C Alkylation Alkylated Hydrazone Azaenolate->Alkylation 2. R-X (Electrophile) Key1 • Rigid, chelated transition state Key2 • Steric hindrance from the pyrrolidine ring Key3 • Electrophile attacks from the less hindered face

Caption: Mechanism of stereocontrol in SAMP/RAMP alkylation.

In the case of the Evans' aldol reaction, the formation of a Z-enolate is directed by the chiral auxiliary. This enolate then reacts with an aldehyde via a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[6][10] The substituents on the oxazolidinone ring dictate the facial selectivity of the reaction, effectively blocking one face of the enolate and directing the aldehyde to approach from the other.[10]

Experimental Protocols

To provide a practical context for the application of these chiral auxiliaries, a detailed protocol for the asymmetric alkylation of a ketone using a SAMP hydrazone is provided below.

This three-step procedure involves the formation of the SAMP hydrazone, diastereoselective alkylation, and subsequent cleavage to yield the chiral ketone.[2]

Step 1: Formation of 3-Pentanone SAMP Hydrazone

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq) and 3-pentanone (1.2 eq).

  • Heat the mixture at 60°C overnight under an inert atmosphere (e.g., argon).

  • Cool the reaction mixture to room temperature. The crude hydrazone can be purified by distillation under reduced pressure.

Step 2: Diastereoselective Alkylation

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78°C.

  • To this solution, add the 3-pentanone SAMP hydrazone (1.0 eq) dropwise via syringe. Stir the mixture at -78°C for 2 hours.

  • Add the alkyl halide (e.g., n-propyl iodide) (1.2 eq) dropwise and continue stirring at -78°C for 4 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78°C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral ketone by flash column chromatography.

G cluster_workflow Experimental Workflow: Asymmetric Synthesis with a Chiral Auxiliary Start Prochiral Substrate + Chiral Auxiliary Attachment Attachment of Auxiliary Start->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovery Recovery of Auxiliary Cleavage->Recovery

Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

The choice of a chiral auxiliary is a critical parameter in the design of an asymmetric synthesis. Pyrrolidine-based auxiliaries, particularly SAMP and RAMP, offer a powerful and reliable method for the asymmetric alkylation of ketones and aldehydes, consistently delivering high levels of diastereoselectivity. Evans' oxazolidinones remain the gold standard for many applications, especially in asymmetric aldol reactions, providing excellent stereocontrol and predictable outcomes. Pseudoephedrine amides offer a practical and highly effective alternative for asymmetric alkylations.

Ultimately, the optimal choice will depend on the specific synthetic challenge. This guide provides the comparative data and practical insights to enable researchers, scientists, and drug development professionals to select the most appropriate chiral auxiliary for their needs, thereby accelerating the discovery and development of new chiral molecules.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119 (28), pp. 6496–6511. [Link]

  • Myers, A. G., et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Angewandte Chemie International Edition, 2008, 47 (41), pp. 7939-7942. [Link]

  • Myers, A. G., et al. "Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis." Journal of the American Chemical Society, 1994, 116 (20), pp. 9361–9362. [Link]

  • Enders, D., et al. "The Enders SAMP/RAMP hydrazone-alkylation reaction." Wikipedia, [Link]

  • "Chiral auxiliary." Wikipedia, [Link]

  • Smith, A. B., et al. "An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions." Organic Letters, 2009, 11 (15), pp. 3370–3373. [Link]

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119 (28), pp. 6496–6511. [Link]

  • Enders, D., et al. "Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary." Synthesis, 1996, 1996 (1), pp. 48-50. [Link]

  • Enders, D., et al. "ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE." Organic Syntheses, 1987, 65, p. 173. [Link]

  • Enders, D., et al. "Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones." The Journal of Organic Chemistry, 2013, 78 (17), pp. 8435–8446. [Link]

  • Majewski, M., et al. "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." RSC Advances, 2015, 5 (112), pp. 92257-92285. [Link]

  • Daraie, M., et al. "SAMP – A Versatile Auxiliary in Asymmetric Synthesis." Current Organic Synthesis, 2016, 13 (4), pp. 534-551. [Link]

  • Enders, D., et al. "PREPARATION OF (S)-(−)- AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP AND RAMP)." Organic Syntheses, 1985, 63, p. 1. [Link]

  • Pal, S. "Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion." NPTEL, [Link]

  • Gnas, Y., et al. "Chiral Auxiliaries in Asymmetric Synthesis." Angewandte Chemie International Edition, 2006, 45 (11), pp. 1899-1930. [Link]

  • Evans, D. A., et al. "Asymmetric Alkylations of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives." Journal of the American Chemical Society, 1982, 104 (6), pp. 1737–1739. [Link]

  • Houk, K. N., et al. "The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones." Journal of the American Chemical Society, 2010, 132 (46), pp. 16453–16460. [Link]

  • Daraie, M., et al. "Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis." Current Organic Synthesis, 2016, 13 (4), pp. 534-551. [Link]

  • "Evans Auxiliaries and a Friend for Aldol Reactions." YouTube, [Link]

  • Padilla, F., et al. "Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses." Journal of the Mexican Chemical Society, 2019, 63 (3), pp. 1-18. [Link]

  • Majewski, M., et al. "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." RSC Advances, 2015, 5 (112), pp. 92257-92285. [Link]

  • "Evans Aldol Reaction." Chem-Station, [Link]

  • Daraie, M., et al. "Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis." Current Organic Synthesis, 2016, 13 (4), pp. 534-551. [Link]

  • Job, A., et al. "The SAMP/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 2002, 58 (12), pp. 2253-2329. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of (R)-3-Phenoxypyrrolidine HCl: Synthesis, Analytics, and Strategic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (R)-3-Phenoxypyrrolidine HCl in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[1] Within this class of building blocks, (R)-3-Phenoxypyrrolidine Hydrochloride stands out as a particularly valuable intermediate. The defined stereochemistry at the C3 position, combined with the phenoxy moiety, provides a versatile handle for constructing complex molecular architectures.

However, the incorporation of any chiral building block into a drug development pipeline demands a rigorous and multi-faceted validation process. The stereochemical integrity of the starting material directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[3][4] This guide provides an in-depth, experience-driven comparison of this compound, detailing a robust synthetic protocol, a comprehensive analytical workflow for quality control, a comparative analysis against structural alternatives, and a framework for assessing its intrinsic stability. Every protocol is designed as a self-validating system, ensuring the data generated is reliable and reproducible.

Part 1: Stereocontrolled Synthesis of this compound

The synthesis of enantiomerically pure pyrrolidines can be approached through various strategies, including asymmetric 1,3-dipolar cycloadditions, organocatalytic Michael additions, or modifications of precursors from the chiral pool.[5][6] For this compound, a highly reliable and scalable approach involves a stereoinvertive Mitsunobu reaction starting from an enantiopure N-protected-(S)-3-hydroxypyrrolidine, a commercially available starting material. This strategy is advantageous because it leverages a well-understood reaction mechanism that ensures high stereochemical fidelity.

Rationale for the Synthetic Approach

The chosen pathway begins with (R)-1-Boc-3-hydroxypyrrolidine. An alternative, and often more economical, route involves starting with the opposite enantiomer, (S)-1-Boc-3-hydroxypyrrolidine, and inverting the stereocenter using a Mitsunobu reaction with phenol. This Sₙ2-type reaction proceeds with a predictable inversion of configuration, a cornerstone of stereocontrolled synthesis.[7] The Boc (tert-butyloxycarbonyl) protecting group is selected for its stability under the neutral conditions of the Mitsunobu reaction and its facile removal under acidic conditions, which conveniently aligns with the final hydrochloride salt formation.

Detailed Experimental Protocol: A Three-Step Synthesis

Step 1: Mitsunobu Reaction for Stereochemical Inversion and Etherification

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Solvent Addition: Dissolve the components in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of hydroxypyrrolidine).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is critical to control the exothermic reaction upon adding the azodicarboxylate.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via a syringe pump over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[7] The slow addition prevents the formation of undesired side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (R)-1-Boc-3-phenoxypyrrolidine as a clear oil.

Step 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the purified (R)-1-Boc-3-phenoxypyrrolidine (1.0 eq.) in a minimal amount of methanol.

  • HCl Addition: Add a solution of 4M HCl in 1,4-dioxane (4-5 eq.) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting solid is the crude this compound.

Step 3: Recrystallization

  • Purification: To achieve high purity, recrystallize the crude hydrochloride salt from a suitable solvent system, such as isopropanol/diethyl ether. Dissolve the solid in a minimum amount of hot isopropanol and slowly add diethyl ether until turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours to maximize crystal formation.

  • Final Product: Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

dot digraph "Synthetic_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Synthetic workflow for this compound."; fontsize = 10; } enddot Caption: Synthetic workflow for this compound.

Part 2: Comprehensive Analytical Cross-Validation

Confirming the identity, purity, and stereochemical integrity of this compound is paramount. A multi-technique approach is non-negotiable for a complete quality assessment.

Spectroscopic Identity Confirmation

The following table summarizes the expected spectroscopic data for the final compound. This data serves as a reference for researchers to confirm the successful synthesis and purification.

Technique Feature Expected Value Rationale and Interpretation
¹H NMR Chemical Shifts (δ, ppm) in D₂O~7.4 (m, 2H), ~7.0 (m, 3H), ~5.2 (m, 1H), ~3.5-3.8 (m, 4H), ~2.3-2.5 (m, 2H)Aromatic protons of the phenoxy group appear between 7.0-7.4 ppm. The proton at C3 (methine) is shifted downfield (~5.2 ppm) due to the adjacent oxygen. Pyrrolidine ring protons appear in the ~2.3-3.8 ppm range.
¹³C NMR Chemical Shifts (δ, ppm) in D₂O~157.0, ~130.5, ~123.0, ~117.0, ~75.0, ~51.0, ~44.0, ~31.0Aromatic carbons appear between 117-157 ppm. The C3 carbon attached to the phenoxy group is expected around 75 ppm. The other pyrrolidine carbons (C2, C5, C4) will be further upfield.
Mass Spec (ESI+) Molecular Ion (M+H)⁺ of free basem/z 164.107Corresponds to the protonated free base [C₁₀H₁₃NO + H]⁺. The hydrochloride salt itself is not typically observed.[8]
IR Spectroscopy Key Absorptions (cm⁻¹)2400-2800 (broad), ~3050, ~2950, ~1600, ~1490, ~1240The broad absorption in the 2400-2800 cm⁻¹ range is characteristic of an amine hydrochloride N-H stretch.[8] The C-O-C ether stretch is expected around 1240 cm⁻¹. Aromatic C-H and C=C stretches appear around 3050 cm⁻¹ and 1600/1490 cm⁻¹, respectively.
Protocol: Spectroscopic Data Acquisition
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. As a hydrochloride salt, it should be soluble in D₂O or CD₃OD.[8]

    • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source. Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-400.

  • IR Spectroscopy:

    • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the crystalline powder directly on the ATR crystal.

    • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

dot digraph "Analytical_Workflow" { graph [rankdir="TB"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Workflow for analytical validation."; fontsize = 10; } enddot Caption: Workflow for analytical validation.

Enantiomeric Purity: The Critical Quality Attribute

The single most important quality attribute for a chiral building block is its enantiomeric purity, expressed as enantiomeric excess (ee).[3] While NMR with chiral solvating agents can be used, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard in the pharmaceutical industry for its accuracy, robustness, and sensitivity.[9][10]

Method Principle Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.High accuracy and precision; low detection limits; widely accepted by regulatory agencies.Requires method development; CSPs can be expensive.
NMR with Chiral Agents Enantiomers form diastereomeric complexes with a chiral agent, leading to distinct signals in the NMR spectrum.[3]Rapid analysis; no separation required.Lower accuracy than HPLC; requires higher sample concentration; potential for signal overlap.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
  • Instrumentation & Column:

    • HPLC system with a UV detector.

    • Chiral Stationary Phase: A polysaccharide-based column such as Daicel CHIRALPAK® AD-H or Phenomenex Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) is an excellent starting point for this class of compounds.[9]

  • Method Conditions (Starting Point):

    • Mobile Phase: Isocratic mixture of n-Hexane and Ethanol with a small amount of a basic additive like diethylamine (DEA). A typical starting condition is 90:10:0.1 (Hexane:Ethanol:DEA, v/v/v). The DEA is crucial for obtaining good peak shape for the amine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Racemic Standard: Prepare a racemic sample of 3-phenoxypyrrolidine HCl. This can be done by mixing equal amounts of the (R) and (S) enantiomers or by synthesizing the racemate. Dissolve in the mobile phase to a concentration of ~0.5 mg/mL. This is essential to identify the retention times of both enantiomers.

    • Sample: Prepare the synthesized this compound at the same concentration.

  • Data Analysis:

    • Inject the racemic standard to confirm the separation and identify the peaks for the (R) and (S) enantiomers.

    • Inject the sample.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100[3]

Part 3: Comparison with Structural Alternatives

The choice of a building block is a strategic decision in drug design. Understanding how this compound compares to its structural analogs is key to justifying its use.

Compound Structure Molecular Weight (HCl Salt) Key Differentiators & Applications
This compound (R)-enantiomer with phenoxy group199.68 g/mol [11]The phenoxy group adds lipophilicity and potential for π-π stacking interactions. The (R)-stereochemistry is often crucial for specific target binding. Used in the synthesis of various bioactive molecules.
(S)-3-Phenoxypyrrolidine HCl (S)-enantiomer with phenoxy group199.68 g/mol The enantiomeric counterpart. Its use is dictated by the specific stereochemical requirements of the biological target. Comparing its biological activity to the (R)-enantiomer is a critical step in SAR studies.
(R)-3-Hydroxypyrrolidine HCl (R)-enantiomer with hydroxyl group123.58 g/mol [12]A common synthetic precursor to the title compound.[12] The hydroxyl group acts as a hydrogen bond donor/acceptor and a versatile chemical handle for further functionalization. It is less lipophilic than the phenoxy analog.
(R)-3-Fluoropyrrolidine HCl (R)-enantiomer with fluorine atom125.57 g/mol Fluorine is often used as a bioisostere for a hydroxyl group or hydrogen atom to block metabolic sites or modulate pKa and lipophilicity.[8] It is a weak hydrogen bond acceptor.

Part 4: Intrinsic Stability Assessment

Understanding the inherent stability of a key intermediate is crucial for defining storage conditions, predicting shelf-life, and anticipating potential issues during subsequent synthetic steps.[13][14] A forced degradation study, as outlined by ICH guidelines, is the standard approach to identify potential degradation pathways.[15]

Protocol: Forced Degradation Study
  • Sample Preparation: Prepare five separate solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Subject each sample to one of the following conditions. A control sample, protected from light and stored at 5 °C, should be analyzed alongside the stressed samples.

    • Acidic Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solution at 80 °C for 48 hours.

    • Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the formation of any new impurity peaks.

Stress Condition Expected Outcome Rationale
Acidic Hydrolysis Likely stableEthers are generally stable to acidic conditions.
Basic Hydrolysis Likely stableEthers are also stable to basic conditions.
Oxidation Potential for degradationThe pyrrolidine nitrogen or the aromatic ring could be susceptible to oxidation under harsh conditions.
Thermal Stress Likely stableThe compound is expected to be thermally robust.
Photostability Potential for degradationAromatic systems can sometimes be susceptible to photolytic degradation.

Conclusion

This compound is a high-value building block for drug discovery, offering a unique combination of stereochemical definition and functionality. Its utility, however, is entirely dependent on rigorous quality control. The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for its preparation and cross-validation. By implementing these self-validating workflows—from stereocontrolled synthesis and multi-technique spectroscopic confirmation to industry-standard chiral purity analysis and intrinsic stability assessment—researchers can ensure the integrity of their chemical matter and build a solid foundation for the successful advancement of their drug development programs.

References

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.).
  • (R)-3-Hydroxypyrrolidine hydrochloride. (n.d.). Chem-Impex.
  • A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines. (n.d.). Benchchem.
  • (R)-3-Phenoxypyrrolidine hydrochloride. (n.d.). Appchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (n.d.).
  • A Comparative Guide to the Spectroscopic Properties of (R)-3-Fluoropyrrolidine Hydrochloride. (n.d.). Benchchem.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA).
  • Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. (n.d.). Benchchem.
  • A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. (n.d.). Benchchem.
  • Determination of Enantiomeric Excess via 31P-NMR. (n.d.).
  • Stepping Up the Pace of Drug Stability Studies. (2017, September 2). Pharmaceutical Technology.
  • STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. (n.d.). EPRA JOURNALS.
  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. (2026, January 9). PharmaCores.
  • Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
  • Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-River Falls.
  • Regulation of stability studies to enhance the efficiency of drug registrations to regulatory authorities. (n.d.). Archives of Pharmacy Practice.
  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube.
  • Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube.
  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chrom
  • HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. (n.d.). Asian Journal of Chemistry.

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of (R)-3-Phenoxypyrrolidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereochemical purity of chiral building blocks like (R)-3-Phenoxypyrrolidine HCl is not merely a quality metric; it is a critical determinant of a final drug product's efficacy and safety. Enantiomers can exhibit vastly different pharmacological and toxicological profiles, making the precise quantification of enantiomeric excess (ee) an indispensable step in the synthetic and quality control workflow.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques for this task. We move beyond simple protocols to explore the causality behind methodological choices, offering a framework for selecting and developing a robust, self-validating system for determining the enantiomeric purity of this compound and similar chiral amines.

Pillar 1: Chiral Chromatography - The Gold Standard

Direct enantiomeric separation using chromatography is the most prevalent and often definitive approach. The core principle relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[3][4] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the dominant techniques in this space.

A. High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the workhorse for enantiomeric separations due to its versatility and high resolution. The selection of the CSP is the most critical parameter for success, as no universal CSP exists.[5] For pyrrolidine derivatives, polysaccharide-based CSPs are a premier choice.

Expertise & Experience: The "Why" Behind the Method

The choice of a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is deliberate. The helical structure of these polymers creates chiral grooves and cavities. Separation of phenoxypyrrolidine enantiomers is achieved through a combination of interactions: hydrogen bonding (with the secondary amine), dipole-dipole interactions, and π-π stacking (with the phenyl group), which create a transient, diastereomeric complex with the CSP.[6]

A normal-phase mobile system (e.g., hexane/isopropanol) is typically preferred for these compounds. This is because the non-polar bulk solvent does not compete for the polar interaction sites on the CSP, allowing for more effective chiral recognition compared to reversed-phase conditions. Small amounts of an additive, like trifluoroacetic acid (TFA) or diethylamine (DEA), are often essential to improve the peak shape of basic analytes like amines by minimizing tailing caused by secondary interactions with residual silanols on the silica support.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample (R/S)-3-Phenoxypyrrolidine HCl Dissolve Dissolve in Mobile Phase (e.g., Hexane/IPA) Sample->Dissolve Inject Inject onto HPLC System Dissolve->Inject Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Inject->Column Separator Differential Interaction ElutionR (R)-Enantiomer Elutes Separator->ElutionR Weak Interaction (Faster) ElutionS (S)-Enantiomer Elutes Separator->ElutionS Strong Interaction (Slower) Detector UV Detector ElutionR->Detector ElutionS->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peak Areas (Area_R and Area_S) Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (ee%) Integrate->Calculate G cluster_prep Sample Preparation & Derivatization cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample (R/S)-3-Phenoxypyrrolidine HCl Base Neutralize with Base (e.g., aq. NaOH) Sample->Base Extract Extract Free Base into Organic Solvent Base->Extract Deriv Derivatize with TFAA (Trifluoroacetic Anhydride) Extract->Deriv Inject Inject into GC-FID Deriv->Inject Column Chiral Capillary Column (e.g., Cyclodextrin-based) Inject->Column Separation Separate Volatile Enantiomeric Derivatives Column->Separation Detector FID Detector Separation->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Sources

Safety Operating Guide

Navigating the Disposal of (R)-3-Phenoxypyrrolidine HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-3-Phenoxypyrrolidine HCl, a compound often utilized in medicinal chemistry. The procedures outlined below are grounded in established safety protocols and regulatory guidelines to ensure compliance and mitigate risk.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment is paramount. Based on analogous compounds, the primary hazards include:

  • Skin Irritation: May cause redness and irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort.[1][4]

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles and splashes.[1][3]
Lab Coat Standard laboratory coat.To protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.To minimize inhalation of dust particles.[1][4]
II. Spill Management Protocol

Accidental spills must be managed promptly and safely. The following steps provide a clear action plan:

  • Evacuate and Secure the Area: If a significant spill occurs, evacuate non-essential personnel from the immediate vicinity.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the PPE outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid creating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.

  • Collect and Label Waste: Transfer the spilled material and any contaminated absorbent into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of as Hazardous Waste: The collected spill waste must be disposed of as hazardous chemical waste.[5]

III. Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

  • Waste Minimization: The first principle of chemical waste management is to minimize its generation.[7][8] Order only the required amount of the chemical and ensure efficient experimental design.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently.[9]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for the waste.[9]

    • The container must be clearly labeled with the full chemical name "this compound" and the words "Hazardous Waste."

  • Accumulation of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

  • Requesting Disposal:

    • Once the container is full or the project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.

    • Do not dispose of this compound down the drain or in regular trash.[6]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound to be disposed is_contaminated Is the material contaminated? start->is_contaminated is_surplus Is it surplus, un-used material in its original container? is_contaminated->is_surplus No collect_waste Collect in a designated Hazardous Waste container. Label clearly. is_contaminated->collect_waste Yes is_surplus->collect_waste No share_or_return Consider sharing with another lab or returning to the supplier. is_surplus->share_or_return Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup. collect_waste->contact_ehs end Proper Disposal Complete contact_ehs->end share_or_return->contact_ehs If not possible

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Daniels Health. (2025, May 21).
  • Ace Waste. (n.d.).
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • CSIR IIP. (n.d.).
  • Vanderbilt University. (2024, January).
  • Safety Data Sheet for (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE. (n.d.).
  • BenchChem. (2025). Proper Disposal of 4-(Thiophen-2-yl)
  • Fisher Scientific. (2025, December 26). Safety Data Sheet for (+/-)-3-Hydroxypyrrolidine hydrochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (r)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride.

Sources

Navigating the Safe Handling of (R)-3-Phenoxypyrrolidine HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. (R)-3-Phenoxypyrrolidine HCl, a key building block in the synthesis of various pharmaceutical agents, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Assessment: Understanding the Risks

Inferred Hazard Profile:

Hazard CategoryDescriptionSource
Skin Corrosion/IrritationExpected to be an irritant based on the pyrrolidinone moiety.[1][2]Inferred from structural analogs
Eye Damage/IrritationExpected to be a serious irritant based on the pyrrolidinone moiety and hydrochloride salt.[2][3]Inferred from structural analogs
Respiratory IrritationInhalation of dust may cause respiratory irritation.[1][2][3]Inferred from structural analogs
Acute ToxicityWhile specific data is unavailable, related compounds are classified as hazardous.[1]Inferred from structural analogs
Hazardous DecompositionWhen heated to decomposition, it may emit toxic fumes of nitrogen oxides, carbon oxides, and hydrogen chloride.[2]Inferred from structural analogs
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[4] Given the potential for serious eye irritation, a face shield (8-inch minimum) is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[4][5] Standard safety glasses with side shields do not offer adequate protection.

  • Hand Protection: Chemical-resistant gloves are essential. Gloves must be inspected for any signs of degradation or perforation before each use.[4] Nitrile gloves are a common and effective choice for handling many chemicals, but it is best practice to consult a glove compatibility chart for the specific chemical class. Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Contaminated gloves should be disposed of immediately as hazardous waste.[3][4]

  • Body Protection: A lab coat is required to protect against skin contact.[5] For procedures with a higher risk of splashes or spills, a chemically resistant apron or a complete suit protecting against chemicals should be considered.[3] Ensure that the lab coat is fully buttoned and the sleeves are down to the wrists.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[2][5] If a fume hood is not available or if there is a potential for generating significant dust, a NIOSH-approved respirator may be necessary.[6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound ensures a safe and controlled experimental environment.

3.1. Preparation and Weighing:

  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential airborne particles.[5]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are within the fume hood.

  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust by handling the solid gently. If dust is generated, allow it to settle within the fume hood before proceeding.

3.2. Dissolution and Reaction:

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Closed System: Whenever possible, perform reactions in a closed system to prevent the release of any vapors or aerosols.[7]

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely to prevent decomposition.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

4.1. Spill Response:

  • Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert nearby personnel and the lab supervisor.[8]

  • Assess the Spill: Determine the extent of the spill. For small spills (<1 g) within a fume hood, trained personnel with appropriate PPE may proceed with cleanup. For larger spills, or any spill outside of a fume hood, contact the institution's environmental health and safety (EHS) department.

  • Cleanup: For a small, contained spill, use an absorbent material like sand or vermiculite to cover the spill.[8] Do not use combustible materials like paper towels.

  • Decontamination: Once the spilled material is absorbed, carefully transfer it to a labeled, sealable hazardous waste container.[2] Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Workflow for a Small Chemical Spill:

Spill_Cleanup_Workflow Spill Small Spill Occurs (<1g in fume hood) Assess Assess Situation (Personnel Safety First) Spill->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area (Solvent, then Soap & Water) Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to Lab Supervisor/EHS Dispose->Report

Caption: Workflow for handling a small chemical spill in a laboratory setting.

4.2. Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (gloves, weigh boats, absorbent materials), and reaction residues, must be collected in a designated, properly labeled hazardous waste container.[4][6]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Vendor: All chemical waste should be disposed of through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.

References

  • Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals. Benchchem.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE.
  • GHS07 - Safety Data Sheet.
  • (R)-3-PHENYL-PYRROLIDINE HYDROCHLORIDE - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Safety Data Sheet. Fisher Scientific.
  • Standard Operating Procedure.
  • Pyrrolidine - HAZARD SUMMARY.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.